N-Acetyl-S-(2-carbamoylethyl)-L-cysteine
Descripción
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBCHNJZQQEQRX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920489 | |
| Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81690-92-8 | |
| Record name | N-Acetyl-S-(propionamide)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081690928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAGE): A Biomarker of Acrylamide Exposure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAGE), a mercapturic acid derivative, is not recognized for its own intrinsic mechanism of action as a therapeutic agent. Instead, its significance in the scientific and clinical communities lies in its role as a major urinary metabolite of acrylamide (B121943), a potent neurotoxin and probable human carcinogen. Acrylamide is formed in carbohydrate-rich foods during high-temperature cooking processes and is also present in tobacco smoke. Consequently, AAGE serves as a critical biomarker for assessing human exposure to acrylamide from both dietary and environmental sources. This technical guide provides a comprehensive overview of the formation, metabolism, and quantification of AAGE, with a focus on the underlying biochemical pathways and analytical methodologies.
Mechanism of Formation: The Acrylamide Detoxification Pathway
The formation of AAGE is a key step in the detoxification of acrylamide in the body. This process primarily involves the conjugation of acrylamide with glutathione (B108866) (GSH), a major endogenous antioxidant. This reaction is catalyzed by the glutathione S-transferase (GST) family of enzymes. Following this initial conjugation, the resulting glutathione conjugate is further metabolized through a series of enzymatic steps to yield AAGE, which is then excreted in the urine.[1]
The detoxification pathway can be summarized as follows:
-
Glutathione Conjugation: Acrylamide, an electrophilic compound, reacts with the nucleophilic thiol group of glutathione. This reaction is predominantly catalyzed by glutathione S-transferases (GSTs).
-
Sequential Enzymatic Cleavage: The glutamate (B1630785) and glycine (B1666218) residues are sequentially cleaved from the glutathione conjugate by γ-glutamyltransferase and dipeptidases.
-
N-acetylation: The resulting cysteine conjugate is then N-acetylated by N-acetyltransferase to form this compound (AAGE).
This metabolic conversion renders the acrylamide molecule more water-soluble, facilitating its elimination from the body and reducing its potential for toxicity.
Data Presentation: Quantitative Aspects of AAGE as a Biomarker
The urinary concentration of AAGE is a reliable indicator of recent acrylamide exposure. Quantitative data from various human biomonitoring studies are summarized below.
Table 1: Percentage of Acrylamide Metabolized to AAGE
| Species | Percentage of Acrylamide Dose Excreted as AAGE | Reference |
| Humans | ~34% (of total urinary metabolites) | [2] |
| Rats | ~59% (of total urinary metabolites) | [2] |
Table 2: Urinary AAGE Concentrations in Different Human Populations
| Population | Sample Size | Median AAGE Concentration (ng/mL) | Key Findings | Reference |
| Korean Children (10-13 years) | 31 | 68.1 | Levels varied considerably day-to-day. Exposure to environmental tobacco smoke significantly increased AAGE levels. | [3] |
| South Korean Adults (18-69 years) | 1873 | 30.0 (Geometric Mean) | Smokers had significantly higher AAGE levels than non-smokers (ratio of 3.0). | [4] |
| Smokers vs. Non-smokers (General Population) | - | Smokers: Significantly Higher | Smoking is a major contributor to acrylamide exposure and consequently higher urinary AAGE. | [4] |
| Children vs. Adults | - | Children may have higher levels per kg body weight | Differences in metabolism and dietary habits may contribute to age-related variations in AAGE levels. | [5][6] |
Experimental Protocols: Quantification of AAGE in Urine
The gold standard for the quantification of AAGE in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Experimental Workflow for Urinary AAGE Quantification
Detailed Methodologies
1. Urine Sample Collection and Preparation
-
Collection: First morning void or 24-hour urine samples are typically collected in sterile containers.[7]
-
Storage: Samples should be stored at -20°C or lower until analysis to prevent degradation.[8]
-
Preparation:
-
Thaw urine samples at room temperature and vortex for 30 seconds.
-
Centrifuge the sample at approximately 3000 x g for 10 minutes to pellet any sediment.[9]
-
Transfer a known volume of the supernatant to a clean microcentrifuge tube.
-
Add an internal standard solution (e.g., ¹³C₃-labeled AAGE) to each sample to correct for matrix effects and variations in instrument response.
-
Dilute the sample with the initial mobile phase (e.g., 0.1% formic acid in water) before injection.
-
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, with a gradual increase in mobile phase B to elute AAGE.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.
-
Column Temperature: Maintained at around 40°C to ensure reproducible retention times.
Table 3: Example LC Gradient for AAGE Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 1.0 | 98 | 2 |
| 5.0 | 20 | 80 |
| 6.0 | 20 | 80 |
| 6.1 | 98 | 2 |
| 10.0 | 98 | 2 |
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for AAGE and its internal standard are monitored.
Table 4: Example MRM Transitions for AAGE and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| AAGE | 235.1 | 106.1 | 15 |
| AAGE | 235.1 | 134.1 | 12 |
| ¹³C₃-AAGE (Internal Standard) | 238.1 | 109.1 | 15 |
Conclusion
This compound (AAGE) is a well-established and reliable biomarker of exposure to acrylamide. Understanding its formation through the glutathione detoxification pathway is crucial for interpreting biomonitoring data. The quantification of urinary AAGE, primarily through LC-MS/MS, provides a valuable tool for researchers, scientists, and public health professionals to assess acrylamide exposure in human populations, identify sources of exposure, and evaluate the effectiveness of mitigation strategies. The methodologies and data presented in this guide offer a technical foundation for professionals working in toxicology, epidemiology, and drug development to accurately measure and interpret AAGE levels.
References
- 1. Acrylamide: its metabolism, developmental and reproductive effects, genotoxicity, and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of acrylamide metabolism in humans and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary levels of N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA), an acrylamide metabolite, in Korean children and their association with food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary concentrations of acrylamide (AA) and N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA) and associations with demographic factors in the South Korean population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results of a prospective trial to compare normal urine supersaturation in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinalysis in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Prepare for Urine Tests | Rezus [rezus.lt]
- 8. Preparation for laboratory diagnostics [adealab.com]
- 9. nephro-slovenia.si [nephro-slovenia.si]
AAMA as a Biomarker for Acrylamide Exposure: A Technical Guide
Introduction
Acrylamide (B121943) is a chemical compound that can form in starchy foods during high-temperature cooking processes such as frying, baking, and roasting. Due to its classification as a probable human carcinogen and a known neurotoxin, there is significant interest in accurately assessing human exposure to this compound. Direct measurement of acrylamide exposure is challenging due to its rapid metabolism and short half-life in the body. Consequently, biomarkers of exposure have become essential tools for researchers, scientists, and drug development professionals. Among the most reliable and widely used short-term biomarkers is N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), a urinary metabolite of acrylamide. This technical guide provides an in-depth overview of AAMA as a biomarker for acrylamide exposure, including its metabolic pathway, quantitative data from various studies, and detailed experimental protocols for its measurement.
Metabolic Pathway of Acrylamide to AAMA
Acrylamide is primarily metabolized in the liver through two main pathways. One pathway involves the oxidation of acrylamide to its epoxide derivative, glycidamide (B1671898) (GA), a reaction catalyzed by cytochrome P450 2E1 (CYP2E1). The other major pathway, and the one that leads to the formation of AAMA, is the direct conjugation of acrylamide with glutathione (B108866) (GSH). This conjugation is an enzymatic process catalyzed by Glutathione-S-transferases (GSTs).
The resulting glutathione conjugate is then further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of glutamate (B1630785) and glycine (B1666218) residues, followed by the acetylation of the remaining cysteine conjugate to form AAMA, which is then excreted in the urine. AAMA is considered a reliable biomarker of recent acrylamide exposure, with a half-life of approximately 17 hours in humans.
Quantitative Data on AAMA as a Biomarker
The concentration of AAMA in urine is a direct reflection of recent acrylamide exposure. Numerous studies have quantified AAMA levels in various populations, providing valuable data on exposure from different sources, including diet and smoking. The following tables summarize quantitative AAMA data from a selection of studies.
Table 1: Urinary AAMA Levels in Smokers vs. Non-Smokers
| Population | Smoking Status | N | Mean AAMA Level (ng/mL) | Median AAMA Level (ng/mL) | Range (ng/mL) | Reference |
| German Adults | Smokers | 13 | - | 127 µg/L (≈127 ng/mL) | - | |
| German Adults | Non-smokers | 16 | - | 29 µg/L (≈29 ng/mL) | - | |
| US Adults (NHANES) | Smokers | - | - | 1.20-1.49 µg/kg/d (estimated intake) | - | |
| US Adults (NHANES) | Non-smokers | - | - | 0.45-0.59 µg/kg/d (estimated intake) | - |
Table 2: Urinary AAMA Levels in Different Age Groups
| Population | Age Group | N | Mean AAMA Level (ng/mL) | Median AAMA Level (ng/mL) | Range (ng/mL) | Reference |
| German Children | 5-6 years | 110 | - | 36.0 µg/L (≈36 ng/mL) | - | |
| Korean Children | 10-13 years | 31 | - | 68.1 ng/mL | 15.4 - 196.3 | |
| Spanish Children | - | 612 | 79 (GM) | - | - | |
| European Children (HBM4EU) | 3-18 years | - | - | 78.58 µg/g creatinine (B1669602) (Italy) | - |
Table 3: Urinary AAMA Levels in Occupationally Exposed Individuals
| Industry/Activity | N | Mean AAMA Level | Median AAMA Level | Range | Reference |
| French Fry Frying (no mask) | - | 38.48 µg/g creatinine | - | - | |
| Chemical Production Plant Workers (Non-smokers) | 59 | - | 90th percentile: 537 µmol/mol creatinine | - | |
| Chemical Production Plant Workers (Smokers included) | 72 | - | 90th percentile: 798 µmol/mol creatinine | - |
Experimental Protocols for AAMA Measurement
The gold standard for the quantification of AAMA in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of the biomarker. Below is a detailed, synthesized experimental protocol based on common practices reported in the literature.
Sample Collection and Storage
-
Sample Type: First morning void or 24-hour urine collections are typically used. Spot urine samples are also common for large-scale epidemiological studies.
-
Collection Container: Use sterile, polypropylene (B1209903) containers.
-
Preservatives: To prevent bacterial degradation, samples can be collected on ice and frozen as soon as possible. Some protocols may use preservatives like boric acid.
-
Storage: Samples should be stored at -20°C or, for long-term storage, at -80°C until analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common method for cleaning up and concentrating AAMA from the complex urine matrix.
-
Materials:
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange).
-
Internal standard (e.g., isotope-labeled AAMA, such as D3-AAMA).
-
Methanol (B129727), water, and formic acid (LC-MS grade).
-
Centrifuge.
-
Nitrogen evaporator.
-
-
Procedure:
-
Thaw urine samples to room temperature and vortex to mix.
-
Centrifuge a 1 mL aliquot of urine at approximately 3000 x g for 10 minutes to pellet any precipitate.
-
Transfer a known volume of the supernatant (e.g., 500 µL) to a clean tube.
-
Add the internal standard solution and vortex.
-
Acidify the sample by adding formic acid to a final concentration of approximately 0.1%.
-
Condition the SPE cartridge: Sequentially wash with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the sample: Apply the acidified urine sample to the conditioned SPE cartridge.
-
Wash the cartridge: Wash with 1 mL of 0.1% formic acid in water to remove interfering polar compounds.
-
Elute AAMA: Elute the analyte and internal standard with 1 mL of methanol.
-
Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
AAMA: Precursor ion (m/z) 235.1 → Product ion (m/z) 106.1
-
D3-AAMA (Internal Standard): Precursor ion (m/z) 238.1 → Product ion (m/z) 109.1
-
-
Other Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific instrument used.
-
Data Analysis and Quantification
-
Generate a calibration curve using standards of known AAMA concentrations prepared in a synthetic urine matrix and processed through the same sample preparation procedure.
-
Quantify the AAMA concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Urinary creatinine levels are often measured to normalize for urine dilution, and AAMA concentrations are expressed as µg/g creatinine.
Conclusion
AAMA has been robustly established as a sensitive and specific biomarker for the assessment of recent acrylamide exposure. Its measurement in urine, primarily through LC-MS/MS, provides a reliable method for quantifying internal dose in human populations. The quantitative data consistently demonstrate higher AAMA levels in smokers and children, highlighting significant sources and susceptible populations. The detailed experimental protocol provided in this guide offers a comprehensive framework for researchers and scientists to implement AAMA analysis in their studies. As research into the health effects of acrylamide continues, the use of AAMA as a biomarker will remain a critical tool in understanding exposure-risk relationships and in the development of strategies to mitigate exposure and its potential health consequences.
Toxicokinetics and Half-Life of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is the major urinary metabolite of acrylamide (B121943), a compound classified as a probable human carcinogen that is formed in starchy foods during high-temperature cooking.[1][2] Due to its prevalence as a biomarker of acrylamide exposure, a thorough understanding of its toxicokinetics and half-life is crucial for risk assessment and in the development of potential mitigation strategies. This guide provides a comprehensive overview of the current scientific knowledge on the toxicokinetics of AAMA, including its formation, distribution, and excretion, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Acrylamide Metabolism and AAMA Formation
Upon ingestion, acrylamide is absorbed and undergoes metabolic transformation through two primary pathways. One pathway involves the direct conjugation of acrylamide with glutathione (B108866) (GSH), which is then further metabolized to form AAMA. The other major pathway involves the oxidation of acrylamide by cytochrome P450 2E1 to its epoxide derivative, glycidamide (B1671898) (GA). Glycidamide can also be conjugated with GSH and subsequently metabolized to other mercapturic acids, such as N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA).[3]
Quantitative Toxicokinetic Data
The toxicokinetic parameters of AAMA have been investigated in human studies, primarily through the analysis of urine following controlled administration of acrylamide. The data reveals a multi-phasic elimination pattern.
| Parameter | Value | Species | Dose | Study |
| Elimination Half-Life (t½) | ||||
| Initial Phase | ~3.5 hours | Human | 13 µg/kg bw (oral d₃-AA) | Boettcher et al. (2006) |
| Terminal Phase | >10 hours | Human | 13 µg/kg bw (oral d₃-AA) | Boettcher et al. (2006) |
| Estimated | 11 hours | Human | Not specified | Hartmann et al. (2009) (cited in review)[1] |
| Estimated (Acrylamide in urine) | 3.1-3.5 hours | Human | 0.5, 1.0, and 3.0 mg/kg (oral ¹³C₃-AA) | Fennell et al. (2006) |
| Urinary Recovery (% of Acrylamide Dose) | ||||
| AAMA + GAMA (48h) | 55-60% | Human | Not specified | Boettcher et al. (2006) |
| Total Metabolites (24h) | 39.9 - 49.9% | Human | 0.5, 1.0, and 3.0 mg/kg (oral ¹³C₃-AA) | Fennell et al. (2006) |
| Time to Maximum Excretion Rate (Tmax) | ||||
| Broad plateau | 8 - 18 hours | Human | 13 µg/kg bw (oral d₃-AA) | Boettcher et al. (2006) |
Experimental Protocols
The quantification of AAMA in biological matrices, particularly urine, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Below is a generalized experimental protocol based on methodologies cited in the literature.
Sample Collection and Preparation
-
Urine Collection: Urine samples are collected from subjects at specified time intervals following a known or estimated exposure to acrylamide. For kinetic studies, timed urine collections (e.g., 0-2h, 2-4h, 4-8h, etc.) are crucial.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d₃-AAMA) is added to an aliquot of the urine sample. This is essential for accurate quantification by isotope dilution mass spectrometry.
-
Sample Clean-up: Solid-phase extraction (SPE) is a common method for sample clean-up to remove interfering matrix components. The specific SPE sorbent and elution solvents are chosen to retain and then elute AAMA and the internal standard.
LC-MS/MS Analysis
-
Chromatographic Separation: The cleaned-up sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column is typically used to separate AAMA from other components in the extract. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both AAMA and its isotope-labeled internal standard are monitored for detection and quantification.
Data Analysis and Pharmacokinetic Modeling
-
Quantification: The concentration of AAMA in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of AAMA.
-
Pharmacokinetic Analysis: The urinary excretion rate of AAMA is calculated for each collection interval. These data are then used to determine pharmacokinetic parameters such as the elimination half-life, the total amount of AAMA excreted, and the time to reach the maximum excretion rate. Non-compartmental or compartmental models can be applied to analyze the data.
Conclusion
The toxicokinetics of this compound are characterized by its formation as a major metabolite of acrylamide and a multi-phasic elimination, with an initial rapid phase followed by a slower terminal phase. Urinary excretion is the primary route of elimination, and LC-MS/MS is the gold-standard analytical technique for its quantification. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals involved in the study of acrylamide toxicology and the development of related diagnostics and therapeutics. Further research is warranted to fully elucidate the inter-individual variability in AAMA toxicokinetics and its implications for health risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Reconstructing population exposures to acrylamide from human monitoring data using a pharmacokinetic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of 5-Hydroxymethylfurfural, Acrylamide, 3-Monochloro-1,2-Propanoldiol and Melamine in Infant Formulas: What Do We Know About These Compounds? [mdpi.com]
The Metabolic Pathway of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is a major urinary metabolite of acrylamide (B121943), a compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer.[1] Acrylamide is formed in carbohydrate-rich foods during high-temperature cooking and is also used in various industrial processes.[1] The quantification of AAMA in urine serves as a reliable biomarker for assessing human exposure to acrylamide.[2] Understanding the metabolic pathway leading to AAMA formation is crucial for toxicology, risk assessment, and the development of potential therapeutic interventions to mitigate acrylamide toxicity. This technical guide provides an in-depth overview of the core metabolic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Metabolic Pathway
The biotransformation of acrylamide is primarily a detoxification process, with the formation of AAMA via the mercapturic acid pathway being the major route of elimination.[1][3] This pathway competes with a toxification pathway involving the oxidation of acrylamide to the genotoxic epoxide, glycidamide (B1671898), by cytochrome P450 2E1 (CYP2E1).[4][5]
The formation of AAMA from acrylamide proceeds through a series of enzymatic steps:
-
Glutathione (B108866) Conjugation: The initial and rate-limiting step is the conjugation of acrylamide with the tripeptide glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs).[3][6] This enzymatic reaction is significantly faster than the non-enzymatic conjugation.[7] Several GST isozymes, including those from the alpha, mu, and pi classes, have been implicated in this conjugation.[8][9]
-
Sequential Peptide Cleavage: The resulting glutathione conjugate, S-(2-carbamoylethyl)glutathione, is then sequentially catabolized.
-
γ-Glutamyl Transpeptidase (GGT): GGT removes the γ-glutamyl moiety, yielding S-(2-carbamoylethyl)cysteinylglycine.[10][11]
-
Dipeptidases: Various dipeptidases then cleave the glycine (B1666218) residue to form S-(2-carbamoylethyl)-L-cysteine.[10][11]
-
-
N-Acetylation: The final step is the N-acetylation of the cysteine conjugate by cysteine S-conjugate N-acetyltransferase (NAT), producing the final stable and excretable metabolite, this compound (AAMA).[10][11]
The formed AAMA is then eliminated from the body, primarily through urine.[2]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize key quantitative data related to the metabolism of acrylamide and the formation of AAMA.
Table 1: Enzyme Kinetic Parameters for Acrylamide Metabolism
| Enzyme | Substrate | Species | System | Km | Vmax | Intrinsic Clearance (CLint) | Reference |
| CYP2E1 | Acrylamide | Rat (untreated) | Isolated Hepatocytes | 0.477 ± 0.100 mM | 6.5 ± 2.1 nmol/h/10⁶ cells | 14 ± 5 µl/h/10⁶ cells | [12] |
| CYP2E1 | Acrylamide | Rat (acetone-treated) | Isolated Hepatocytes | 0.263 ± 0.016 mM | 26.4 ± 3.0 nmol/h/10⁶ cells | 100 ± 12 µl/h/10⁶ cells | [12] |
| GSTs | Acrylamide | Rat | Isolated Hepatocytes | 1.4 mM | 21 nmol/h/10⁶ cells | 15 µl/h/10⁶ cells | [12] |
| GSTs | Glycidamide | Rat | Isolated Hepatocytes | 1.5 mM | 33 nmol/h/10⁶ cells | 23 µl/h/10⁶ cells | [12] |
Table 2: Urinary Excretion of Acrylamide Metabolites in Humans
| Dose (mg/kg) | Route | % of Dose Excreted as AAMA (0-24h) | % of Dose Excreted as Glycidamide-derived Mercapturic Acids (0-24h) | Total % of Dose as Mercapturic Acids (0-46h) | Reference |
| 0.5 | Oral | ~40% (as part of total metabolites) | Detected | - | [13] |
| 1.0 | Oral | ~44% (as part of total metabolites) | Detected | - | [13] |
| 3.0 | Oral | ~35% (as part of total metabolites) | Detected | - | [13] |
| 0.013 | Oral | - | - | 57% | [14] |
Experimental Protocols
Glutathione S-Transferase (GST) Activity Assay
This protocol describes a general method for determining GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). This assay can be adapted to use acrylamide as a substrate, although direct measurement of the acrylamide-GSH conjugate would require a more specific analytical method like HPLC or LC-MS.
Principle: GST catalyzes the conjugation of GSH to the electrophilic center of CDNB. The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, and the rate of increase in absorbance is proportional to the GST activity.[15][16]
Materials:
-
Phosphate buffered saline (PBS), pH 6.5
-
100 mM CDNB in ethanol
-
100 mM Reduced Glutathione (GSH) in water
-
Sample containing GST (e.g., cell lysate, purified enzyme)
-
Spectrophotometer capable of measuring at 340 nm
-
Cuvettes
Procedure:
-
Prepare Assay Cocktail: For each reaction, mix 980 µl of PBS (pH 6.5), 10 µl of 100 mM CDNB, and 10 µl of 100 mM GSH.[15]
-
Incubation: Add 900 µl of the assay cocktail to a cuvette and incubate at 30°C for 5 minutes to reach thermal equilibrium.[15]
-
Blank Measurement: To a blank cuvette, add 100 µl of the buffer used for the sample and zero the spectrophotometer at 340 nm.[15]
-
Sample Measurement: Add 100 µl of the sample containing GST to the cuvette with the assay cocktail, mix quickly, and immediately start recording the absorbance at 340 nm for 5 minutes.[15]
-
Calculation:
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.
-
Subtract the rate of the blank reaction from the sample reaction rate.
-
Calculate GST activity using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (ε = 9.6 mM⁻¹cm⁻¹).
-
Activity (µmol/min/mL) = (ΔA₃₄₀/min / 9.6) x (Total reaction volume / Sample volume) x Dilution factor.
-
Quantification of AAMA in Urine by LC-MS/MS
This protocol outlines the key steps for the sensitive and specific quantification of AAMA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.
Principle: AAMA is extracted from the urine matrix, separated from other components by liquid chromatography, and then detected and quantified by tandem mass spectrometry. An isotopically labeled internal standard (e.g., N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine) is used to correct for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[17][18]
Materials:
-
Urine sample
-
Isotopically labeled AAMA internal standard (e.g., AAMA-d4)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., triple quadrupole)
-
Solvents for SPE and LC (e.g., methanol, water, formic acid)
Experimental Workflow:
Procedure Outline:
-
Sample Preparation:
-
A known volume of urine is spiked with a known amount of the isotopically labeled internal standard.[17]
-
The sample is then subjected to solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte.[17]
-
The analyte is eluted from the SPE cartridge, and the eluate is typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into the LC-MS/MS system.
-
AAMA and its internal standard are separated on a suitable LC column (e.g., a C18 column).
-
The separated compounds are ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both AAMA and the internal standard are monitored for high selectivity.[17][18]
-
-
Data Analysis:
-
The concentration of AAMA in the original urine sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of AAMA and the internal standard.
-
Conclusion
The formation of this compound is the primary detoxification pathway for acrylamide in humans. This multi-step metabolic process, initiated by glutathione S-transferases, efficiently converts the reactive acrylamide molecule into a stable, water-soluble mercapturic acid that is readily excreted in the urine. The quantitative analysis of AAMA in urine provides a valuable tool for assessing human exposure to acrylamide from dietary and environmental sources. A thorough understanding of this pathway, including the enzymes involved and their kinetics, is essential for researchers and professionals in the fields of toxicology, drug development, and public health to better evaluate the risks associated with acrylamide exposure and to develop strategies to mitigate its potential adverse health effects.
References
- 1. Metabolism of Acrylamide: Interindividual and Interspecies Differences as Well as the Application as Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 81690-92-8 [smolecule.com]
- 3. Acrylamide: its metabolism, developmental and reproductive effects, genotoxicity, and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glutathione S-transferase is a good biomarker in acrylamide induced neurotoxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione content, glutathione transferase activity and lipid peroxidation in acrylamide-treated neuroblastoma N1E 115 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitivity of glutathione S-transferases to high doses of acrylamide in albino wistar rats: Affinity purification, biochemical characterization and expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diverse action of acrylamide on cytochrome P450 and glutathione S-transferase isozyme activities, mRNA levels and protein levels in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of acrylamide to glycidamide and their cytotoxicity in isolated rat hepatocytes: protective effects of GSH precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of elimination of urinary metabolites of acrylamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-L-cysteine (iso-GAMA) a further product of human metabolism of acrylamide: comparison with the simultaneously excreted other mercaptuic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. 3hbiomedical.com [3hbiomedical.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
interaction of AAMA with cellular macromolecules
An In-depth Technical Guide to the Interaction of 2-acetoamido-2-deoxy-α-D-glucopyranosyl azide (B81097) (AAMA) with Cellular Macromolecules
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-acetoamido-2-deoxy-α-D-glucopyranosyl azide (AAMA), commonly referred to in its cell-permeable, peracetylated form Ac4GlcNAz (AAMA), is a powerful chemical biology tool for investigating cellular glycosylation. This azido-sugar analog acts as a metabolic chemical reporter, enabling the non-invasive introduction of a bioorthogonal azide handle into cellular glycoconjugates. Once inside the cell, AAMA is metabolized via the hexosamine biosynthetic pathway (HBP) and primarily incorporated into nuclear and cytoplasmic proteins as O-linked N-azidoacetylglucosamine (O-GlcNAz). This modification allows for the selective visualization, enrichment, and identification of O-GlcNAc-modified proteins through a subsequent "click chemistry" reaction with a tagged probe. This guide details the mechanism of AAMA's interaction with cellular macromolecules, provides comprehensive experimental protocols, summarizes key quantitative data, and discusses the cellular pathways affected by this important post-translational modification.
Mechanism of AAMA Interaction with Cellular Macromolecules
The is a multi-step process that leverages the cell's own metabolic machinery. The most commonly used variant is the peracetylated form, tetra-O-acetyl-N-azidoacetylglucosamine (Ac4GlcNAz), whose acetyl groups enhance its cell permeability.[1][2][3]
-
Cellular Uptake and Deacetylation : Ac4GlcNAz passively diffuses across the cell membrane. Once in the cytoplasm, non-specific cellular esterases remove the acetyl groups to liberate the active AAMA (GlcNAz).[1][3]
-
Metabolic Conversion : GlcNAz enters the hexosamine biosynthetic pathway (HBP). It is converted into UDP-N-azidoacetylglucosamine (UDP-GlcNAz), the azido-analog of the natural sugar donor UDP-GlcNAc.[4][5] This conversion is a critical step; however, in some mammalian cells, the UDP-GlcNAc pyrophosphorylase step can be a rate-limiting bottleneck, leading to inefficient labeling with Ac4GlcNAz.[5] Interestingly, the galactose epimer, Ac4GalNAz, is often used as a more robust reporter for O-GlcNAcylation because it is efficiently converted to UDP-GalNAz and then epimerized to UDP-GlcNAz by the enzyme GALE, bypassing the pyrophosphorylase bottleneck.[5][6]
-
Incorporation into Proteins : The primary enzyme responsible for utilizing the UDP-GlcNAz donor is O-GlcNAc Transferase (OGT) . OGT is a highly conserved enzyme found in the nucleus and cytoplasm that catalyzes the addition of the GlcNAz moiety to the hydroxyl groups of serine and threonine residues on a vast number of intracellular proteins.[7][8] This process, known as O-GlcNAcylation, is a dynamic and reversible post-translational modification (PTM) that plays a crucial role in regulating protein function.
-
Bioorthogonal Ligation : The incorporated azide group serves as a bioorthogonal chemical handle. It does not react with any native functional groups within the cell but can be selectively and covalently ligated to a probe molecule containing a complementary functional group, such as an alkyne or a phosphine. This reaction, broadly termed "click chemistry," allows for the attachment of reporter tags like fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis.[9][10][11]
Signaling Pathways and Cellular Processes
AAMA's primary interaction leads to the modification of proteins involved in the O-GlcNAcylation cycle . This PTM is a critical regulator of cellular physiology, acting as a nutrient sensor through its link to the HBP.[12] O-GlcNAcylation is highly dynamic, with OGT adding the sugar and O-GlcNAcase (OGA) removing it, in a manner analogous to phosphorylation.[8]
Altered O-GlcNAcylation, which can be studied using AAMA, is implicated in:
-
Transcriptional Regulation : Many transcription factors and chromatin-modifying enzymes are O-GlcNAcylated, affecting gene expression.
-
Signal Transduction : O-GlcNAcylation competes with phosphorylation on many signaling proteins, including those in the PI3K-Akt and MAPK pathways, thereby modulating their activity.[13][14]
-
Protein Stability and Function : The modification can alter protein conformation, subcellular localization, and interaction with other proteins.
-
Disease Pathogenesis : Dysregulation of O-GlcNAcylation is linked to numerous human diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.[6][15][16] Increased glucose uptake in cancer cells can drive oncogenic pathways partly through increased O-GlcNAcylation.[17]
Quantitative Data on AAMA Interactions
Quantitative analysis is crucial for understanding the efficiency and impact of AAMA as a metabolic probe. The following table summarizes key kinetic data for the interaction of the azido-sugar donor with its primary interacting enzyme, OGT.
| Parameter | Value | Substrates | Enzyme | Source(s) |
| Km (app) | 22 ± 4 µM | UDP-GlcNAz & α-A crystallin peptide | Human OGT | [7] |
| Vmax | 3.6 ± 0.3 µM/min | UDP-GlcNAz & α-A crystallin peptide | Human OGT | [7] |
| Km (app) | 8.7 ± 3.8 µM | α-A crystallin peptide & UDP-GlcNAz | Human OGT | [7] |
| Vmax | 3.9 ± 1.1 µM/min | α-A crystallin peptide & UDP-GlcNAz | Human OGT | [7] |
Note: These kinetic parameters demonstrate that OGT recognizes and utilizes the azido-analog UDP-GlcNAz with efficiency comparable to its natural substrate, validating its use as a metabolic reporter.[7]
Experimental Protocols
The use of AAMA for studying cellular macromolecules involves a sequential workflow of metabolic labeling, bioorthogonal ligation, and downstream analysis.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
This protocol describes the incorporation of Ac4GlcNAz into cellular proteins.
-
Cell Culture : Plate mammalian cells of interest (e.g., HeLa, HEK293) in a suitable culture vessel and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare Stock Solution : Dissolve Ac4GlcNAz in sterile DMSO to create a concentrated stock solution (e.g., 25-50 mM). Store at -20°C.[3]
-
Labeling : Replace the existing culture medium with fresh medium containing the desired final concentration of Ac4GlcNAz. A typical starting concentration is 25-75 µM.[2] Include a vehicle-only (DMSO) control.
-
Incubation : Incubate cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time and concentration should be determined empirically for each cell line and experiment.[3]
-
Cell Harvest : After incubation, wash the cells three times with cold PBS to remove excess unincorporated sugar. The cells can then be lysed for downstream applications or fixed for imaging.
Protocol 2: Click Chemistry Ligation (CuAAC) for Proteomic Analysis
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-alkyne probe to AAMA-labeled proteins in a cell lysate.
-
Cell Lysis : Lyse the harvested cells in a buffer containing 1-4% SDS (e.g., 1% SDS, 50 mM Tris pH 8.0) and protease inhibitors. Sonicate the lysate to shear DNA and clarify by centrifugation.[11]
-
Protein Quantification : Determine the total protein concentration of the clarified lysate using a compatible protein assay (e.g., BCA).
-
Prepare Click Reaction Cocktail : For a 1 mg protein sample, prepare a reaction cocktail. The final concentrations may require optimization.
-
Biotin-alkyne probe: 100 µM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
-
Copper(II) Sulfate (CuSO₄): 1 mM
-
-
Ligation Reaction : Add the click reaction components to the protein lysate. Vortex briefly to mix and incubate at room temperature for 1-2 hours.[18]
-
Protein Precipitation : Precipitate the protein to remove excess reaction reagents using a chloroform/methanol protocol.[11] Resuspend the protein pellet in a buffer suitable for downstream analysis.
Protocol 3: Enrichment and Mass Spectrometry Analysis
This protocol describes the enrichment of biotin-tagged proteins for identification by mass spectrometry.
-
Affinity Purification : Resuspend the protein pellet from Protocol 2 in a buffer compatible with streptavidin binding (e.g., 1.25% SDS in PBS). Incubate the lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.[4][18]
-
Washing : Wash the beads extensively to remove non-specifically bound proteins. A common wash series includes high-salt buffer, low-salt buffer, and a final wash with a buffer like urea (B33335) to denature and remove persistent contaminants.
-
On-Bead Digestion : Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea). Reduce the proteins with DTT, alkylate with iodoacetamide, and perform an overnight tryptic digest directly on the beads.
-
LC-MS/MS Analysis : Collect the supernatant containing the digested peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of fragmentation methods like Electron Transfer Dissociation (ETD) is often preferred as it helps preserve the labile O-GlcNAc modification, aiding in site localization, although CID and HCD can also provide valuable data.[19]
References
- 1. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ac4GlcNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. A high-throughput assay for O-GlcNAc transferase detects primary sequence preferences in peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ipo.lbl.gov [ipo.lbl.gov]
- 18. benchchem.com [benchchem.com]
- 19. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-Acetyl-S-(2-carbamoylethyl)-L-cysteine and its Interplay with Oxidative Stress
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is most prominently recognized as a urinary biomarker for exposure to acrylamide (B121943), a compound formed in certain foods during high-temperature cooking.[1][2] Structurally, AAMA is a cysteine derivative, positioning it within a class of compounds known for their significant roles in cellular redox homeostasis. This technical guide delves into the theoretical and potential role of AAMA in the context of oxidative stress. While direct research into the therapeutic antioxidant effects of AAMA is nascent, this document explores its potential mechanisms by drawing parallels with well-studied analogues like N-acetylcysteine (NAC). We will examine the core signaling pathways, present quantitative data on relevant biomarkers, and provide detailed experimental protocols and workflows to facilitate further research in this promising area.
Introduction to this compound (AAMA)
This compound (chemical formula: C₈H₁₄N₂O₄S) is the final product of the detoxification of acrylamide.[1] This process involves the conjugation of acrylamide with glutathione (B108866) (GSH), a critical endogenous antioxidant.[1] This metabolic link to the glutathione system is the primary basis for the hypothesis that AAMA may play a role in modulating oxidative stress.[1]
Key Properties:
-
Origin: A metabolite formed from the reaction of acrylamide with glutathione.[1]
-
Primary Role: Serves as a biomarker for assessing human exposure to acrylamide.[1]
-
Potential Role: Due to its structure as a cysteine derivative, it is hypothesized to possess antioxidant properties, potentially by influencing glutathione levels or interacting with reactive oxygen species (ROS).[1]
The Landscape of Oxidative Stress
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of a biological system to detoxify these reactive products or repair the resulting damage.[4] ROS, such as superoxide (B77818) anions (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of aerobic metabolism.[5] When produced in excess, they can inflict damage on crucial cellular components, including lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases.[6][7]
The cellular defense against oxidative stress is multifaceted, relying on both enzymatic and non-enzymatic antioxidants. Key enzymatic players include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[6][8] The most important non-enzymatic antioxidant is glutathione (GSH).[9]
AAMA's Potential Role in Cellular Antioxidant Pathways
While direct evidence is limited, AAMA's structure suggests potential interactions with key antioxidant pathways, primarily the glutathione system and the Nrf2 signaling cascade.
The Glutathione (GSH) System
Glutathione is a tripeptide that serves as a major redox regulator.[10] Its synthesis is dependent on the availability of its constituent amino acids, with cysteine being the rate-limiting precursor.[9][10] Cysteine-donating compounds, like the well-researched N-acetylcysteine (NAC), can effectively replenish intracellular GSH levels, thereby bolstering the cell's antioxidant capacity.[10][11] As a cysteine derivative itself, AAMA could theoretically contribute to the cysteine pool, supporting GSH synthesis and mitigating GSH depletion during periods of high oxidative stress.
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, specific cysteine residues on Keap1 are modified, leading to the release of Nrf2.[13] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.[14]
Studies on NAC have demonstrated its ability to activate the Nrf2 pathway, leading to an upregulation of protective enzymes.[12][15][16] It is plausible that AAMA, through its thiol group, could interact with Keap1 in a similar manner, thereby activating this critical defensive pathway.[1]
Quantitative Analysis of Oxidative Stress Markers
The impact of oxidative stress and the efficacy of antioxidant interventions are quantified by measuring various biomarkers. The following tables summarize key markers, their changes under oxidative stress, and the expected modulatory effects of an effective antioxidant.
Table 1: Biomarkers of Lipid Peroxidation
| Biomarker | Description | Change with Oxidative Stress | Measurement Assay |
|---|---|---|---|
| Malondialdehyde (MDA) | A major end-product of polyunsaturated fatty acid peroxidation.[17] | Increase | Thiobarbituric Acid Reactive Substances (TBARS) Assay |
| 4-Hydroxynonenal (4-HNE) | A toxic aldehyde produced from lipid peroxidation.[17] | Increase | ELISA, HPLC, GC-MS |
| 8-isoprostane | A prostaglandin-like compound formed from the free-radical-catalyzed peroxidation of arachidonic acid.[4][18] | Increase | ELISA, LC-MS/MS |
Table 2: Biomarkers of DNA and Protein Damage
| Biomarker | Description | Change with Oxidative Stress | Measurement Assay |
|---|---|---|---|
| 8-oxo-dG | 8-oxo-7,8-dihydro-2'-deoxyguanosine, a major product of DNA oxidation.[4][17] | Increase | ELISA, LC-MS/MS |
| Protein Carbonyls | Formed by the oxidation of protein side chains. | Increase | Spectrophotometry (DNPH assay), ELISA |
| 3-Nitrotyrosine (3-NT) | A marker of nitrosative stress resulting from the reaction of peroxynitrite with tyrosine residues. | Increase | ELISA, HPLC |
Table 3: Indicators of Antioxidant Defense Status
| Biomarker / Enzyme | Description | Change with Oxidative Stress | Measurement Assay |
|---|---|---|---|
| GSH/GSSG Ratio | Ratio of reduced (GSH) to oxidized (GSSG) glutathione; a key indicator of cellular redox state.[19] | Decrease | HPLC, LC-MS/MS, Enzymatic Assays |
| Superoxide Dismutase (SOD) | Enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.[8] | Variable (Initial increase, decrease with chronic stress)[8] | Spectrophotometric Assays (e.g., WST-1) |
| Catalase (CAT) | Enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[6] | Decrease | Spectrophotometric Assay (H₂O₂ decomposition) |
| Glutathione Peroxidase (GPx) | Enzyme family that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides using GSH.[9] | Decrease | Spectrophotometric Assays |
Methodologies for Studying AAMA and Oxidative Stress
This section provides standardized protocols for inducing and measuring oxidative stress to evaluate the potential effects of AAMA.
In Vitro Models for Inducing Oxidative Stress
Protocol 5.1.1: Hydrogen Peroxide (H₂O₂) Induced Stress
-
Cell Seeding: Plate cells (e.g., ARPE-19, SH-SY5Y) in a suitable multi-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of AAMA. Incubate for a specified period (e.g., 2-4 hours).
-
Induction: Add H₂O₂ to the medium at a final concentration known to induce sublethal oxidative stress (e.g., 100-500 µM, concentration must be optimized for cell type).[20] A control group without H₂O₂ should be included.
-
Incubation: Incubate the cells for the desired duration (e.g., 1-24 hours).
-
Analysis: Proceed with cell viability assays, ROS measurement, or collection of lysates for biomarker analysis.
Protocol 5.1.2: Chemical-Induced Stress (e.g., Carbon Tetrachloride, CCl₄) This protocol is often used for primary hepatocytes or liver cell lines.
-
Cell Preparation: Isolate primary hepatocytes or seed a liver cell line (e.g., HepG2) and culture until ready for experimentation.
-
Treatment: Treat cells with AAMA for a pre-determined time.
-
Induction: Introduce CCl₄ (e.g., 10-20 mM) to the culture medium to induce lipid peroxidation and hepatotoxicity.[7]
-
Incubation: Co-incubate for a period sufficient to induce measurable damage (e.g., 1-3 hours).
-
Analysis: Collect supernatant to measure lactate (B86563) dehydrogenase (LDH) leakage and lyse cells to measure MDA and GSH levels.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Protocol 5.2.1: DCFH-DA Assay This assay uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation.
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with AAMA and an oxidative stress inducer as described in Protocol 5.1.1.
-
Dye Loading: Remove the treatment medium and wash cells once with warm phosphate-buffered saline (PBS).
-
Incubation: Add 100 µL of 10 µM DCFH-DA in PBS to each well. Incubate at 37°C for 30 minutes in the dark.
-
Measurement: Remove the DCFH-DA solution and wash cells again with PBS. Add 100 µL of PBS to each well.
-
Analysis: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[21] Results are often expressed as a fold change relative to the untreated control.
Measurement of Oxidative Damage Biomarkers
Protocol 5.3.1: TBARS Assay for Malondialdehyde (MDA)
-
Sample Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer containing a butylated hydroxytoluene (BHT) to prevent new lipid peroxidation during the assay.
-
Reaction: Add thiobarbituric acid (TBA) reagent to the sample.
-
Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Measurement: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate MDA concentration using a standard curve prepared with an MDA standard.
Assessment of Antioxidant Enzyme Activity
Protocol 5.4.1: Superoxide Dismutase (SOD) Activity Assay This assay is based on the inhibition of a superoxide-driven reaction.
-
Sample Preparation: Prepare cell or tissue lysates.
-
Assay Principle: Utilize a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase). These radicals reduce a detection reagent (e.g., WST-1) to produce a colored formazan (B1609692) dye.
-
Reaction: In a 96-well plate, add the sample lysate, the enzyme working solution (xanthine oxidase), and the substrate working solution (WST-1).
-
Incubation: Incubate at 37°C for 20 minutes.
-
Measurement: Measure the absorbance at 450 nm. The SOD activity in the sample will inhibit the color development.
-
Calculation: Calculate the percentage inhibition and determine SOD activity by comparing it to a standard curve.
Cell Viability Assays
Protocol 5.5.1: MTT Assay This colorimetric assay measures metabolic activity as an indicator of cell viability.
-
Cell Treatment: Seed cells in a 96-well plate and treat with AAMA and/or an oxidative stressor.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to a purple formazan product.[22]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Shake the plate gently and measure the absorbance at ~570 nm.
-
Analysis: Express results as a percentage of the viability of the untreated control cells.
Visualizing the Mechanisms: Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of the complex biological processes and experimental designs discussed.
References
- 1. Buy this compound | 81690-92-8 [smolecule.com]
- 2. This compound CAS#: 81690-92-8 [m.chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0247489) [hmdb.ca]
- 4. Biomarkers of Oxidative Stress and Inflammation in Chronic Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of antioxidant enzymes and small molecular weight antioxidants in the pathogenesis of age-related macular degeneration (AMD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic antioxidant system in vascular inflammation and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biomolecular Modifications Linked to Oxidative Stress in Amyotrophic Lateral Sclerosis: Determining Promising Biomarkers Related to Oxidative Stress [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Targeting Aberrant Glutathione Metabolism to Eradicate Human Acute Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
The Toxicological Significance of the AAMA/GAMA Ratio: A Technical Guide for Researchers
Abstract Acrylamide (B121943) (AA), a processing-induced contaminant found in heated starchy foods and tobacco smoke, is classified as a probable human carcinogen. Its toxicology is intrinsically linked to its metabolism. This technical guide provides an in-depth analysis of the toxicological significance of the ratio of its primary urinary mercapturic acid metabolites: N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA). AAMA is formed from the direct conjugation of acrylamide with glutathione (B108866), representing a detoxification pathway. Conversely, GAMA is formed after the initial bioactivation of acrylamide to its genotoxic epoxide metabolite, glycidamide (B1671898) (GA), via cytochrome P450 2E1 (CYP2E1). The AAMA/GAMA ratio therefore serves as a critical indicator of the balance between these detoxification and bioactivation pathways. This document details the underlying metabolic pathways, presents quantitative data on metabolite levels in various populations, outlines experimental protocols for their measurement, and explores the downstream toxicological consequences, including oxidative stress and regulated cell death pathways.
Introduction
Acrylamide is a neurotoxic and probably carcinogenic compound that poses a potential risk to human health through dietary sources and smoking.[1][2] Upon absorption, acrylamide is rapidly distributed and metabolized.[3] The assessment of internal exposure and metabolic phenotype is crucial for risk assessment. This is primarily achieved by monitoring urinary biomarkers, namely AAMA and GAMA.[3][4][5]
-
AAMA (this compound): A metabolite formed through the direct detoxification of acrylamide.
-
GAMA (N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine): A metabolite formed from the detoxification of glycidamide (GA), the highly reactive and genotoxic metabolite of acrylamide.[3][6]
Because glycidamide is considered the ultimate carcinogenic agent in acrylamide metabolism, the relative proportion of these two metabolites, expressed as the AAMA/GAMA ratio, provides crucial insights into the metabolic handling of acrylamide and an individual's potential toxicological risk. This guide is intended for researchers, scientists, and drug development professionals to elucidate the significance of this ratio.
The Metabolic Fate of Acrylamide
Acrylamide metabolism proceeds via two principal, competing pathways.[3][7]
Pathway 1: Direct Glutathione Conjugation (Detoxification) Acrylamide can be directly conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes. This conjugate is further processed into AAMA, which is then excreted in the urine.[3] This pathway represents a direct detoxification of the parent compound.
Pathway 2: CYP2E1-Mediated Epoxidation (Bioactivation) Alternatively, acrylamide is oxidized by cytochrome P450 isoenzyme 2E1 (CYP2E1) to form glycidamide (GA).[3] Glycidamide is an electrophilic epoxide that is highly reactive and can form adducts with DNA and proteins, contributing to acrylamide's genotoxic and carcinogenic properties.[6][8] Glycidamide is subsequently detoxified by conjugation with GSH to form GAMA, which is then excreted in the urine.[3]
The AAMA/GAMA Ratio as a Toxicological Indicator
The ratio of AAMA to GAMA in urine reflects the balance between the two primary metabolic pathways of acrylamide.
-
High AAMA/GAMA Ratio: Suggests a metabolic preference for the direct detoxification of acrylamide (Pathway 1). This is generally considered a less toxic route as it bypasses the formation of the highly reactive glycidamide intermediate.
-
Low AAMA/GAMA Ratio: Indicates a higher rate of bioactivation via CYP2E1 to form glycidamide (Pathway 2). This may signify an increased risk of genotoxicity, as a larger fraction of the acrylamide dose is converted to its ultimate carcinogenic form before detoxification.
It is important to note that the ratio can be affected by differences in the elimination kinetics of AAMA and GAMA, which may make it an unreliable marker for assessing metabolic polymorphisms between individuals in some contexts.[9] Nonetheless, it remains a valuable tool for understanding metabolic routing. For example, smokers tend to have lower GAMA/AAMA ratios compared to non-smokers, suggesting a relative increase in the bioactivation pathway.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Are AAMA and GAMA Levels in Urine after Childbirth a Suitable Marker to Assess Exposure to Acrylamide from Passive Smoking during Pregnancy?—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. umb.edu.pl [umb.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Physiologically Based Pharmacokinetic (PBPK) Modeling of N-Acetylaspartylglutamate (AAMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the necessary data and experimental protocols required to develop a PBPK model for AAMA. Due to the limited availability of systemic pharmacokinetic data for AAMA, this document focuses on establishing a roadmap for researchers to generate the required parameters.
AAMA: Known Properties and Data
A successful PBPK model is built upon a foundation of accurate physicochemical and biological data. Below is a summary of the currently available information for AAMA.
Physicochemical Properties
AAMA is a dipeptide composed of N-acetylaspartic acid and glutamic acid. Its fundamental properties are detailed in Table 1.
| Property | Value | Source |
| Molecular Formula | C11H16N2O8 | |
| Molar Mass | 304.255 g/mol | |
| Structure | N-acetyl-L-α-aspartyl-L-glutamic acid |
Metabolism
The primary metabolic pathway for AAMA in the central nervous system is well-characterized. It undergoes hydrolysis by the enzyme glutamate (B1630785) carboxypeptidase II (GCPII), yielding N-acetylaspartate (NAA) and glutamate.
Tissue Distribution
Experimental Protocols for PBPK Model Parameterization
To construct a comprehensive PBPK model, several key pharmacokinetic parameters must be experimentally determined. The following sections outline detailed methodologies for these essential experiments.
In Vitro Metabolic Stability
This assay determines the susceptibility of AAMA to metabolism by liver enzymes, primarily to assess its first-pass metabolism and systemic clearance.
Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare a stock solution of AAMA in a suitable solvent (e.g., water or DMSO).
-
Obtain pooled human, rat, or mouse liver microsomes from a commercial vendor.
-
Prepare an NADPH regenerating system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, or a simple NADPH solution.
-
Prepare a positive control solution (e.g., a compound with a known metabolic profile like dextromethorphan).
-
Prepare an internal standard (IS) solution for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL) with the potassium phosphate buffer.
-
Add the AAMA stock solution to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be less than 1%.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding a quenching solution, such as ice-cold acetonitrile (B52724) containing the internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of AAMA at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of AAMA remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL).
-
Plasma Protein Binding
This experiment quantifies the extent to which AAMA binds to plasma proteins, which influences its distribution and availability to target tissues.
Protocol: Equilibrium Dialysis
-
Materials:
-
Equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa).
-
Human or animal plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
AAMA stock solution.
-
-
Procedure:
-
Spike the plasma with AAMA to a known concentration.
-
Load the AAMA-spiked plasma into one chamber of the dialysis unit and an equal volume of PBS into the other chamber.
-
Incubate the dialysis unit at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of AAMA in both samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
The percentage of plasma protein binding is calculated as (1 - fu) * 100.
-
In Vivo Pharmacokinetic Studies
These studies are essential to understand the complete ADME profile of AAMA in a living organism.
Protocol: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Model:
-
Use a suitable rodent model, such as male Sprague-Dawley rats.
-
Acclimatize the animals before the study.
-
-
Dosing:
-
Divide the animals into two groups: intravenous (IV) and oral (PO) administration.
-
For the IV group, administer a single bolus dose of AAMA via the tail vein.
-
For the PO group, administer a single dose of AAMA via oral gavage.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein or retro-orbital sinus).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Tissue Distribution (Optional but Recommended):
-
At the end of the study, euthanize the animals and collect major organs and tissues (e.g., liver, kidneys, brain, muscle, fat).
-
Homogenize the tissues and determine the concentration of AAMA in each.
-
-
Sample Analysis:
-
Analyze the plasma and tissue homogenate samples for AAMA concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data for both IV and PO groups.
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
-
Calculate the oral bioavailability (F) using the formula: F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV).
-
Visualization of Workflows and Pathways
Diagrams are crucial for visualizing the complex processes involved in PBPK modeling.
Caption: Experimental workflow for generating AAMA pharmacokinetic data.
References
The Gold Standard for Acrylamide Biomonitoring: A Technical Guide to Using AAMA in Epidemiological Studies
For Researchers, Scientists, and Drug Development Professionals
Acrylamide (B121943), a process contaminant formed in carbohydrate-rich foods during high-temperature cooking, is a known neurotoxin and is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer.[1][2] Accurate assessment of human exposure to acrylamide is therefore critical for epidemiological studies investigating its health effects. This technical guide provides an in-depth overview of the use of N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), a principal urinary metabolite of acrylamide, as a reliable biomarker of exposure.
Introduction to AAMA as a Biomarker
Upon ingestion, acrylamide is absorbed and metabolized in the human body through two primary pathways.[3][4] One major pathway involves the conjugation of acrylamide with glutathione (B108866) (GSH), which is subsequently metabolized to AAMA and excreted in the urine.[3][5] The other pathway involves the oxidation of acrylamide by cytochrome P450 2E1 to a more reactive epoxide, glycidamide (B1671898) (GA), which is also conjugated with GSH to form N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA).[4][6]
AAMA is considered a robust short-term biomarker for recent acrylamide exposure, with a half-life of a few days.[6][7] Its concentration in urine correlates well with recent dietary intake and exposure from other sources like tobacco smoke.[8][9] This makes AAMA an invaluable tool for assessing acrylamide exposure in large-scale epidemiological studies.
Quantitative Data from Epidemiological Studies
Numerous studies have quantified AAMA levels in diverse populations to estimate acrylamide exposure. The data consistently show higher AAMA concentrations in smokers compared to non-smokers, reflecting the significant contribution of cigarette smoke to total acrylamide intake.[6][10] Children and adolescents have also been identified as a potentially vulnerable group with higher dietary acrylamide intake compared to adults.[2][11]
The following tables summarize key quantitative findings from various epidemiological studies.
Table 1: Urinary AAMA Levels in a U.S. Adult Population (NHANES 2013-2016) [6]
| Population Group | N | Median AAMA (μg/g creatinine) |
| Total | 2798 | - |
| Active Smoker | 866 | - |
| Passive Smoker | 483 | - |
| Non-smoker | 1449 | - |
Note: Specific median values were not provided in the abstract.
Table 2: Estimated Daily Acrylamide Intake Based on Biomarkers in U.S. Adults (NHANES 2013-2016) [6][12]
| Population Group | N | Median Daily Acrylamide Intake (μg/kg/day) |
| Total | 2798 | 0.4–0.7 |
| Active Smoker | 866 | 1.20–1.49 |
| Passive Smoker | 483 | 0.47–0.61 |
| Non-smoker | 1449 | 0.45–0.59 |
Table 3: Urinary AAMA and GAMA Levels in Smokers vs. Non-Smokers [10]
| Group | N | Median AAMA (μg/L) | Median GAMA (μg/L) |
| Smokers | 13 | 127 | 19 |
| Non-smokers | 16 | 29 | 5 |
Table 4: Urinary AAMA and GAMA Levels in Children (5-6 years old) [2]
| Biomarker | Median (μg/L) | 95th Percentile (μg/L) |
| AAMA | 36.0 | 152.7 |
| GAMA | 13.4 | 55.9 |
Table 5: Urinary AAMA and GAMA Levels in Pregnant Women [13]
| Group | N | Median AAMA (μg/g creatinine) | Median GAMA (μg/g creatinine) |
| Non-smoking | 67 | 30.7 | 11.4 |
| Passive Smoking | 10 | 25.2 | 10.3 |
Experimental Protocols
The accurate quantification of AAMA in urine is paramount for reliable exposure assessment. The most widely used and validated method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][13]
Detailed Methodology for Urinary AAMA Analysis via LC-MS/MS
This protocol is a synthesis of methodologies reported in various studies.[8][13][14]
1. Urine Sample Collection and Storage:
-
Collect spot or 24-hour urine samples in polypropylene (B1209903) tubes.
-
Immediately freeze samples at -20°C or lower to prevent degradation of metabolites. For long-term storage, -80°C is recommended.
2. Sample Preparation:
-
Thaw urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To precipitate proteins, add a volume of cold acetonitrile (B52724) (e.g., 400 µL acetonitrile to 200 µL urine).[14]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 2% acetonitrile in water).[14]
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for AAMA.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis on a triple quadrupole mass spectrometer. This involves monitoring specific precursor-to-product ion transitions for AAMA and its internal standard.
-
Data Acquisition: Acquire data using the instrument's software.
-
4. Quantification:
-
Prepare a calibration curve using certified AAMA standards of known concentrations.
-
Incorporate a stable isotope-labeled internal standard (e.g., D3-AAMA) into all samples, calibrators, and quality controls to correct for matrix effects and variations in sample processing and instrument response.
-
Quantify the AAMA concentration in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Results are typically normalized to urinary creatinine (B1669602) concentration to account for urine dilution and expressed as µg/g creatinine.
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the key processes involved in AAMA biomonitoring, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of acrylamide to its urinary biomarkers AAMA and GAMA.
Caption: Experimental workflow for the determination of urinary AAMA.
Conclusion
The biomonitoring of urinary AAMA offers a specific, sensitive, and reliable method for assessing recent exposure to acrylamide in epidemiological studies. The well-established analytical protocols using LC-MS/MS, combined with a clear understanding of acrylamide metabolism, provide researchers with a powerful tool to investigate the associations between acrylamide exposure and various health outcomes. The consistent findings across numerous studies underscore the value of AAMA as a key biomarker in this field. As research continues, the standardized use of AAMA will be crucial for harmonizing data across studies and strengthening the evidence base on the health risks of dietary and environmental acrylamide exposure.
References
- 1. Biomarker monitoring of controlled dietary acrylamide exposure indicates consistent human endogenous background | springermedizin.de [springermedizin.de]
- 2. Acrylamide in children--exposure assessment via urinary acrylamide metabolites as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reconstructing population exposures to acrylamide from human monitoring data using a pharmacokinetic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mercapturic acids of acrylamide and glycidamide as biomarkers of the internal exposure to acrylamide in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Are AAMA and GAMA Levels in Urine after Childbirth a Suitable Marker to Assess Exposure to Acrylamide from Passive Smoking during Pregnancy?-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AACE), also known as AAMA, is a primary urinary metabolite of acrylamide (B121943). Acrylamide is a probable human carcinogen (IARC Group 2A) and a known neurotoxin. Human exposure to acrylamide occurs through various sources, including certain high-temperature cooked foods (like potato chips and french fries), cigarette smoke, and occupational settings. The quantification of AACE in urine serves as a reliable and non-invasive biomarker for assessing recent exposure to acrylamide.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of AACE in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Metabolic Pathway of Acrylamide
Acrylamide is detoxified in the body primarily through conjugation with glutathione (B108866) (GSH), a reaction that can be catalyzed by glutathione S-transferase (GST). This conjugation forms S-(2-carbamoylethyl)glutathione, which is then further metabolized through a series of enzymatic steps to yield AACE, which is subsequently excreted in the urine. A minor, but toxicologically significant, pathway involves the oxidation of acrylamide by cytochrome P450 2E1 (CYP2E1) to form the reactive epoxide, glycidamide. Glycidamide can also be conjugated with GSH and eventually excreted as other mercapturic acids.
Experimental Protocols
Two primary methods for the quantitative analysis of AACE in urine are presented: the highly sensitive and specific LC-MS/MS method and an alternative HPLC method with fluorescence detection.
Protocol 1: Quantitative Analysis of AACE in Urine by LC-MS/MS
This protocol is based on the methodology for analyzing urinary volatile organic compound (VOC) metabolites, including AACE.[1][2][3]
1. Sample Preparation (Dilute-and-Shoot)
This method is rapid and requires minimal sample manipulation.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at approximately 3,000 x g for 10 minutes to pellet any sediment.
-
In a clean microcentrifuge tube, dilute an aliquot of the urine supernatant with an appropriate volume of a solution containing the isotopically labeled internal standard (e.g., N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine) in water or a suitable buffer. A common dilution factor is 1:1.
-
Vortex the diluted sample.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
The following are typical parameters and can be adapted based on the specific instrumentation available.
-
Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution and throughput.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM) is required.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient | Optimized for separation of AACE from other urine matrix components. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute AACE, followed by a wash and re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 - 50 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (method dependent) |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for AACE and Internal Standard
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| AACE | 235.1 | 106.1 | Optimized for instrument |
| AACE (Quantifier) | 235.1 | 144.1 | Optimized for instrument |
| AACE-d4 (Internal Standard) | 239.1 | 110.1 | Optimized for instrument |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use to achieve maximum sensitivity and specificity.
3. Data Analysis and Quantification
-
Generate a calibration curve by analyzing a series of calibration standards of known AACE concentrations prepared in a surrogate matrix (e.g., synthetic urine or pooled urine with low endogenous AACE).
-
The concentration of AACE in the unknown urine samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Protocol 2: Quantitative Analysis of AACE in Urine by HPLC with Fluorescence Detection
This method provides a cost-effective alternative to LC-MS/MS, though it may have lower sensitivity and requires a derivatization step.[4]
1. Sample Preparation and Derivatization
-
To 1.0 mL of urine, add an internal standard.
-
Perform acid hydrolysis to convert AACE to S-(2-carboxyethyl)cysteine (CEC).
-
Adjust the pH of the hydrolyzed sample.
-
Add the derivatizing reagent, o-phthalaldehyde (B127526) (OPA), to react with CEC and form a fluorescent derivative.
-
Filter the derivatized sample before injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable buffered mobile phase for the separation of the derivatized AACE.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength of 340 nm and an emission wavelength of 450 nm.[4]
3. Data Analysis and Quantification
-
Quantification is performed using a calibration curve prepared from derivatized AACE standards.
-
Results are normalized to urinary creatinine.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies for the analysis of AACE in urine.
Table 3: Method Validation Parameters
| Parameter | LC-MS/MS Method | HPLC-Fluorescence Method |
| Linearity Range | 0.5 - 100 ng/mL (for similar compounds)[1] | 5.3 - 123.5 µmol/L[4] |
| Limit of Detection (LOD) | 0.5 - 20 ng/mL (for various VOC metabolites)[1] | 0.1 µmol/L[4] |
| Accuracy (Recovery) | 84 - 104%[1] | 97.4 - 104.2%[4] |
| Precision (RSD) | 2.5 - 11%[1] | 2.3 - 4.3% (between-run)[4] |
Table 4: Reported Concentrations of AACE in Human Urine
| Population | Concentration Range | Reference |
| Smokers | Significantly higher than non-smokers | [5] |
| Non-Smokers | Lower than smokers | [5] |
| General Population | Varies based on diet and other exposures | [6] |
Conclusion
The quantitative analysis of this compound in urine is a valuable tool for assessing human exposure to acrylamide. The LC-MS/MS method offers high sensitivity and specificity, making it the preferred method for biomonitoring studies. The HPLC method with fluorescence detection provides a viable alternative. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals in implementing AACE analysis in their work.
References
- 1. Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of N acetyl-S-(2-carbamoylethyl)-cysteine in urine by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Urinary concentrations of PAH and VOC metabolites in marijuana users" by Binnian Wei, K. Udeni Alwis et al. [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of AAMA in Biological Samples by LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantitative analysis of N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), a key biomarker of acrylamide (B121943) exposure, in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Acrylamide is classified as a probable human carcinogen, making the monitoring of its metabolites crucial for assessing human exposure from dietary and environmental sources.[1][2] The described method, utilizing solid-phase extraction (SPE) for sample clean-up and electrospray ionization (ESI) in negative mode for detection, offers high sensitivity and specificity for researchers, scientists, and drug development professionals.
Introduction
Acrylamide is a chemical compound that can form in starchy foods during high-temperature cooking processes and is also found in cigarette smoke.[2] Once absorbed, acrylamide is metabolized in the body via two main pathways: one of which involves conjugation with glutathione (B108866) (GSH), leading to the formation of mercapturic acids that are excreted in the urine.[3] The major metabolite formed through this pathway is this compound, commonly known as AAMA.[1][3] Urinary AAMA is a well-established short-term biomarker for assessing the internal dose of acrylamide exposure.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of AAMA in biological matrices due to its high selectivity, sensitivity, and robustness.[4][5] This document outlines a comprehensive workflow, from sample collection and preparation to the specific instrumental parameters required for accurate and reproducible AAMA quantification.
Acrylamide Metabolism Pathway
Acrylamide is metabolized in the liver primarily through two pathways. One pathway involves conjugation with glutathione, which is subsequently metabolized to form the mercapturic acid AAMA, which is then excreted.
Experimental Protocol
Sample Collection and Storage
-
Matrix: Human urine is the preferred biological sample for AAMA analysis.[6]
-
Collection: Collect spot or 24-hour urine samples in polypropylene (B1209903) containers.
-
Storage: Immediately after collection, acidify samples to a pH of approximately 2-3 to ensure long-term stability.[4] Freeze samples and store them at -80°C until analysis to prevent analyte degradation.[4]
Sample Preparation: Solid-Phase Extraction (SPE)
A robust solid-phase extraction protocol is recommended to remove interferences from the urine matrix. Isotope-labeled AAMA should be used as an internal standard (IS) to ensure accurate quantification.
-
Thawing: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity.
-
Internal Standard Spiking: Spike an aliquot of the urine sample (e.g., 1 mL) with an appropriate amount of isotope-labeled AAMA internal standard.
-
SPE Cartridge Conditioning: Use a mixed-mode or reversed-phase SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge to remove interfering substances.
-
Pass 1 mL of water through the cartridge.
-
Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) through the cartridge.
-
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent.
-
Pass 1 mL of methanol or acetonitrile (B52724) through the cartridge to elute AAMA.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Workflow for AAMA Detection
The overall experimental process involves collecting the biological sample, preparing it through extraction, separating the analyte via liquid chromatography, and finally detecting and quantifying it using tandem mass spectrometry.
Data and Results
Quantitative Data Summary
The following tables summarize the recommended starting parameters for the LC-MS/MS method. Optimization of these parameters, particularly the collision energy, is recommended for the specific instrument being used.[7]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | 0-2 min: 2% B; 2-8 min: 2-95% B; 8-10 min: 95% B; 10.1-12 min: 2% B |
| Column Temp. | 40°C |
| Injection Vol. | 5 - 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Source Temp. | 450 - 550 °C |
| Collision Gas | Nitrogen |
| Dwell Time | 50 - 200 ms |
Table 3: MRM Transitions for AAMA Quantification
The molecular weight of AAMA is 234.27 g/mol . The precursor ion in negative mode is [M-H]⁻. A common fragmentation for N-acetyl-cysteine conjugates is the neutral loss of the N-acetyl-cysteine moiety (129 Da).[8]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) |
| AAMA | 233.3 | 104.1 | -20 to -30 |
| AAMA (Qualifier) | 233.3 | 86.0 | -15 to -25 |
| AAMA-d3 (IS) | 236.3 | 107.1 | -20 to -30 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument and internal standard used.
Table 4: Reported Urinary AAMA Concentrations in Human Populations
This table provides context for expected concentration ranges from various studies. Values are often corrected for urinary dilution using creatinine (B1669602) concentration.
| Population | Median AAMA Concentration | Reference |
| General Population (non-smokers) | 29 - 71.08 µg/L | [1] |
| General Population (smokers) | 191.3 - 337 µg/L | [1] |
| Children (10-13 years) | 68.1 ng/mL (68.1 µg/L) | [2] |
| Adults (Post-childbirth) | 20.9 µg/L | [1] |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of the acrylamide exposure biomarker AAMA in human urine. The combination of a robust solid-phase extraction for sample preparation and the high selectivity of MRM detection ensures accurate results that are essential for biomonitoring studies, toxicological research, and human exposure assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary levels of N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA), an acrylamide metabolite, in Korean children and their association with food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-L-cysteine (iso-GAMA) a further product of human metabolism of acrylamide: comparison with the simultaneously excreted other mercaptuic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS-sMRM method development and validation of different classes of pain panel drugs and analysis of clinical urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of N acetyl-S-(2-carbamoylethyl)-cysteine in urine by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forensicrti.org [forensicrti.org]
- 8. Development and Provisional Validation of a Multiplex LC-MRM-MS Test for Timely Kidney Injury Detection in Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is the major urinary metabolite of acrylamide (B121943), a probable human carcinogen formed in starchy foods during high-temperature cooking.[1] As a reliable biomarker for acrylamide exposure, the availability of a high-purity AAMA analytical standard is crucial for toxicological studies, human biomonitoring, and food safety research.[1][2] These application notes provide detailed protocols for the chemical synthesis of AAMA and its quantification using modern analytical techniques.
Synthesis of this compound
The synthesis of AAMA is achieved through a Michael addition reaction, where the sulfhydryl group of N-acetyl-L-cysteine (NAC) acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound, acrylamide.[3]
Experimental Protocol: Synthesis
Materials:
-
N-Acetyl-L-cysteine (NAC)
-
Acrylamide
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Diethyl ether
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-acetyl-L-cysteine (1 equivalent) in deionized water.
-
pH Adjustment: Adjust the pH of the NAC solution to approximately 8.0-8.5 by the slow addition of sodium bicarbonate. This deprotonates the thiol group, increasing its nucleophilicity.
-
Addition of Acrylamide: While stirring, add a solution of acrylamide (1.1 equivalents) in deionized water dropwise to the NAC solution.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Workup: After completion, acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).
-
Purification: The crude product can be purified by recrystallization from a methanol/diethyl ether solvent system.[4] Alternatively, column chromatography can be employed for higher purity.[4]
-
Drying: Dry the purified this compound under vacuum to yield a white crystalline powder.
Characterization:
The identity and purity of the synthesized AAMA standard should be confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
HPLC: To assess the purity.
Analytical Methods for Quantification
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This is a highly sensitive and specific method for the quantification of AAMA, particularly in biological matrices.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity series or equivalent[5] |
| Column | C18 column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, S-5 µm, 12 nm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Gradient | Optimized based on the specific column and system |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | To be determined by infusion of the synthesized standard |
Sample Preparation (from Urine):
-
Thaw urine samples to room temperature.
-
Centrifuge to remove any particulate matter.
-
Dilute the supernatant with the initial mobile phase.
-
For improved accuracy, a deuterated internal standard (AAMA-d4) should be added.[6]
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers a cost-effective alternative to LC-MS/MS, providing good sensitivity and selectivity after derivatization.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC system with a fluorescence detector |
| Column | C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)[7] |
| Mobile Phase | A: Acetonitrile (0.1% formic acid); B: Water (0.1% formic acid)[7] |
| Gradient | Optimized for separation of the derivatized analyte |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 340 nm; Emission: 450 nm (after derivatization) |
Derivatization Protocol (Pre-column):
-
Hydrolyze AAMA in the sample to S-(2-carboxyethyl)cysteine (CEC).
-
React the resulting CEC with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) to form a fluorescent adduct.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described.
| Parameter | HPLC-MS/MS | HPLC-FLD |
| Linearity Range | 10 - 5000 ng/mL | 0.05 - 10 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.997[7] |
| Limit of Detection (LOD) | 1.4 ng/mL | 0.14 µM |
| Limit of Quantification (LOQ) | 4.6 ng/mL[8] | 1.0 µM |
| Recovery | 95 - 105% | 97.4 - 104.2% |
| Precision (RSD%) | < 15% | 2.3 - 4.3% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Acrylamide detoxification pathway leading to the formation of AAMA.
References
- 1. Buy this compound | 81690-92-8 [smolecule.com]
- 2. N-Acetyl-S-(2-Carbamoylethyl)-Cysteine Test | Take Control Of Your Health With Superpower [superpower.com]
- 3. mdpi.com [mdpi.com]
- 4. Procedure for Extracting Pure N - Acetyl - L - Cysteine from N - Acetyl - L - Cysteine (NAC). [greenskybio.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0247489) [hmdb.ca]
- 6. N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of AAMA in Human Urine using a Deuterated Internal Standard by LC-MS/MS
Introduction
N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is the primary urinary metabolite of acrylamide (B121943), a compound classified as a probable human carcinogen.[1][2] Acrylamide is formed in starchy foods during high-temperature cooking and is also present in tobacco smoke.[1] Consequently, monitoring AAMA in urine has become a crucial method for assessing human exposure to acrylamide.[1][2]
This application note describes a robust and sensitive method for the quantification of AAMA in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, deuterated AAMA (d-AAMA), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3][4][5] This stable isotope dilution (SID) LC-MS/MS methodology is considered the gold standard for quantitative biomarker analysis.[4][6][7]
Experimental Protocol
This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of AAMA in human urine.
1. Materials and Reagents
-
AAMA analytical standard
-
Deuterated AAMA (d-AAMA) internal standard (e.g., AAMA-d3)
-
LC-MS/MS grade water, acetonitrile (B52724), and formic acid
-
Human urine samples (stored at -20°C or below)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of AAMA and d-AAMA in methanol.
-
Working Standard Solutions: Serially dilute the AAMA stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the d-AAMA stock solution with the 50:50 acetonitrile/water mixture.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking control urine with known amounts of AAMA.
3. Sample Preparation
-
Thaw urine samples, standards, and QC samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of each urine sample, calibration standard, and QC sample into separate 1.5 mL microcentrifuge tubes.
-
Add 20 µL of the d-AAMA internal standard working solution to each tube (except for blank samples).
-
Add 400 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System: | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column: | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A: | Water with 0.1% formic acid |
| Mobile Phase B: | Acetonitrile with 0.1% formic acid |
| Gradient: | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate. |
| Flow Rate: | 0.3 mL/min |
| Injection Volume: | 5 µL |
| Column Temperature: | 40°C |
| Mass Spectrometer: | Triple quadrupole mass spectrometer |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| Scan Type: | Multiple Reaction Monitoring (MRM) |
Table 1: Optimized LC-MS/MS Conditions
Data and Results
The use of a deuterated internal standard allows for accurate quantification by calculating the ratio of the analyte peak area to the internal standard peak area.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| AAMA | 235.1 | 106.1 | 15 | 100 |
| d-AAMA (d3) | 238.1 | 109.1 | 15 | 100 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for AAMA and d-AAMA
A calibration curve is constructed by plotting the peak area ratio of AAMA to d-AAMA against the concentration of the calibration standards. The concentration of AAMA in the unknown samples is then determined from this curve.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
Table 3: Typical Method Performance Characteristics
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for AAMA quantification.
Signaling Pathway of Acrylamide Metabolism
Caption: Acrylamide metabolism and AAMA formation.
Conclusion
The described LC-MS/MS method, employing a deuterated internal standard, provides a reliable, sensitive, and accurate means for quantifying AAMA in human urine. This approach is well-suited for large-scale biomonitoring studies aimed at assessing acrylamide exposure in various populations and understanding its potential health implications. The use of stable isotope dilution is critical for minimizing analytical variability and ensuring data of the highest quality.
References
- 1. N-Acetyl-S-(2-Carbamoylethyl)-Cysteine Test | Take Control Of Your Health With Superpower [superpower.com]
- 2. Buy this compound | 81690-92-8 [smolecule.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Solid-Phase Extraction of Urinary AAMA
Introduction
N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is a principal urinary metabolite of acrylamide (B121943), a compound classified as a probable human carcinogen by the International Agency for Research on Cancer. Acrylamide is formed in carbohydrate-rich foods during high-temperature cooking and is also an occupational chemical. Monitoring urinary AAMA levels is a critical tool for assessing human exposure to acrylamide from both dietary and environmental sources.[1]
Accurate quantification of AAMA in urine requires a robust and reliable analytical method. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and amenability to automation. This document provides a detailed protocol for the solid-phase extraction of AAMA from human urine, followed by analysis using liquid chromatography-mass spectrometry (LC-MS). The method is intended for researchers, scientists, and drug development professionals involved in toxicology, epidemiology, and clinical studies.
Experimental Protocols
This section details the materials and methodology for the solid-phase extraction of AAMA from human urine samples. The protocol is based on a validated method for the simultaneous determination of acrylamide and its metabolites.[2][3]
Materials:
-
SPE Cartridges: Reversed-phase SPE cartridges (specific brand and model may vary, but optimization was performed with cartridges suitable for polar analytes).
-
Reagents:
-
Formic acid
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (IS): Deuterated AAMA (AAMA-d3) or a similar stable isotope-labeled analog.
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
pH meter
-
Analytical balance
-
Micropipettes
-
Autosampler vials
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Vortex each urine sample for 10 seconds to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1.0 mL of the urine supernatant to a clean tube.
-
Add the internal standard solution to each sample.
-
Prepare a 0.1 M ammonium formate buffer and adjust the pH to 2.6 with formic acid.
-
Add an equal volume of the ammonium formate buffer to the urine sample (1:1 ratio).[2]
-
Vortex the buffered urine sample for 10 seconds.
Solid-Phase Extraction (SPE) Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water. Ensure the sorbent bed does not go dry.
-
Sample Loading: Load the entire volume of the prepared urine sample (2 mL) onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of HPLC-grade water to remove interfering hydrophilic compounds.
-
Elution: Elute the retained AAMA and internal standard from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
Data Presentation
The following tables summarize the quantitative performance data of the SPE-LC-MS/MS method for AAMA analysis in urine, based on a comprehensive method validation study.[2][4]
Table 1: Method Performance and Validation Parameters
| Parameter | Result |
| Linearity Range | 0.3 to 50 µg/mL |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Detection (LOD) | 0.1 to 0.2 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Intraday Precision (RSD) | 2% to 6%[4] |
| Interday Precision (RSD) | 2% to 6%[4] |
Table 2: Recovery of AAMA from Fortified Urine Samples
| Fortified Concentration (µg/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 2.0 | 97 | 10.0 |
| 5.0 | 97 | 5.1 |
| 10.0 | 102 | 8.5 |
| 20.0 | 99 | 7.0 |
Data adapted from B'Hymer and Cheever, "Evaluation of Extraction Conditions and Use of HPLC-MS for the Simultaneous Determination of Acrylamide and Its Primary Metabolite, N-Acetyl-S-(2-carbamoylethyl)cysteine, in Human Urine".[2]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction of urinary AAMA.
Caption: Experimental workflow for urinary AAMA solid-phase extraction.
References
- 1. Urinary levels of N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA), an acrylamide metabolite, in Korean children and their association with food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Determination of the major mercapturic acids of acrylamide and glycidamide in human urine by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-Fluorescence Detection of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is the major urinary metabolite of acrylamide (B121943), a compound classified as a probable human carcinogen and a known neurotoxicant.[1][2] Acrylamide is formed in starchy foods during high-temperature cooking processes and is also present in tobacco smoke.[3] Consequently, monitoring AAMA in urine has become a critical tool for assessing human exposure to acrylamide from both dietary and environmental sources.[1][4][5] This application note provides a detailed protocol for the quantitative analysis of AAMA in human urine using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The method involves acid hydrolysis of AAMA to S-(2-carboxyethyl)-L-cysteine (CEC), followed by pre-column derivatization with o-phthalaldehyde (B127526) (OPA) to form a highly fluorescent isoindole derivative, enabling sensitive and selective detection.[6]
Principle
The analytical method is based on a multi-step process. First, the N-acetyl group of AAMA is removed by acid hydrolysis, converting it to S-(2-carboxyethyl)-L-cysteine (CEC). This step is necessary as the primary amine group is required for the subsequent derivatization reaction. The resulting CEC is then derivatized with o-phthalaldehyde (OPA) in the presence of a thiol-containing reagent (e.g., 2-mercaptoethanol) under alkaline conditions. This reaction forms a stable and highly fluorescent isoindole derivative. The derivatized analyte is then separated from other urine matrix components by reversed-phase HPLC and quantified using a fluorescence detector. The excitation and emission wavelengths are optimized for the specific OPA-derivatized compound to ensure maximum sensitivity.
Experimental Protocols
Reagents and Materials
-
This compound (AAMA) standard
-
S-(2-carboxyethyl)-L-cysteine (CEC) standard
-
Hydrochloric acid (HCl), analytical grade
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (MPA)
-
Boric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Sodium phosphate, monobasic and dibasic
-
Deionized water (18.2 MΩ·cm)
-
Urine collection containers
Sample Preparation: Acid Hydrolysis
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples to remove any particulate matter.
-
To 1.0 mL of the urine sample, add an equal volume of 2.0 M hydrochloric acid.
-
Securely cap the tubes and incubate at 100°C for 1 hour to hydrolyze AAMA to CEC.
-
After incubation, allow the samples to cool to room temperature.
-
Neutralize the hydrolyzed sample with an appropriate volume of 2.0 M sodium hydroxide.
-
The sample is now ready for derivatization.
Preparation of Derivatization Reagent (OPA/MCE)
-
Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of deionized water. Adjust the pH to 9.5 with a concentrated NaOH solution.
-
OPA Stock Solution (10 mg/mL): Dissolve 50 mg of OPA in 5 mL of methanol. This solution should be prepared fresh and protected from light.
-
Final Derivatization Reagent: To 5 mL of the 0.4 M borate buffer, add 500 µL of the OPA stock solution and 20 µL of 2-mercaptoethanol. Mix well. This reagent should be prepared daily.
Derivatization Procedure
-
In a microcentrifuge tube, mix 100 µL of the hydrolyzed and neutralized urine sample (or standard/blank) with 400 µL of the OPA/MCE derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes.
-
Immediately inject an appropriate volume (e.g., 20 µL) of the mixture into the HPLC system.
HPLC-Fluorescence Conditions
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings:
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 27.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Data Presentation
The performance of this method was validated according to established bioanalytical method validation guidelines. The key quantitative parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 5.3 - 123.5 µmol/L[6] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Limit of Detection (LOD) | 0.1 µmol/L (for a 1.0 mL urine sample)[6] |
| Recovery | 97.4% - 104.2%[6] |
| Inter-day Precision (%RSD) | 2.3% - 4.3%[6] |
| Sample Stability | At least 7 days at 4°C[6] |
Visualizations
Acrylamide Metabolic Pathway
Caption: Metabolic pathway of acrylamide to its urinary biomarkers AAMA and GAMA.
Experimental Workflow
Caption: Step-by-step experimental workflow for the analysis of AAMA in urine.
Conclusion
The described HPLC-fluorescence method provides a simple, sensitive, and reliable approach for the quantification of this compound in human urine.[6] With a low detection limit and excellent linearity and recovery, this protocol is well-suited for biomonitoring studies aimed at assessing human exposure to acrylamide. The use of a common C18 column and standard HPLC instrumentation makes this method accessible to most analytical laboratories.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pharmtech.com [pharmtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. [Determination of N acetyl-S-(2-carbamoylethyl)-cysteine in urine by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-amino-N-acridin-9-yl-acetamide (AAMA) Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-amino-N-acridin-9-yl-acetamide (AAMA) is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to other biologically active acridine (B1665455) derivatives. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, direct GC analysis of AAMA is challenging due to its high polarity and low volatility, stemming from the presence of a primary aromatic amine and a secondary amide functional group. These groups can lead to poor peak shape, thermal degradation, and strong adsorption onto the GC column.[1]
To overcome these limitations, a derivatization step is necessary to convert AAMA into a more volatile and thermally stable derivative suitable for GC analysis.[2] This application note provides a detailed protocol for the derivatization of AAMA using acylation, a robust and widely used method for the derivatization of amines and amides.[3] The proposed method is based on established principles for the analysis of aromatic amines.
Principle of Derivatization
Acylation involves the introduction of an acyl group (R-C=O) into a molecule, replacing the active hydrogens on the primary amine and secondary amide groups of AAMA. This process effectively masks the polar N-H functionalities, thereby reducing hydrogen bonding, increasing volatility, and improving chromatographic performance.[4] Fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFAA), are excellent acylating reagents for this purpose. They produce stable, volatile derivatives that are highly responsive to electron capture detection (ECD) and provide characteristic mass spectra for confirmation by mass spectrometry (MS).[5]
Experimental Protocols
1. Proposed Derivatization Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol describes a proposed method for the derivatization of AAMA with TFAA. This method is based on general procedures for the acylation of aromatic amines and amides and would require validation for AAMA specifically.
Materials:
-
AAMA standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (B1210297) (anhydrous, GC grade)
-
Pyridine (anhydrous, GC grade)
-
Nitrogen gas, high purity
-
2 mL reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1 mg of AAMA standard and dissolve it in 1 mL of anhydrous ethyl acetate to prepare a 1 mg/mL stock solution.
-
Pipette 100 µL of the AAMA stock solution into a 2 mL reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Derivatization Reaction:
-
To the dried AAMA residue, add 100 µL of anhydrous ethyl acetate and 50 µL of pyridine.
-
Add 50 µL of TFAA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 1 hour in a heating block or water bath.
-
-
Sample Work-up:
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 1 mL of anhydrous ethyl acetate.
-
The sample is now ready for GC-MS analysis.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent)
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-550
-
Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM)
Data Presentation
The following table summarizes representative quantitative data for the GC-MS analysis of acylated aromatic amines, which can be used as a reference for the expected performance of the proposed AAMA derivatization method.
| Derivatization Method | Analyte Class | Derivatizing Reagent | LOD (Limit of Detection) | LOQ (Limit of Quantitation) | Linearity (r²) | Reference |
| Acylation | Aromatic Amines | Pentafluoropropionic Anhydride (PFPA) | 1-22 fmol | - | >0.99 | [6] |
| Iodination | Aromatic Amines | Sodium Nitrite / Hydriodic Acid | 0.9-3.9 pg/L | 3.0-13 pg/L | >0.99 | |
| Acylation | Biogenic Amines | Pentafluoropropionic Anhydride (PFPA) | 1-22 fmol | - | Analytically satisfactory | [6] |
Note: The data presented are for analogous compounds and not for AAMA itself. Method validation for AAMA would be required to establish specific performance characteristics.
Visualizations
Caption: Experimental workflow for the derivatization of AAMA.
Caption: Logical flow of the GC-MS analysis of derivatized AAMA.
Caption: Rationale for the derivatization of AAMA for GC analysis.
References
- 1. h-brs.de [h-brs.de]
- 2. A comparison of the gas chromatographic and mass spectrometric properties of the pentafluoropropionyl and heptafluorobutyryl derivatives of the methyl, trifluoroethyl, pentafluoropropyl and hexafluoroisopropyl esters of twelve acidic metabolites of biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Isotopically Labeled N-Acetyl-S-(2-carbamoylethyl)-L-cysteine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is the primary urinary metabolite of acrylamide (B121943), a process contaminant found in many heat-processed foods and classified as a probable human carcinogen.[1][2] Consequently, AAMA serves as a critical biomarker for assessing human exposure to acrylamide.[1] Accurate quantification of this biomarker in biological matrices is essential for toxicological studies, public health assessments, and understanding the metabolic fate of acrylamide.
The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry (MS), correcting for matrix effects and variations in sample processing.[3][4] Isotopically labeled AAMA, such as deuterium (B1214612) (d₃, d₄) or carbon-13 (¹³C₃) variants, are indispensable for developing sensitive and reliable analytical methods for its quantification in urine and other biological samples.[5][6][7]
These application notes provide a detailed overview and protocols for the synthesis of isotopically labeled AAMA, primarily through the Michael addition of N-acetyl-L-cysteine (NAC) to a corresponding isotopically labeled acrylamide.
Synthesis Overview & Workflow
The synthesis of isotopically labeled AAMA is typically achieved via a conjugate addition (Michael addition) reaction. In this reaction, the thiol group of N-acetyl-L-cysteine (NAC) acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound, in this case, an isotopically labeled acrylamide.[2] The general workflow involves the synthesis or procurement of the labeled precursor, the conjugation reaction, and subsequent purification and characterization of the final product.
Caption: General workflow for the synthesis of isotopically labeled AAMA.
Quantitative Data: Labeled AAMA Variants
The choice of isotopic label depends on the specific requirements of the analytical method, such as the desired mass shift and the absence of isotopic interference. The table below summarizes the properties of commonly synthesized AAMA isotopologues.
| Analyte Name | CAS Number | Isotopic Label | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 81690-92-8 | Unlabeled | C₈H₁₄N₂O₄S | 234.27 |
| This compound-d₃ | 1795786-57-0 | Deuterium (d₃) | C₈H₁₁D₃N₂O₄S | 237.29 |
| This compound-d₄ | N/A | Deuterium (d₄) | C₈H₁₀D₄N₂O₄S | 238.30 |
| This compound-¹³C₃ | N/A | Carbon-13 (¹³C₃) | C₅¹³C₃H₁₄N₂O₄S | 237.25 |
| (Data sourced from commercial suppliers and chemical databases).[7][8][9][10][11] |
Experimental Protocols
Safety Precaution: Acrylamide and its precursors are potential neurotoxins and carcinogens. All synthesis steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of 2-d-Acrylamide (Precursor)
This protocol is adapted from the procedure described by Salin and Musin, which affords high chemical and isotopic purity.[12]
Materials:
-
Deuterium oxide (D₂O)
-
Sulfuric acid (concentrated)
-
Sodium carbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Methodology:
-
Deuteration of Acrylonitrile: A mixture of acrylonitrile and deuterium oxide is stirred at room temperature. The reaction progress is monitored by NMR spectroscopy until the desired level of deuterium incorporation at the 2-position is achieved.
-
Hydration: The resulting 2-d-acrylonitrile is carefully added to a cooled solution of concentrated sulfuric acid.
-
Hydrolysis: The mixture is heated to facilitate hydration of the nitrile group to an amide.
-
Neutralization & Extraction: The reaction mixture is cooled and neutralized with sodium carbonate. The product, 2-d-acrylamide, is then extracted with ethyl acetate.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.
-
Characterization: The product's chemical purity (99.9%) and isotopic enrichment (98.4%) can be confirmed using HPLC, GC-MS, and NMR spectroscopy.[12]
Protocol 2: Synthesis of this compound-d₃
This protocol describes the Michael addition of NAC to a deuterated acrylamide. A similar procedure can be followed for other labeled acrylamides (e.g., ¹³C₃-acrylamide).
Materials:
-
Isotopically labeled acrylamide (e.g., acrylamide-d₃)
-
N-acetyl-L-cysteine (NAC)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Deionized water
-
Glacial acetic acid
-
Solvents for purification (e.g., ethanol, diethyl ether)
Methodology:
-
Dissolution: Dissolve N-acetyl-L-cysteine and an equimolar amount of sodium bicarbonate in deionized water in a round-bottom flask, stirring until a clear solution is formed. The base deprotonates the thiol group, activating it for nucleophilic attack.[2]
-
Addition of Labeled Acrylamide: Add a stoichiometric equivalent of the isotopically labeled acrylamide to the solution.
-
Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored using thin-layer chromatography (TLC) or LC-MS.
-
Acidification: After the reaction is complete, acidify the solution to a pH of approximately 3-4 with glacial acetic acid. This step protonates the carboxylate and facilitates product precipitation.[13]
-
Crystallization: Cool the solution at 4°C for several hours to induce crystallization of the product.[13]
-
Isolation: Collect the crystalline product by vacuum filtration and wash with cold water, followed by a non-polar solvent like diethyl ether to remove any remaining impurities.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the identity, purity (>95%), and isotopic incorporation of the final labeled AAMA product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[9][14]
Application & Biological Relevance
The primary application of isotopically labeled AAMA is as an internal standard for quantitative mass spectrometry.[5] By adding a known amount of labeled AAMA to a biological sample (e.g., urine), the endogenous, unlabeled AAMA can be accurately quantified, which is crucial for human biomonitoring studies of acrylamide exposure.
Acrylamide is detoxified in the body primarily through conjugation with glutathione (B108866) (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). This conjugate is then metabolized through the mercapturic acid pathway to ultimately form AAMA, which is excreted in the urine.[1] N-acetyl-L-cysteine (NAC) is known to protect against acrylamide-induced toxicity, partly by acting as a precursor to L-cysteine and replenishing intracellular GSH stores that are depleted by acrylamide.[15][16]
Caption: Metabolic pathway of acrylamide detoxification to AAMA.
References
- 1. Buy this compound | 81690-92-8 [smolecule.com]
- 2. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symeres.com [symeres.com]
- 4. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. clearsynth.com [clearsynth.com]
- 8. theclinivex.com [theclinivex.com]
- 9. N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 [lgcstandards.com]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis of 2-d-acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. N-Acetylcysteine-Amide Protects Against Acute Acrylamide Neurotoxicity in Adult Zebrafish | MDPI [mdpi.com]
- 16. Therapeutic potential of N-acetylcysteine in acrylamide acute neurotoxicity in adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Validation of AAMA Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the validation of analytical methods for the quantification of 2-amino-N-(2-aminoethyl)benzamide (AAMA). AAMA is a key chemical entity in various pharmaceutical development pipelines, and its accurate quantification is critical for pharmacokinetic, toxicokinetic, and quality control studies. The following protocols are designed to meet the stringent requirements of regulatory agencies such as the FDA and EMA, drawing upon the principles outlined in ICH Q2(R1) guidelines. Two primary analytical techniques are presented: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for complex biological matrices, and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and quality control of bulk drug substances and formulated products.
I. LC-MS/MS Method for AAMA Quantification in Human Plasma
This method is ideal for bioanalytical studies requiring low limits of quantification and high selectivity.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled AAMA or a structural analog).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-4 min: 5-95% B
-
4-5 min: 95% B
-
5.1-6 min: 5% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
AAMA: Precursor ion > Product ion (to be determined by infusion of a standard solution).
-
Internal Standard: Precursor ion > Product ion.
-
Method Validation Summary
The following tables summarize the acceptance criteria and representative data for the validation of the LC-MS/MS method for AAMA in human plasma.
Table 1: Specificity and Selectivity
| Parameter | Acceptance Criteria | Result |
| Interference from Blank Plasma | No significant peaks at the retention time of AAMA and IS. | Complies |
| Interference from Concomitant Medications | No co-eluting peaks that interfere with AAMA or IS. | Complies |
Table 2: Linearity and Range
| Parameter | Acceptance Criteria | Result |
| Calibration Curve Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Calibration Model | Linear, 1/x² weighting | Complies |
Table 3: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 98.5 | 8.2 | 101.2 | 9.5 |
| Low QC | 0.3 | 102.1 | 6.5 | 99.8 | 7.1 |
| Mid QC | 10 | 99.5 | 4.1 | 100.5 | 5.3 |
| High QC | 80 | 101.3 | 3.5 | 102.0 | 4.2 |
| Acceptance Criteria | 85-115% (80-120% for LLOQ) | ≤15% (≤20% for LLOQ) | 85-115% (80-120% for LLOQ) | ≤15% (≤20% for LLOQ) |
Table 4: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
| Parameter | Acceptance Criteria | Result |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.03 ng/mL |
| LLOQ | Signal-to-Noise Ratio ≥ 10, with acceptable accuracy and precision. | 0.1 ng/mL |
Table 5: Matrix Effect and Recovery
| QC Level | Matrix Factor | Recovery (%) |
| Low QC | 0.98 | 92.5 |
| High QC | 1.01 | 95.1 |
| Acceptance Criteria | IS-normalized matrix factor CV ≤ 15% | Consistent and reproducible |
Table 6: Stability
| Stability Condition | Duration | Acceptance Criteria | Result |
| Bench-top (Room Temp) | 8 hours | % Bias within ±15% | Complies |
| Freeze-Thaw (3 cycles) | -20°C to Room Temp | % Bias within ±15% | Complies |
| Long-term Storage | 30 days at -80°C | % Bias within ±15% | Complies |
II. HPLC-UV Method for AAMA Quantification in Pharmaceutical Formulations
This method is suitable for the routine quality control and assay of AAMA in bulk drug substance and finished pharmaceutical products.
Experimental Protocol
1. Sample Preparation
-
Bulk Drug Substance: Accurately weigh and dissolve the AAMA standard and sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose of AAMA and transfer to a volumetric flask. Add a suitable volume of mobile phase and sonicate for 15 minutes to dissolve the AAMA. Dilute to volume with the mobile phase and filter through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to a final concentration of approximately 0.1 mg/mL.
2. HPLC Instrumentation and Conditions
-
High-Performance Liquid Chromatograph: A system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: To be determined by scanning a standard solution of AAMA (typically in the range of 230-280 nm).
Method Validation Summary
The following tables summarize the acceptance criteria and representative data for the validation of the HPLC-UV method for AAMA.
Table 7: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of 6 replicate injections | ≤ 2.0% | 0.8% |
Table 8: Linearity and Range
| Parameter | Acceptance Criteria | Result |
| Calibration Curve Range | 50% to 150% of the nominal concentration (e.g., 0.05 - 0.15 mg/mL) | Complies |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
Table 9: Accuracy (Recovery)
| Concentration Level | Spiked Concentration (mg/mL) | Mean Recovery (%) |
| 80% | 0.08 | 99.8 |
| 100% | 0.10 | 100.5 |
| 120% | 0.12 | 101.2 |
| Acceptance Criteria | 98.0% - 102.0% |
Table 10: Precision
| Precision Type | Acceptance Criteria (%RSD) | Result (%RSD) |
| Repeatability (n=6) | ≤ 2.0% | 0.9% |
| Intermediate Precision (different day, analyst, instrument) | ≤ 2.0% | 1.3% |
Table 11: Specificity (Forced Degradation)
| Degradation Condition | % Degradation of AAMA | Peak Purity of AAMA |
| Acid Hydrolysis (0.1 N HCl, 60°C, 4h) | 15.2 | Pass |
| Base Hydrolysis (0.1 N NaOH, 60°C, 2h) | 22.5 | Pass |
| Oxidative (3% H₂O₂, RT, 24h) | 18.9 | Pass |
| Thermal (80°C, 48h) | 5.1 | Pass |
| Photolytic (UV light, 24h) | 8.7 | Pass |
| Acceptance Criteria | Demonstrate specificity against potential degradants. | Peak purity index > 0.999 |
Table 12: Robustness
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Mobile Phase Composition (± 2% organic) | No significant change |
| Column Temperature (± 5°C) | No significant change |
| pH of Buffer (± 0.2 units) | No significant change |
| Acceptance Criteria | System suitability parameters are met, and results remain within acceptable limits. |
Visualizations
Caption: Workflow for AAMA quantification in plasma using LC-MS/MS.
Caption: Key parameters for analytical method validation.
Application Notes and Protocols for AAMA Analysis in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is a primary urinary metabolite of acrylamide (B121943), a compound classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). Acrylamide is formed in carbohydrate-rich foods during high-temperature cooking and is also present in tobacco smoke. Monitoring urinary AAMA levels serves as a reliable biomarker for assessing recent exposure to acrylamide from both dietary and environmental sources. Accurate and consistent urine sample collection and storage are critical for obtaining reliable and reproducible results in AAMA analysis. These application notes provide detailed protocols for urine sample collection, and storage, as well as an overview of the analytical methodology and expected quantitative data.
Signaling Pathway of Acrylamide Metabolism
Acrylamide, upon absorption, is metabolized in the body primarily through two pathways. One major pathway involves conjugation with glutathione (B108866) (GSH), which is then further metabolized to mercapturic acids, including AAMA, and excreted in the urine. The other pathway involves the oxidation of acrylamide to its genotoxic metabolite, glycidamide (B1671898) (GA), which is also detoxified and excreted. The measurement of AAMA in urine is a key indicator of the extent of acrylamide exposure.
Application of AAMA in Dietary Acrylamide Exposure Assessment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylamide (B121943) (AA) is a process-induced contaminant formed in carbohydrate-rich foods during high-temperature cooking. Classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC), accurate assessment of human exposure to dietary acrylamide is crucial for risk assessment and the development of mitigation strategies. N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is a principal urinary metabolite of acrylamide, formed through the detoxification pathway involving glutathione (B108866) (GSH) conjugation. As a specific biomarker of internal exposure, the quantification of AAMA in urine provides a reliable and non-invasive method to estimate recent acrylamide intake from dietary sources.[1][2][3] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the utilization of AAMA in dietary acrylamide exposure assessment.
Data Presentation
Urinary AAMA levels are influenced by various factors, including dietary habits, smoking status, and individual metabolic differences. The following tables summarize quantitative data from various studies, illustrating the utility of AAMA as a biomarker of acrylamide exposure.
Table 1: Urinary AAMA Levels in Different Exposure Scenarios
| Population/Study Group | Number of Participants (n) | Exposure Condition | Median AAMA Level (µg/L) | AAMA Range (µg/L) | Citation |
| Non-smokers | 16 | General Diet | 29 | 3 - 338 | [1] |
| Smokers | 13 | General Diet | 127 | Not Reported | [1] |
| Non-smoking Women (Postpartum) | 67 | General Diet | 30.7 (µg/g creatinine) | Not Reported | [4][5] |
| Passive-smoking Women (Postpartum) | 10 | General Diet | 25.2 (µg/g creatinine) | Not Reported | [4][5] |
| Children (5-6 years old) | 110 | General Diet | 36.0 | Not Reported | [6] |
| Adults (Spain) | 505 | General Diet | 84 (Geometric Mean) | Not Reported | [7] |
Table 2: Controlled Dietary Acrylamide Intake and Urinary AAMA Excretion
| Study Design | Number of Participants (n) | Dietary Acrylamide Intake | Resulting Urinary AAMA | Citation |
| Human intervention study | 6 | 0.15-0.17 µg/kg bw (from coffee) | Slightly enhanced response within background range | [8][9] |
| Human intervention study | 6 | 14.1-15.9 µg/kg bw (from a meal) | Significant increase in urinary AAMA | [8][9] |
| Human intervention study | Not specified | "White diet" (< LOQ) | Median AAMA+GAMA: 44 µg/g creatinine | [4] |
| Human intervention study | Not specified | "Typical diet" (17.4 µ g/day ) | Median AAMA+GAMA: 68 µg/g creatinine | [4] |
| Human intervention study | Not specified | "AA-rich diet" (218.2 µ g/day ) | Median AAMA+GAMA: 279 µg/g creatinine | [4] |
Signaling and Metabolic Pathways
Acrylamide is metabolized in the body through two primary pathways. The major detoxification pathway involves conjugation with glutathione (GSH), catalyzed by glutathione-S-transferase (GST), to form a conjugate that is further metabolized to AAMA and excreted in the urine. A secondary, toxification pathway involves the oxidation of acrylamide by cytochrome P450 2E1 (CYP2E1) to form the reactive epoxide, glycidamide (B1671898) (GA). Glycidamide can also be conjugated with GSH and subsequently metabolized to N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA), another urinary biomarker.
Metabolic pathway of acrylamide to AAMA and GAMA.
Experimental Protocols
Urine Sample Collection and Storage
Objective: To collect and store urine samples appropriately to ensure the stability of AAMA for subsequent analysis.
Materials:
-
Sterile, polypropylene (B1209903) urine collection containers.
-
Labels for sample identification.
-
Freezer (-20°C or -80°C).
Protocol:
-
Provide participants with clear instructions for urine collection. First-morning void or 24-hour urine collections are common. For spot samples, first-morning voids are often preferred to minimize diurnal variation.[10]
-
Instruct participants to collect a midstream urine sample in the provided sterile container.
-
Label the container immediately with the participant's ID, date, and time of collection.
-
If not processed immediately, freeze the urine samples at -20°C for short-term storage or -80°C for long-term storage to prevent degradation of the analyte.
Solid-Phase Extraction (SPE) of AAMA from Urine
Objective: To extract and concentrate AAMA from the urine matrix, removing potential interferences prior to LC-MS/MS analysis.
Materials:
-
Frozen urine samples.
-
Internal standard solution (e.g., deuterated AAMA, d4-AAMA).
-
Formic acid.
-
Deionized water.
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar polymeric reversed-phase cartridges).
-
SPE manifold.
-
Centrifuge.
-
Nitrogen evaporator.
Protocol:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples (e.g., at 3000 x g for 10 minutes) to pellet any sediment.
-
Take a specific volume of the supernatant (e.g., 1-4 mL) and transfer it to a clean tube.
-
Add the internal standard solution to each sample.
-
Acidify the samples by adding a small volume of concentrated formic acid (e.g., 35 µL).
-
Condition the SPE cartridge by passing methanol followed by deionized water through it.
-
Load the acidified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove unretained impurities.
-
Elute the AAMA and internal standard from the cartridge using methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Quantification of AAMA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify the concentration of AAMA in the extracted urine samples.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
Reversed-phase C18 column (e.g., Hypersil Gold, Zorbax).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
AAMA analytical standard.
-
Internal standard (e.g., d4-AAMA).
Protocol:
-
Chromatographic Separation:
-
Set the column temperature (e.g., 40°C).
-
Set the flow rate (e.g., 0.3-0.5 mL/min).
-
Establish a gradient elution program to separate AAMA from other components. An example gradient could be:
-
0-1 min: 2% B
-
1-5 min: ramp to 95% B
-
5-7 min: hold at 95% B
-
7-7.1 min: return to 2% B
-
7.1-10 min: hold at 2% B (re-equilibration).
-
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the mass spectrometer parameters (e.g., capillary voltage, source temperature, gas flows).
-
Perform Multiple Reaction Monitoring (MRM) to detect and quantify AAMA and its internal standard. Typical MRM transitions are:
-
AAMA: m/z 235 → 106 (quantifier), m/z 235 → 134 (qualifier)
-
d4-AAMA (Internal Standard): m/z 239 → 110
-
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the AAMA analytical standard spiked into a blank urine matrix and processed through the same extraction procedure.
-
Calculate the concentration of AAMA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Experimental Workflow
The overall workflow for the assessment of dietary acrylamide exposure using AAMA as a biomarker involves several key stages, from volunteer recruitment to data interpretation.
Experimental workflow for AAMA-based acrylamide exposure assessment.
References
- 1. Reconstructing population exposures to acrylamide from human monitoring data using a pharmacokinetic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. umb.edu.pl [umb.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 7. Continuous solid-phase extraction method for the determination of amines in human urine following on-line microwave-assisted acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols for Monitoring Occupational Exposure to Acrylamide using AAMA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylamide (B121943) is a chemical compound classified as a probable human carcinogen that can form in some foods during high-temperature cooking processes. It is also used in various industrial applications, leading to potential occupational exposure. Monitoring this exposure is crucial for ensuring workplace safety and understanding the associated health risks. N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is a urinary metabolite of acrylamide and a reliable biomarker for assessing acrylamide exposure.[1][2][3] This document provides detailed application notes and protocols for the quantitative analysis of AAMA in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3][4]
Metabolic Pathway of Acrylamide to AAMA
Acrylamide is metabolized in the body primarily through two pathways. One pathway involves direct conjugation with glutathione (B108866) (GSH), which is then further metabolized to AAMA and excreted in the urine.[5][6][7] The other major pathway involves the oxidation of acrylamide to a reactive epoxide, glycidamide (B1671898) (GA), by cytochrome P450 enzymes. Glycidamide can also be conjugated with GSH and subsequently metabolized to other mercapturic acids, such as GAMA.[5][6][7]
Metabolic pathway of acrylamide to AAMA.
Experimental Protocols
Urine Sample Collection and Storage
Proper sample collection and storage are critical to ensure the integrity of the biomarker.
-
Collection: Collect mid-stream urine samples in sterile, polypropylene (B1209903) containers.
-
Storage: For short-term storage (up to 7 days), samples can be kept at 4°C.[3] For long-term storage, samples should be frozen at -20°C or preferably -80°C immediately after collection to minimize degradation of AAMA. Avoid repeated freeze-thaw cycles.
Sample Preparation: Dilute-and-Shoot Method
This method is simple, rapid, and suitable for high-throughput analysis.[8][9][10]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at approximately 4000 x g for 10 minutes to pellet any sediment.
-
In a clean microcentrifuge tube or a well of a 96-well plate, combine:
-
50 µL of the urine supernatant
-
450 µL of the internal standard working solution (containing N-Acetyl-S-(2-carbamoylethyl_2H4)-l-cysteine in a suitable solvent like 0.1% formic acid in water).[1]
-
-
Vortex the mixture thoroughly.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of AAMA in urine. Instrument conditions should be optimized for the specific LC-MS/MS system being used.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute AAMA, then return to initial conditions for column re-equilibration. A typical gradient might be: 0-1 min (2% B), 1-5 min (2-98% B), 5-6 min (98% B), 6-6.1 min (98-2% B), 6.1-8 min (2% B). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | AAMA: To be determined empirically on the specific instrument AAMA-d4 (IS): To be determined empirically on the specific instrument |
| Dwell Time | 50 - 100 ms |
Note on MRM Transitions: The specific precursor and product ion m/z values for AAMA and its internal standard need to be optimized by infusing standard solutions into the mass spectrometer. This process determines the most abundant and stable fragment ions for quantification and qualification.
Quantification
Quantification is based on the ratio of the peak area of the analyte (AAMA) to the peak area of the internal standard (AAMA-d4). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of AAMA and a fixed concentration of the internal standard. The concentration of AAMA in the unknown samples is then determined by interpolating their analyte/internal standard peak area ratios on the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of AAMA in urine samples.
Experimental workflow for urinary AAMA analysis.
Data Presentation
The following table summarizes quantitative data on urinary AAMA levels from studies on occupational exposure to acrylamide.
| Population | Exposure Level | Urinary AAMA Level | Reference |
| Nonsmoking Workers | Permissible Exposure Limit (PEL) of 30 µg/m³ | 3.0 mg/g creatinine | [1][2][3] |
| Acrylamide Production Workers | Varied | Limit of detection to 15.4 µg/mL | |
| Smokers (General Population) | - | Median: 127 µg/L | |
| Non-smokers (General Population) | - | Median: 29 µg/L |
Conclusion
The use of AAMA as a biomarker for occupational exposure to acrylamide, coupled with a robust and sensitive analytical method like LC-MS/MS, provides a powerful tool for workplace safety monitoring. The "dilute-and-shoot" sample preparation method is efficient for high-throughput analysis, and the use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results. These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to implement AAMA monitoring in their studies.
References
- 1. Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of N acetyl-S-(2-carbamoylethyl)-cysteine in urine by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. N-Acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-L-cysteine (iso-GAMA) a further product of human metabolism of acrylamide: comparison with the simultaneously excreted other mercaptuic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (NAEC) Quantification
Welcome to the technical support center for the quantification of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (NAEC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during NAEC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAEC) and why is its quantification important?
A1: this compound (NAEC), also known as AAMA, is a primary metabolite of acrylamide (B121943), a compound that can form in certain starchy foods during high-temperature cooking.[1][2] Acrylamide is classified as a probable human carcinogen, and NAEC serves as a crucial biomarker for assessing internal exposure to it.[2] Accurate quantification of NAEC in biological samples, such as urine, is essential for exposure assessment studies, understanding acrylamide metabolism, and evaluating potential health risks.[2]
Q2: What are the most common analytical techniques for NAEC quantification?
A2: The most prevalent and robust methods for NAEC quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[3][4] LC-MS/MS is often preferred for its high sensitivity and selectivity, allowing for the direct analysis of NAEC in complex biological matrices.[5][6] HPLC with fluorescence detection typically requires a derivatization step to enhance the detection of NAEC.[3]
Q3: Why is an internal standard crucial for accurate NAEC quantification?
A3: An internal standard (IS) is essential for accurate and reliable quantification in LC-MS/MS analysis.[7] It is a compound with similar physicochemical properties to NAEC that is added at a known concentration to all samples, calibrators, and quality controls. The IS helps to correct for variations that can occur during sample preparation, injection, and ionization, thereby improving the precision and accuracy of the results.[7][8] A stable isotope-labeled (SIL) version of NAEC is the most ideal internal standard as it closely mimics the behavior of the analyte.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during NAEC quantification.
Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: My NAEC peak is tailing or broad. What are the possible causes and solutions?
A: Poor peak shape can compromise the accuracy and precision of your quantification. Here are some common causes and troubleshooting steps:
-
Column Contamination: The analytical column can become contaminated with matrix components from previous injections.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of NAEC and its interaction with the stationary phase.
-
Solution: Optimize the mobile phase pH to ensure NAEC is in a single ionic form. Small adjustments to the pH can significantly improve peak shape.[12]
-
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase.
-
Solution: Try a different column chemistry or modify the mobile phase with additives to reduce secondary interactions.
-
-
Injection Solvent Effects: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ensure the injection solvent is as similar as possible to the initial mobile phase composition.
-
Low Signal Intensity or Sensitivity
Q: I am observing a weak signal for NAEC, or the sensitivity of my assay has decreased. What should I investigate?
A: A decrease in signal intensity can be attributed to several factors, from sample preparation to instrument performance.
-
Suboptimal Ionization Source Parameters: The settings of the ion source (e.g., temperature, gas flows, and voltages) are critical for efficient ionization.
-
Matrix Effects (Ion Suppression): Co-eluting matrix components can suppress the ionization of NAEC in the ion source, leading to a lower signal.[15]
-
Dirty Mass Spectrometer: Over time, the ion optics of the mass spectrometer can become contaminated, leading to reduced sensitivity.
-
Solution: Follow the manufacturer's instructions for cleaning the ion source and other accessible components of the mass spectrometer.[17]
-
-
Analyte Degradation: NAEC may be unstable under certain storage or sample processing conditions.[18]
-
Solution: Investigate the stability of NAEC in your specific matrix and under your experimental conditions. Ensure proper storage of samples (e.g., at -80°C) and minimize freeze-thaw cycles.
-
High Variability in Results (Poor Precision)
Q: My replicate injections show high variability. How can I improve the precision of my NAEC quantification?
A: High variability can stem from inconsistencies in sample preparation or instrument performance.
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Automate sample preparation steps where possible. Ensure thorough mixing at each stage. Use precise pipetting techniques.
-
-
Inadequate Internal Standard Correction: The chosen internal standard may not be effectively compensating for variations.
-
Solution: Use a stable isotope-labeled internal standard for NAEC if possible. Ensure the internal standard is added early in the sample preparation process to account for variability in all subsequent steps.[19]
-
-
Instrument Instability: Fluctuations in the LC pump flow rate or inconsistent injector performance can lead to variable results.
-
Solution: Perform regular maintenance on your LC system, including pump seals and injector components. Monitor system suitability tests to detect any instrument-related issues early.[17]
-
Calibration Curve Issues
Q: My calibration curve for NAEC is non-linear or has a poor correlation coefficient (r²). What could be the problem?
A: A reliable calibration curve is fundamental for accurate quantification.
-
Inappropriate Calibration Range: The concentration range of your calibrators may not be appropriate for the detector's linear range.
-
Matrix Effects in Calibrators: If calibrators are prepared in a clean solvent, they may not accurately reflect the behavior of NAEC in the biological matrix.
-
Solution: Prepare matrix-matched calibration standards by spiking known amounts of NAEC into a blank matrix that is representative of your samples.[22]
-
-
Errors in Standard Preparation: Inaccuracies in the preparation of stock solutions or calibration standards will directly affect the calibration curve.
-
Solution: Carefully prepare new stock and calibration solutions. Use calibrated pipettes and analytical balances. It is good practice to prepare standards in a random order to minimize systematic errors.[20]
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for NAEC Quantification in Urine
| Sample Preparation Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85.2 | 12.5 | -45.3 |
| Liquid-Liquid Extraction (LLE) | 92.7 | 8.1 | -20.1 |
| Solid-Phase Extraction (SPE) | 98.5 | 4.3 | -8.7 |
Note: These are illustrative data to demonstrate the impact of different sample preparation techniques. Actual values may vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: LC-MS/MS Method for NAEC Quantification in Human Urine
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw urine samples on ice.
-
Centrifuge samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
To 100 µL of supernatant, add 10 µL of a stable isotope-labeled NAEC internal standard solution (e.g., 1 µg/mL in water).
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute NAEC with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Parameters:
-
LC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate NAEC from matrix interferences (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both NAEC and its internal standard.
-
Visualizations
Caption: Troubleshooting workflow for common NAEC quantification issues.
Caption: General experimental workflow for NAEC quantification.
References
- 1. N-acetyl-S-(2-carbamoylethyl)cysteine (NAE) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Buy this compound | 81690-92-8 [smolecule.com]
- 3. [Determination of N acetyl-S-(2-carbamoylethyl)-cysteine in urine by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Extraction Conditions and Use of HPLC-MS for the Simultaneous Determination of Acrylamide and Its Primary Metabolite, N-Acetyl-S-(2-Carbamoylethyl)cysteine, in Human Urine [stacks.cdc.gov]
- 5. rsc.org [rsc.org]
- 6. nebiolab.com [nebiolab.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. reddit.com [reddit.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. longdom.org [longdom.org]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. youtube.com [youtube.com]
- 18. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 20. uknml.com [uknml.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Matrix Effects in Urinary AAMA Analysis by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) in urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during urinary AAMA analysis that may be attributed to matrix effects.
Q1: I am observing poor reproducibility and accuracy in my AAMA quantification. Could this be due to matrix effects?
A: Yes, poor reproducibility and accuracy are classic indicators of unmanaged matrix effects. The complex and variable nature of urine composition among different individuals, and even from the same individual at different times, can lead to inconsistent ion suppression or enhancement, resulting in unreliable quantification.
Q2: My AAMA peak shape is broad or splitting. Is this a matrix effect?
A: While chromatographic issues can cause poor peak shape, significant matrix effects can also contribute. High concentrations of co-eluting matrix components can interfere with the ionization process, leading to peak distortion. It is also possible that some matrix components may loosely bind to AAMA, altering its chromatographic behavior.
Q3: I am experiencing a significant loss in sensitivity for AAMA compared to the standard in a neat solution. What is the likely cause?
A: A significant loss in sensitivity is often due to ion suppression, a major form of matrix effect. Endogenous compounds in urine, such as salts, urea, and other metabolites, can co-elute with AAMA and compete for ionization in the MS source, reducing the number of AAMA ions that reach the detector.
Q4: How can I determine if my AAMA analysis is being affected by matrix effects?
A: Two primary experiments can be conducted to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Post-Extraction Spike: This quantitative experiment determines the percentage of matrix effect by comparing the analyte response in a clean solvent to its response in a urine extract.
Frequently Asked Questions (FAQs)
FAQs on Assessment of Matrix Effects
Q5: What is the principle of a post-column infusion experiment?
A: In a post-column infusion experiment, a constant flow of a standard solution of AAMA is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank urine extract is then injected onto the column. Any fluctuation (dip or rise) in the constant AAMA signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression or enhancement.
Q6: How do I perform a post-extraction spike experiment to quantify matrix effects for AAMA?
A: The post-extraction spike experiment involves three sets of samples:
-
Set A: AAMA standard prepared in a neat solvent (e.g., mobile phase).
-
Set B: Blank urine samples are processed through your entire sample preparation procedure, and then spiked with AAMA standard at the same final concentration as Set A.
-
Set C: Urine samples are spiked with AAMA before the sample preparation procedure.
The matrix effect is calculated by comparing the peak area of Set B to Set A. The recovery is determined by comparing Set C to Set B.
Q7: How is the Matrix Factor (MF) calculated from a post-extraction spike experiment?
A: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated using the following formula:
MF (%) = (Peak Area of AAMA in Post-spiked Urine Extract / Peak Area of AAMA in Neat Solvent) x 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
For robust methods, the absolute MF should ideally be between 75% and 125%.[1]
FAQs on Mitigation of Matrix Effects
Q8: What are the common strategies to mitigate matrix effects in urinary AAMA analysis?
A: Common mitigation strategies include:
-
Sample Dilution ("Dilute-and-Shoot"): A simple and often effective method where the urine sample is diluted with a suitable solvent before injection. This reduces the concentration of interfering matrix components.[2]
-
Sample Preparation: Employing more extensive sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before analysis.
-
Chromatographic Separation: Optimizing the LC method to separate AAMA from co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to reversed-phase chromatography for polar compounds like AAMA.[1][3]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS has nearly identical chemical and physical properties to AAMA and will be affected by the matrix in the same way, thus providing a reliable reference for quantification.
Q9: When should I choose "Dilute-and-Shoot" over SPE?
A: "Dilute-and-Shoot" is a good first approach due to its simplicity and high throughput. It is often sufficient if the required sensitivity for AAMA can be achieved after dilution. However, if significant ion suppression persists or if higher sensitivity is required, a more rigorous sample cleanup method like SPE is recommended.
Q10: What type of SPE sorbent is suitable for AAMA extraction from urine?
A: Since AAMA is a polar and acidic compound, a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties is often effective. This allows for a more selective extraction and better removal of interfering matrix components.
Quantitative Data Summary
The following table summarizes representative quantitative data for matrix effect and recovery for two common sample preparation methods for urinary AAMA analysis.
| Sample Preparation Method | Analyte Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Dilute-and-Shoot (10-fold dilution) | 50 | 75.2 ± 8.5 | Not Applicable |
| 500 | 82.1 ± 6.3 | Not Applicable | |
| Solid-Phase Extraction (Mixed-Mode) | 50 | 95.8 ± 4.2 | 88.9 ± 5.1 |
| 500 | 98.2 ± 3.7 | 91.3 ± 4.5 |
Data are presented as mean ± standard deviation and are illustrative examples based on typical performance for similar analytes in urine.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare three sets of samples in triplicate:
-
Set A (Neat Solution): Spike AAMA standard into the reconstitution solvent to a final concentration of 50 ng/mL.
-
Set B (Post-Spiked Matrix): Process 1 mL of blank human urine through your chosen sample preparation method (e.g., "Dilute-and-Shoot" or SPE). Spike the final extract with AAMA standard to a final concentration of 50 ng/mL.
-
Set C (Pre-Spiked Matrix): Spike 1 mL of blank human urine with AAMA standard to a concentration that will result in a final extract concentration of 50 ng/mL after accounting for the concentration factor of your sample preparation method. Process these samples through the entire sample preparation procedure.
-
-
LC-MS/MS Analysis: Analyze all samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Effect (%): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: Sample Preparation of Urine using Mixed-Mode Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine, add a stable isotope-labeled internal standard for AAMA. Acidify the sample to pH ~3 with formic acid.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl to remove basic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute AAMA with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Protocol 3: Typical LC-MS/MS Parameters for AAMA Analysis
-
LC Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide) is recommended for good retention of the polar AAMA molecule.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient starting with a high percentage of organic solvent (e.g., 95% B) and decreasing to elute AAMA.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
AAMA: Precursor ion (m/z) -> Product ion (m/z) (e.g., monitoring the transition for the protonated molecule to a characteristic fragment ion). A common transition is 235.1 -> 104.1.
-
AAMA SIL-IS: Monitor the corresponding mass shift for the labeled internal standard.
-
-
Collision Energy: Optimize for the specific instrument and transition.
Visualizations
Caption: Workflow for assessing and mitigating matrix effects in LC-MS/MS analysis.
Caption: Experimental workflow for the post-extraction spike method.
Caption: Solid-Phase Extraction (SPE) protocol for urinary AAMA.
References
Technical Support Center: Mitigating Ion Suppression in AAMA Urine Analysis
Welcome to the technical support center for Amino Acid Methyl Ester (AAMA) urine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
FAQs: Understanding and Identifying Ion Suppression
Q1: What is ion suppression in the context of AAMA urine analysis?
A1: Ion suppression is a type of matrix effect where endogenous components in the urine matrix co-eluting with the AAMA analytes interfere with the ionization process in the mass spectrometer's source.[1] This interference reduces the ionization efficiency of the target AAMAs, leading to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2]
Q2: What are the common causes of ion suppression in urine samples?
A2: The primary causes of ion suppression in urine are endogenous matrix components that are present in high concentrations and can interfere with the analyte's ionization. These include:
-
Salts: High concentrations of inorganic salts can alter the droplet surface tension and affect solvent evaporation in the ESI source.
-
Urea (B33335): As the most abundant component of urine, urea can significantly contribute to matrix effects.
-
Proteins and Peptides: Although typically present at lower concentrations than in plasma, proteins and peptides can still cause ion suppression.[2]
-
Phospholipids: These are known to be significant contributors to ion suppression in biological matrices.
Q3: How can I determine if ion suppression is affecting my AAMA analysis?
A3: A common method to identify and locate regions of ion suppression in your chromatogram is the post-column infusion experiment . This involves infusing a constant flow of your AAMA standard solution into the LC eluent after the analytical column and before the mass spectrometer. When a blank urine extract is injected, any dip in the constant baseline signal of the AAMA standard indicates the retention time at which matrix components are eluting and causing ion suppression.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your AAMA urine analysis experiments.
Issue 1: Low or no signal for AAMA standards in spiked urine samples compared to standards in a clean solvent.
-
Possible Cause: Significant ion suppression from the urine matrix.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The urine matrix is complex and often requires more than a simple "dilute-and-shoot" approach to minimize matrix effects.[3] Consider implementing a more rigorous sample preparation technique such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.
-
Chromatographic Separation: Modify your LC gradient to better separate your AAMA analytes from the regions of major ion suppression identified by a post-column infusion experiment.
-
Dilution: While simple, diluting the urine sample can reduce the concentration of interfering matrix components. However, this may also decrease the analyte signal to below the limit of quantification.
-
Issue 2: Poor reproducibility of AAMA quantification between different urine samples.
-
Possible Cause: High variability in the urine matrix composition between individuals. Urine composition can vary significantly based on diet, hydration level, and health status.[3]
-
Troubleshooting Steps:
-
Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) for each AAMA is highly recommended. SIL-IS co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.[4]
-
Matrix-Matched Calibrators: Prepare your calibration standards in a pooled blank urine matrix to match the matrix of the unknown samples as closely as possible.
-
Issue 3: Peak fronting or tailing for AAMA analytes.
-
Possible Cause:
-
Column Overload: Injecting too high a concentration of the AAMA standard or sample.
-
Incompatible Injection Solvent: The solvent in which the final extracted sample is dissolved may be too strong, causing distortion of the peak shape.
-
Column Degradation: Buildup of matrix components on the analytical column.
-
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to see if peak shape improves.
-
Solvent Matching: Ensure the final sample solvent is as close in composition as possible to the initial mobile phase conditions.
-
Guard Column and Column Washing: Use a guard column to protect your analytical column. Implement a robust column washing step at the end of each run to remove strongly retained matrix components.
-
Issue 4: Incomplete or inconsistent derivatization of amino acids to AAMAs.
-
Possible Cause:
-
Suboptimal reaction conditions: Incorrect temperature, pH, or reaction time.
-
Presence of water: Water can hydrolyze the derivatizing agent and the formed esters.
-
Interfering substances in the urine extract: Other molecules in the sample may react with the derivatization reagent.
-
-
Troubleshooting Steps:
-
Optimize Derivatization Protocol: Systematically evaluate the effect of temperature, time, and reagent concentration on the derivatization efficiency using a standard mixture of amino acids.
-
Ensure Anhydrous Conditions: Dry the urine extract completely before adding the derivatization reagent. Use anhydrous solvents.
-
Sample Cleanup: Employ a thorough sample cleanup method (e.g., SPE) prior to derivatization to remove potential interferences.
-
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the typical performance of different sample preparation methods for the analysis of small polar molecules in urine, which can be considered representative for AAMA analysis. The values are illustrative and should be validated for your specific AAMA analytes.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Throughput | Cost per Sample | Key Advantage | Key Disadvantage |
| Dilute-and-Shoot | >95 | 20-80 (Suppression) | High | Low | Simple and fast | High potential for ion suppression |
| Protein Precipitation (PPT) | 80-100 | 30-70 (Suppression) | High | Low | Removes proteins effectively | Does not remove salts or phospholipids |
| Liquid-Liquid Extraction (LLE) | 60-90 | 10-40 (Suppression) | Medium | Medium | Good removal of salts and polar interferences | Can be labor-intensive and require large solvent volumes |
| Solid Phase Extraction (SPE) | 70-95 | 5-25 (Suppression) | Medium-High | High | Highly selective and provides the cleanest extracts | Requires method development for sorbent selection |
Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) * 100. A value <100% indicates ion suppression.
Experimental Protocols
Protocol 1: Derivatization of Amino Acids to Amino Acid Methyl Esters (AAMAs)
This protocol describes a general procedure for the esterification of amino acids using methanolic HCl.
Materials:
-
Dried urine extract or amino acid standards
-
Anhydrous Methanol (B129727)
-
Acetyl Chloride
-
Heating block or water bath
-
Nitrogen evaporator
-
LC-MS grade solvents for reconstitution
Procedure:
-
Preparation of Methanolic HCl: In a fume hood, slowly add 200 µL of acetyl chloride to 10 mL of anhydrous methanol in a glass vial. Mix gently. This solution should be prepared fresh.
-
Derivatization Reaction:
-
Ensure the urine extract or standard is completely dry.
-
Add 100 µL of the freshly prepared methanolic HCl to the dried sample.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
-
Solvent Evaporation: After the reaction, cool the vials to room temperature. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried AAMA residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
Protocol 2: Solid Phase Extraction (SPE) for AAMA Analysis from Urine
This protocol provides a general workflow for using a mixed-mode cation exchange SPE cartridge to clean up urine samples before derivatization.
Materials:
-
Mixed-mode strong cation exchange SPE cartridges (e.g., MCX)
-
Urine sample
-
Internal standards (stable isotope-labeled amino acids)
-
Phosphoric acid
-
Methanol
-
LC-MS grade water and solvents
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine, add the internal standards.
-
Acidify the sample by adding 50 µL of 2% phosphoric acid.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of LC-MS grade water.
-
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the amino acids with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Derivatization: Proceed with the AAMA derivatization protocol as described in Protocol 1.
Visualizations
Caption: Workflow for AAMA analysis in urine.
References
- 1. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) in Frozen Urine Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), a key biomarker of acrylamide (B121943) exposure, in frozen urine samples. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of urine samples for AAMA analysis?
For long-term stability of urinary biomarkers, storage at -80°C is consistently recommended over -20°C. While some hardy analytes show stability at -20°C for extended periods, many urinary proteins and metabolites can degrade at this temperature over time. For other biomarkers, storage at -80°C has been shown to maintain stability for up to five years with minimal degradation. Therefore, to ensure the highest integrity of AAMA in your urine samples for multi-year studies, a storage temperature of -80°C is the best practice.
Q2: How long can I store urine samples at -20°C before AAMA degradation becomes a concern?
While specific long-term stability data for AAMA at -20°C is not extensively documented in publicly available literature, studies on other mercapturic acids provide some guidance. For instance, S-phenylmercapturic acid (SPMA) has been shown to be stable in urine for at least 90 days when stored at -20°C. However, it is crucial to note that stability can be analyte-dependent. For routine analysis within a few months, -20°C may be adequate. For longer-term biobanking, -80°C is the safer option to minimize the risk of degradation. In the European Human Biomonitoring Initiative (HBM4EU), spiked urine samples for AAMA analysis were stored at ≤ -18°C and confirmed to be stable, although the exact duration of this stability testing was not specified.
Q3: How many times can I freeze and thaw my urine samples without affecting AAMA concentrations?
Repeated freeze-thaw cycles should be minimized as they can be detrimental to the stability of many urinary biomarkers. While AAMA itself is a small molecule and may be less susceptible to degradation from freeze-thaw cycles than larger proteins, it is a critical variable to control. A study on a panel of 28 urinary volatile organic compound (VOC) metabolites, which includes mercapturic acids, found that all analytes were stable through 10 freeze-thaw cycles, with the exception of one compound that showed a decrease of about 20% after the fifth cycle. To ensure the highest quality data, it is recommended to aliquot urine samples into smaller volumes upon collection to avoid the need for repeated freezing and thawing of the entire sample.
Q4: Are there any specific collection protocols I should follow for AAMA stability?
Yes, proper collection and handling are crucial first steps. For optimal stability of AAMA and other urinary metabolites, the following protocol is recommended:
-
Collection: Collect a mid-stream urine sample in a sterile container.
-
Initial Handling: Process the urine as soon as possible after collection. If immediate analysis is not possible, the sample should be refrigerated at 2-8°C.
-
Aliquoting: To avoid multiple freeze-thaw cycles, divide the urine into smaller, single-use aliquots in appropriate cryovials.
-
Freezing: Freeze the aliquots as soon as possible. For long-term storage, freezing at -80°C is recommended.
Q5: Can the pH of the urine sample affect the stability of AAMA during frozen storage?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low AAMA concentrations in long-term stored samples. | Degradation due to suboptimal storage temperature. | For future studies, ensure all urine samples intended for long-term storage are consistently kept at -80°C. If only -20°C storage is available, aim to analyze samples within a validated timeframe (e.g., 3 months, based on data from related compounds). |
| Multiple freeze-thaw cycles. | Implement a strict aliquoting strategy upon initial sample processing to avoid thawing the main sample multiple times. Keep a detailed log of freeze-thaw cycles for each aliquot. | |
| High variability in AAMA levels between aliquots of the same sample. | Incomplete mixing of the urine sample before aliquoting. | Thoroughly but gently mix the entire urine sample before dividing it into aliquots to ensure homogeneity. |
| Inconsistent thawing procedure. | Standardize the thawing protocol for all samples. Thawing on ice or at room temperature until just thawed is recommended. Avoid prolonged exposure to room temperature. | |
| Suspected contamination affecting AAMA stability. | Bacterial growth in the sample before freezing. | Process and freeze urine samples as quickly as possible after collection. Ensure sterile collection containers are used. |
Quantitative Data Summary
The following tables summarize the available data and general recommendations for the storage of urinary biomarkers, including compounds structurally related to AAMA.
Table 1: Recommended Storage Temperatures for Urinary Biomarkers
| Storage Duration | Recommended Temperature | Rationale |
| Short-term (< 3 months) | -20°C | Acceptable for many small molecule metabolites, including some mercapturic acids, for a limited duration. |
| Long-term (> 3 months) | -80°C | Significantly better for preserving the integrity of a wide range of biomarkers, including proteins and sensitive metabolites, over extended periods (years). |
Table 2: Effect of Freeze-Thaw Cycles on Urinary Biomarkers
| Biomarker Class | Number of Freeze-Thaw Cycles | Observed Effect | Recommendation |
| Mercapturic Acids (general) | Up to 10 | Generally stable, with one study showing a decrease in one compound after 5 cycles. | Minimize freeze-thaw cycles to fewer than 5 if possible. Aliquoting is the best practice. |
| Urinary Proteins (e.g., Albumin) | > 3-5 cycles | Can lead to degradation, especially at -20°C. | Strictly limit freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Urine Sample Collection and Processing for AAMA Analysis
-
Materials:
-
Sterile urine collection cups.
-
Polypropylene cryovials (e.g., 2 mL).
-
Pipettes and sterile tips.
-
Centrifuge (optional, for clarification).
-
-80°C freezer.
-
-
Procedure:
-
Instruct the participant to collect a mid-stream urine sample in the sterile collection cup.
-
Transport the sample to the laboratory on ice or at 2-8°C as soon as possible.
-
(Optional) If the urine is turbid, centrifuge at 1500 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Carefully mix the urine sample by gentle inversion.
-
Aliquot the supernatant into pre-labeled cryovials in volumes appropriate for a single analysis (e.g., 1 mL).
-
Tightly cap the cryovials.
-
Place the aliquots in a freezer rack and store them at -80°C until analysis.
-
Record the collection date, time, and storage conditions in a laboratory notebook or LIMS.
-
Protocol 2: Thawing of Urine Samples for AAMA Analysis
-
Procedure:
-
Retrieve the required number of aliquots from the -80°C freezer.
-
Place the cryovials in a rack and allow them to thaw at room temperature or on ice.
-
Once completely thawed, vortex the samples gently for 5-10 seconds to ensure homogeneity.
-
Proceed with the analytical method for AAMA quantification (e.g., LC-MS/MS).
-
Do not refreeze any remaining sample in the aliquot unless a validated protocol for refreezing is in place.
-
Visualizations
Caption: Recommended workflow for urine sample handling for AAMA analysis.
Caption: Key factors influencing the stability of AAMA in frozen urine samples.
Technical Support Center: Troubleshooting Guide for HPLC-Fluorescence Detection of AAMA
Welcome to the technical support center for the HPLC-fluorescence detection of 3-amino-9-ethylcarbazole (B89807) (AAMA). This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the analysis of AAMA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to specific problems you may encounter during the HPLC-fluorescence detection of AAMA.
No Peak or Low Signal Intensity
Question: I am not seeing a peak for AAMA, or the signal is much lower than expected. What are the possible causes and solutions?
Answer:
Several factors can contribute to a lack of or low signal for your AAMA peak. A systematic approach to troubleshooting this issue is recommended.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Detector Settings | Verify that the fluorescence detector is set to the optimal excitation and emission wavelengths for AAMA. Based on the fluorescence of the parent carbazole (B46965) structure, the expected wavelengths are in the range of Excitation (Ex): 320-330 nm and Emission (Em): 350-370 nm .[1] Perform a wavelength scan if your detector has this capability to determine the precise maxima for your specific conditions. |
| Detector Lamp Issue | Check the status and age of the detector lamp. A failing or unstable lamp can lead to a significant loss of sensitivity.[2][3] Most HPLC systems have a lamp intensity or energy diagnostic test. |
| Sample Degradation | AAMA, like many aromatic amines, can be susceptible to degradation, particularly when exposed to light or certain reactive species. Prepare fresh standards and samples. Store stock solutions and samples in amber vials and at low temperatures to minimize degradation. |
| Injection Issues | Ensure the autosampler is correctly aspirating and injecting the sample. Check for air bubbles in the sample loop or syringe.[3][4] Manually inject a standard to confirm if the issue is with the autosampler. |
| System Leak | A leak in the system can lead to a loss of sample or a decrease in flow rate, resulting in no or small peaks.[2][5] Visually inspect all fittings and connections for any signs of leakage. |
| Mobile Phase Incompatibility | Ensure your sample is dissolved in a solvent compatible with the mobile phase. Injecting a sample in a very strong solvent can cause peak distortion or disappearance.[3] Ideally, the sample solvent should be the same as or weaker than the initial mobile phase. |
| No Native Fluorescence (if derivatization is expected) | While AAMA is expected to be natively fluorescent, if your protocol involves a derivatization step to enhance fluorescence, ensure the reaction has proceeded correctly. Check the pH of the reaction, the age and concentration of the derivatizing reagent, and the reaction time. |
Poor Peak Shape (Tailing, Fronting, or Broadening)
Question: My AAMA peak is tailing, fronting, or is very broad. How can I improve the peak shape?
Answer:
Poor peak shape can compromise resolution and the accuracy of quantification. The following table outlines common causes and solutions.
Potential Causes & Solutions:
| Peak Shape Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary Interactions: The basic amine group of AAMA can interact with acidic silanol (B1196071) groups on the surface of silica-based C18 columns. | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic acid or phosphoric acid) can suppress the ionization of silanol groups. - Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. - Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase (e.g., 0.1%). |
| Column Overload: Injecting too much sample can lead to peak tailing. | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: Prepare a more dilute sample and inject the same volume. | |
| Peak Fronting | Column Overload: Similar to tailing, injecting a highly concentrated sample can also cause fronting. | - Reduce Injection Volume or Dilute the Sample. |
| Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the mobile phase. | - Prepare the sample in the initial mobile phase composition. | |
| Broad Peaks | Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause peak broadening. | - Use shorter, narrower internal diameter tubing (e.g., 0.005 inches). |
| High Detector Time Constant: A detector time constant that is too high can broaden peaks, especially for fast-eluting peaks. | - Set the detector time constant to a value appropriate for your peak widths (typically around 0.1-0.2 seconds). | |
| Column Degradation: Loss of stationary phase or a void at the column inlet can lead to broad peaks. | - Replace the column with a new one of the same type. Consider using a guard column to protect the analytical column.[6] |
Retention Time Shifts
Question: The retention time of my AAMA peak is drifting or is inconsistent between injections. What could be the cause?
Answer:
Consistent retention times are critical for reliable peak identification and quantification. Fluctuations can indicate issues with the HPLC system or the method conditions.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | - Inaccurate Preparation: Ensure the mobile phase is prepared accurately and consistently each time.[2] Gravimetric preparation is often more accurate than volumetric. - Evaporation: Keep mobile phase reservoirs capped to prevent the evaporation of volatile organic solvents.[6] - Degassing Issues: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations.[2] Degas the mobile phase thoroughly using sonication, vacuum filtration, or helium sparging. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable and consistent column temperature.[2][3] Even small changes in ambient temperature can affect retention times. |
| Pump Performance Issues | - Check Valves: Worn or dirty check valves can lead to inconsistent flow rates.[7] Clean or replace the check valves as needed. - Pump Seals: Leaking pump seals can also cause flow rate instability.[2] |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially after changing mobile phases or after a steep gradient.[2] |
| Changes in Mobile Phase pH | The retention of AAMA, being a basic compound, can be sensitive to the pH of the mobile phase. Ensure the pH is stable and buffered if necessary. The fluorescence of carbazole derivatives can also be influenced by pH. |
Baseline Noise or Drift
Question: I am observing a noisy or drifting baseline in my chromatogram. What are the common causes and how can I fix it?
Answer:
A stable baseline is essential for accurate integration and quantification, especially for low-concentration samples.
Potential Causes & Solutions:
| Baseline Issue | Potential Cause | Troubleshooting Steps |
| Noisy Baseline | Air Bubbles in the System: Bubbles passing through the detector cell will cause sharp spikes in the baseline. | - Degas the mobile phase thoroughly. [2] - Purge the pump and detector to remove any trapped air. |
| Contaminated Mobile Phase or System: Impurities in the mobile phase or from system components can contribute to noise. | - Use high-purity HPLC-grade solvents and fresh mobile phase. [4] - Flush the system with a strong solvent like isopropanol. | |
| Detector Lamp Instability: An aging or faulty detector lamp can cause a noisy baseline.[2] | - Check the lamp's energy output and replace it if necessary. | |
| Drifting Baseline | Column Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift. | - Use a column oven to maintain a constant temperature. [2] |
| Mobile Phase Gradient Issues: An improperly mixed or equilibrated gradient can cause the baseline to drift up or down. | - Ensure proper mixing and allow for sufficient column equilibration with the initial gradient conditions. | |
| Contamination Buildup: Strongly retained compounds from previous injections eluting during a gradient can appear as a rising baseline. | - Wash the column with a strong solvent between runs. [6] |
Experimental Protocol: A Representative Method
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a fluorescence detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 20% B 2-15 min: 20% to 80% B 15-17 min: 80% B 17-18 min: 80% to 20% B 18-25 min: 20% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 325 nm Emission: 360 nm |
| Sample Preparation | Dissolve AAMA standard or sample in the initial mobile phase composition (20% Acetonitrile in 0.1% Formic Acid in Water). |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the HPLC-fluorescence detection of AAMA.
Caption: A flowchart for systematic troubleshooting of AAMA analysis.
Problem-Cause Relationship
This diagram illustrates the relationship between common HPLC problems and their potential root causes.
Caption: Common HPLC issues and their potential root causes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Optimizing Solid-Phase Extraction (SPE) for AAMA
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the solid-phase extraction (SPE) recovery for the target analyte, AAMA.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of AAMA during SPE?
Low recovery is the most frequent issue in SPE.[1] The primary causes often fall into three categories:
-
Analyte Breakthrough: AAMA does not adequately bind to the sorbent and is lost during the sample loading and washing steps.
-
Incomplete Elution: AAMA binds too strongly to the sorbent and is not fully removed during the elution step.[2]
-
Sample Loss: The analyte may adhere to lab equipment, or be lost if evaporation temperatures are too high.
Q2: How do I select the appropriate SPE sorbent for AAMA?
The choice of sorbent depends on the physicochemical properties of AAMA and the sample matrix.[2][3] Key considerations include:
-
Polarity: For hydrophobic or nonpolar analytes like AAMA in a polar (aqueous) matrix, a reversed-phase sorbent (e.g., C18, C8) is ideal.[2]
-
Ionic Properties: If AAMA has acidic or basic functional groups, an ion-exchange sorbent (cation or anion exchange) will provide strong retention.[2]
-
Sorbent Mass: If the sample concentration is high, the sorbent can become overloaded.[4][5] Consider using a larger SPE cartridge or one with a higher loading capacity.[4]
Q3: How does pH affect the recovery of AAMA?
For ionizable compounds, pH is a critical parameter. To ensure optimal retention on a reversed-phase sorbent, the pH of the sample should be adjusted to suppress the ionization of AAMA, making it more neutral and hydrophobic.[1][5] Conversely, to elute AAMA from an ion-exchange sorbent, the pH should be adjusted to neutralize the charge on either the analyte or the sorbent, disrupting the ionic interaction.[1]
Q4: What is the optimal flow rate for the loading, washing, and elution steps?
Flow rate affects the interaction time between AAMA and the sorbent.[6]
-
Loading: A slower flow rate (e.g., 1-2 mL/min) allows for sufficient interaction time to establish equilibrium and maximize retention.[1][4]
-
Washing: A moderate flow rate can help remove interferences without prematurely eluting the analyte.
-
Elution: A slower flow rate (e.g., 3-5 mL/min) and the use of "soak steps"—allowing the elution solvent to sit in the sorbent bed for a few minutes—can significantly improve recovery by ensuring the analyte fully dissolves in the elution solvent.[2][6][4]
Troubleshooting Guide: Low AAMA Recovery
If you are experiencing low recovery, a systematic approach is necessary to identify the source of the analyte loss. The first step is to perform a mass balance experiment to determine at which stage of the SPE process AAMA is being lost.
Experimental Protocol: Mass Balance Analysis
This protocol helps you track AAMA throughout the SPE procedure to pinpoint the source of loss.
-
Prepare a Standard: Prepare a known concentration of AAMA standard in a clean solvent (similar to your final extraction solvent).
-
Perform SPE and Collect Fractions:
-
Condition and Equilibrate the SPE cartridge according to the standard protocol.
-
Load the AAMA standard onto the cartridge. Collect the entire flow-through in Fraction L.
-
Wash the cartridge with the wash solvent. Collect the entire wash solvent in Fraction W.
-
Elute the AAMA from the cartridge. Collect the eluate in Fraction E.
-
-
Analyze Fractions: Analyze the concentration of AAMA in Fractions L, W, and E, as well as the original standard. The sum of AAMA recovered from all fractions should ideally equal the initial amount loaded.
Interpreting Mass Balance Results
The distribution of AAMA in the collected fractions will guide your troubleshooting strategy.
| Scenario | Observation | Potential Causes | Solutions |
| 1. Analyte in Load Fraction (L) | A significant amount of AAMA is detected in the load flow-through. | Sorbent Mismatch: The sorbent's retention mechanism is not suitable for AAMA.[1] Incorrect Sample pH: The pH of the sample prevents AAMA from binding to the sorbent.[5] Inappropriate Loading Solvent: The loading solvent is too strong and prevents AAMA from binding.[4] High Flow Rate: The sample is loaded too quickly, not allowing enough time for interaction.[1][7] Cartridge Overload: The amount of AAMA or other matrix components exceeds the sorbent's capacity.[8][4] | Select a different sorbent with a higher affinity for AAMA.[4] Adjust the sample pH to maximize retention (e.g., neutralize for reversed-phase).[4] Dilute the sample with a weaker solvent to promote binding.[4] Decrease the loading flow rate. [4][7] Use a larger sorbent mass or dilute the sample.[7] |
| 2. Analyte in Wash Fraction (W) | A significant amount of AAMA is detected in the wash solvent. | Wash Solvent is Too Strong: The wash solvent is eluting AAMA along with the interferences.[1][8] | Decrease the organic strength or polarity of the wash solvent.[4] Optimize the wash step using a gradient approach to find the strongest possible wash that doesn't elute AAMA. |
| 3. Analyte Retained on Cartridge | Little to no AAMA is found in Fractions L, W, or E, but recovery is still low. | Elution Solvent is Too Weak: The elution solvent is not strong enough to break the interaction between AAMA and the sorbent.[1][5] Insufficient Elution Volume: The volume of the elution solvent is not enough to completely desorb AAMA.[1] Secondary Interactions: Unwanted interactions (e.g., ionic interactions on a reversed-phase sorbent) may be occurring. | Increase the strength of the elution solvent (e.g., higher percentage of organic modifier).[1][2] Adjust the pH of the elution solvent to disrupt interactions.[1] Increase the elution volume or perform a second elution.[1][6] Incorporate a "soak step" by allowing the elution solvent to sit on the sorbent for 1-5 minutes.[2][6][4] |
Visualized Workflows and Protocols
Standard SPE Workflow
The following diagram outlines the fundamental steps of a solid-phase extraction procedure.
Caption: General workflow for solid-phase extraction (SPE).
Troubleshooting Logic for Low Recovery
This flowchart provides a logical path for diagnosing the cause of poor AAMA recovery after performing a mass balance experiment.
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 4. silicycle.com [silicycle.com]
- 5. specartridge.com [specartridge.com]
- 6. promochrom.com [promochrom.com]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
Technical Support Center: Urinary Biomarker Analysis for Acrylamide
Welcome to the technical support center for the urinary biomarker analysis of acrylamide (B121943). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantification of acrylamide and its metabolites in urine.
Frequently Asked Questions (FAQs)
Q1: What are the primary urinary biomarkers for assessing acrylamide exposure?
A1: The primary urinary biomarkers for assessing acrylamide (AA) exposure are its mercapturic acid derivatives. The most commonly measured metabolites are N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA), which is a metabolite of acrylamide, and N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-l-cysteine (GAMA), a metabolite of its epoxide derivative, glycidamide (B1671898) (GA).[1][2][3] GA is considered the ultimate carcinogenic agent in AA metabolism, making the determination of GAMA of significant toxicological importance.[4]
Q2: What are the most common analytical techniques for quantifying acrylamide urinary biomarkers?
A2: The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] LC-MS/MS is often preferred for its high sensitivity and specificity, allowing for the direct analysis of metabolites without derivatization in many cases.[5] GC-MS methods typically require a derivatization step to improve the volatility and thermal stability of the analytes.
Q3: Why is derivatization often necessary for GC-MS analysis of acrylamide and its metabolites?
A3: Derivatization is often necessary for GC-MS analysis to enhance the volatility, thermal stability, and chromatographic properties of acrylamide and its metabolites. Common derivatization techniques include bromination and silylation.[6] Derivatized acrylamide is more chemically and thermally stable, making it more suitable for GC-MS analysis. Without derivatization, the low molecular weight of acrylamide can lead to interference from co-extracts, affecting detection limits and the accuracy of results.
Q4: What are the key challenges associated with sample preparation for urinary acrylamide analysis?
A4: Key challenges in sample preparation include:
-
Matrix Effects: Urine is a complex matrix containing various endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS.[7][8]
-
Analyte Stability: The stability of acrylamide and its metabolites during sample storage and preparation is crucial for accurate quantification.[9]
-
Efficient Extraction: Achieving high and reproducible recovery of the target analytes from the urine matrix is essential. Solid-phase extraction (SPE) is a common technique used for cleanup and concentration.[10][11][12]
-
Derivatization Efficiency: For GC-MS methods, incomplete or inconsistent derivatization can lead to inaccurate results.[6]
Q5: How should urine samples for acrylamide analysis be stored?
A5: While the search results provide extensive details on the analysis of acrylamide and its metabolites, specific, universally recommended storage conditions (e.g., temperature, duration) for urine samples intended for acrylamide biomarker analysis were not explicitly detailed in the provided snippets. However, general best practices for biological sample stability would suggest storing urine samples frozen (e.g., at -20°C or -80°C) to minimize degradation of the target analytes. For long-term storage, -80°C is typically preferred. It is crucial to prevent repeated freeze-thaw cycles.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Low Sensitivity for Glyceramide | Poor retention on the chromatographic column. Co-elution with ion-suppressing materials in the urine matrix.[13] | Evaluate different LC columns with varying stationary phases to improve retention. Optimize the mobile phase composition and gradient. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[11] |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting endogenous compounds from the urine matrix affecting the ionization efficiency of the target analytes.[7] | Improve sample preparation using techniques like solid-phase extraction (SPE) to remove interfering substances.[11] Adjust chromatographic conditions to separate analytes from interfering matrix components. Use a stable isotope-labeled internal standard (SIL-IS) for each analyte to compensate for matrix effects.[11] Perform a post-column infusion experiment to identify regions of ion suppression. |
| Inconsistent Results or Poor Reproducibility | Variability in sample preparation, especially SPE recovery. Instability of analytes in stored samples or processed extracts. Inconsistent instrument performance. | Ensure consistent and validated SPE procedures. Investigate analyte stability under the specific storage and handling conditions. Regularly perform system suitability tests and calibrations to monitor instrument performance. Use of an appropriate internal standard is critical.[11] |
| No Analyte Peak Detected | Analyte concentration is below the limit of detection (LOD). Improper MS/MS transition settings. Degradation of the analyte. | Concentrate the sample using SPE or evaporation. Optimize MS/MS parameters (e.g., collision energy) for the specific analytes. Verify the stability of the analytes and standards. |
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Derivatization Yield | Presence of water or other protic solvents in the sample, which reacts with the derivatizing agent (e.g., BSTFA, MSTFA).[6] Incorrect derivatization conditions (temperature, time, reagent volume). | Ensure all solvents (e.g., acetonitrile) are anhydrous.[6] Optimize derivatization parameters, including reagent volume, temperature, and reaction time. A thorough sample drying step before adding the derivatization reagent is critical. |
| Poor Peak Shape or Tailing | Active sites in the GC inlet or column. Thermal degradation of the derivatized analyte in the injector. | Use a deactivated liner and column. Optimize the injector temperature to prevent degradation. Ensure the derivatization is complete, as underivatized analyte can exhibit poor chromatography. |
| Interfering Peaks | Co-extraction of matrix components that are also derivatized or interfere with the target analyte's mass fragments. | Improve sample cleanup prior to derivatization using techniques like SPE.[14] Use high-resolution mass spectrometry if available, or select more specific ions for SIM or MRM analysis. |
| Low Signal Intensity | Inefficient derivatization. Adsorption of the analyte in the GC system. Low concentration of the analyte in the sample. | Troubleshoot the derivatization step as described above. Check for and address active sites in the GC system. Concentrate the sample extract before analysis. |
Quantitative Data Summary
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) / Range | Reference |
| LC-MS/MS | AAMA, GAMA | Human Urine | LOD: 1.5 µg/L for both AAMA and GAMA | Not Specified | [4] |
| LC-MS/MS | MA-AA, MA-GA3 | Human Urine | Validated assay range: 8.6 to 342.9 µg/L | Not Specified | [15] |
| GC-MS (with xanthydrol derivatization) | Acrylamide | Various Foods | LOD: 0.5-5 µg/kg, LOQ: 5-20 µg/kg | Good linearity reported | [14] |
| GC-MS (with silylation) | Acrylamide | Food Products | Not specified, but good sensitivity reported | R² of 0.9993 over 1 to 1000 ppb | |
| LC-MS/MS | Acrylamide | Urine, Breast Milk, Placenta Perfusate | LOD: 1 ng/mL (urine), 5 ng/mL (breast milk), 2 ng/mL (placenta perfusate) | Not Specified | [5] |
Experimental Protocols & Workflows
Metabolic Pathway of Acrylamide
The following diagram illustrates the primary metabolic pathways of acrylamide in the body, leading to the formation of the key urinary biomarkers AAMA and GAMA.
References
- 1. Urinary acrylamide metabolites as biomarkers for short-term dietary exposure to acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trends of Exposure to Acrylamide as Measured by Urinary Biomarkers Levels within the HBM4EU Biomonitoring Aligned Studies (2000–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Acrylamide: Interindividual and Interspecies Differences as Well as the Application as Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the major mercapturic acids of acrylamide and glycidamide in human urine by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the stability of acrylamide in food during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. A method for the determination of acrylamide in a broad variety of processed foods by GC-MS using xanthydrol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination and quantification of urinary metabolites after dietary exposure to acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control and assurance for AAMA measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control and assurance for Amino Acid Methyltransferase Assay (AAMA) measurements. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control (QC) steps I should implement for my AAMA experiment?
A1: A robust AAMA experiment should include several critical QC steps to ensure data reliability and reproducibility. These include:
-
Reagent Quality Checks: Verify the purity and concentration of your enzyme, substrate, and cofactor (S-adenosyl-methionine, SAM).
-
Positive and Negative Controls: Always run positive controls (a known active enzyme and substrate pair) and negative controls (e.g., reaction with no enzyme or a known inhibitor) to validate the assay's performance.[1][2][3][4]
-
Enzyme Titration: Determine the optimal enzyme concentration that results in a linear reaction rate over the desired time course.[5]
-
Substrate Titration: Determine the Michaelis constant (Km) for your substrate to ensure you are working under appropriate kinetic conditions.
-
Z'-Factor Calculation: For high-throughput screening, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Q2: How can I distinguish between a true inhibitor and an assay interference?
A2: Assay interference can lead to false-positive results. To differentiate true inhibitors from interfering compounds, you should perform a series of counter-screens:
-
No-Enzyme Control: Test the compound in a reaction mixture without the methyltransferase. An active compound in this control may be interfering with the detection system.
-
Coupled-Enzyme Inhibition: Many AAMA formats use coupled enzymes (e.g., SAH hydrolase). Test the compound's effect on the activity of the coupling enzyme(s) directly.[6]
-
Detection System Interference: Some compounds may intrinsically fluoresce or quench the signal of the detection reagent. Measure the signal of the compound in the assay buffer without any enzymatic components.[6]
Q3: What are the best practices for AAMA data analysis?
-
Initial Velocity Measurement: Ensure your reaction times are within the linear range of product formation.[7][8]
-
Curve Fitting: Use non-linear regression analysis to fit your data to appropriate kinetic models (e.g., Michaelis-Menten) to determine parameters like Km and Vmax.[7][8]
-
Statistical Analysis: Perform statistical tests to determine the significance of your results.
-
Detailed Record Keeping: Maintain a thorough record of all experimental conditions, including reagent concentrations, incubation times, and temperatures.[9]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true enzymatic activity and reduce the assay's dynamic range.
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | 1. Prepare fresh buffers and reagent solutions. 2. Use high-purity water. 3. Filter-sterilize solutions if necessary. |
| Autofluorescence of Compounds/Substrates | 1. Measure the fluorescence of the test compound and substrate in the assay buffer alone. 2. If high, consider using a different assay format (e.g., luminescence-based or radioisotope-based).[6] |
| Non-specific Binding of Detection Reagents | 1. Increase the number of wash steps. 2. Include a mild detergent (e.g., 0.01% Tween-20) in the wash buffer.[10] 3. Use a blocking agent (e.g., BSA) in your assay buffer. |
| High Concentration of Primary or Secondary Antibody (in antibody-based detection) | 1. Perform a titration to determine the optimal antibody concentration. 2. A lower concentration can reduce non-specific binding while maintaining a strong specific signal.[11][12] |
| Endogenous Enzyme Activity in Lysates | 1. If using cell lysates, heat-inactivate endogenous enzymes before adding assay reagents. 2. Use specific inhibitors for known interfering enzymes.[13] |
Issue 2: No or Weak Signal
The absence of a signal can indicate a problem with one or more components of the assay.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | 1. Verify enzyme activity using a known positive control substrate. 2. Check the storage conditions and age of the enzyme. Enzyme stability can decrease over time.[14][15][16][17] 3. Perform a new protein quantification assay (e.g., Bradford) to confirm the enzyme concentration. |
| Substrate Quality Issues | 1. Confirm the identity and purity of the substrate using techniques like mass spectrometry or HPLC. 2. Ensure the substrate is soluble in the assay buffer. The quality of the substrate can significantly impact the results.[18][19][20][21] |
| Incorrect Assay Conditions | 1. Verify the pH and ionic strength of the assay buffer. 2. Confirm the incubation temperature and time are optimal for the enzyme.[8] |
| Degraded Cofactor (SAM) | 1. Prepare fresh S-adenosyl-methionine (SAM) solution. SAM is unstable and can degrade upon repeated freeze-thaw cycles. 2. Aliquot SAM into single-use tubes. |
| Problem with Detection Reagents | 1. Check the expiration dates of all detection reagents. 2. Run a positive control for the detection system itself (e.g., by adding a known amount of the product the system is designed to detect). |
Issue 3: Inconsistent or Irreproducible Results
Lack of reproducibility can stem from minor variations in the experimental protocol.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | 1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Ensure consistent pipetting technique across all wells. |
| Temperature Fluctuations | 1. Pre-warm all reagents and plates to the reaction temperature. 2. Use a water bath or incubator with stable temperature control. |
| Reagent Instability | 1. Prepare fresh reagents for each experiment, especially critical components like the enzyme and SAM. 2. Avoid repeated freeze-thaw cycles of stock solutions.[14] |
| Edge Effects in Microplates | 1. Do not use the outer wells of the microplate, as they are more prone to evaporation. 2. Fill the outer wells with water or buffer to create a humidity chamber. |
| Inconsistent Mixing | 1. Ensure thorough mixing of reagents in each well by gently shaking the plate or pipetting up and down. |
Experimental Protocols & Workflows
General AAMA Workflow
This workflow outlines the key steps in a typical Amino Acid Methyltransferase Assay.
Caption: General workflow for an Amino Acid Methyltransferase Assay.
Troubleshooting Logic for High Background
This diagram illustrates a logical approach to troubleshooting high background signals in your AAMA.
Caption: Troubleshooting workflow for high background in AAMA.
Signaling Pathway Example: Protein Arginine Methylation
This diagram shows a simplified signaling pathway involving protein arginine methyltransferases (PRMTs), which are a class of enzymes that can be studied using AAMA.
Caption: Simplified PRMT signaling pathway.
References
- 1. lantsandlaminins.com [lantsandlaminins.com]
- 2. Positive and Negative Controls | Rockland [rockland.com]
- 3. bosterbio.com [bosterbio.com]
- 4. researchhub.com [researchhub.com]
- 5. Development and validation of a generic methyltransferase enzymatic assay based on an SAH riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 13. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Stability test of six enzymes for internal quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Stability Improvement of α-Amylase Enzyme from Aspergillus fumigatus by Immobilization on a Bentonite Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advancing Enzyme’s Stability and Catalytic Efficiency through Synergy of Force-Field Calculations, Evolutionary Analysis, and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced Enzyme Kinetic Stability by Increasing Rigidity within the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Organic Substrates Differentially Affect Growth and Macronutrient Concentrations of Lulo (Solanum quitoense Lam.) Seedlings | MDPI [mdpi.com]
- 21. Quality of fresh organic matter affects priming of soil organic matter and substrate utilization patterns of microbes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(4-acetamidophenyl)maleimide (AAMA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and use of N-(4-acetamidophenyl)maleimide (AAMA) stock solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing AAMA stock solutions?
A1: It is highly recommended to prepare AAMA stock solutions in an anhydrous, aprotic organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). These solvents prevent premature hydrolysis of the maleimide (B117702) group, which is susceptible to reaction with water.
Q2: What is the recommended storage temperature and duration for AAMA stock solutions?
A2: For long-term storage, AAMA stock solutions in anhydrous DMSO or DMF should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, these stock solutions are generally considered usable for up to one month. For optimal results, it is always best practice to prepare the stock solution fresh before each experiment.
Q3: Can I store AAMA stock solutions in aqueous buffers?
A3: Storing AAMA in aqueous buffers is not recommended for any significant length of time. The maleimide ring is susceptible to hydrolysis in aqueous environments, which increases with higher pH.[1] If AAMA needs to be diluted in an aqueous buffer for an experiment, this should be done immediately before use.
Q4: What is the optimal pH for bioconjugation reactions involving AAMA?
A4: The ideal pH range for reacting AAMA with thiols (e.g., cysteine residues on proteins) is between 6.5 and 7.5. In this pH range, the reaction with thiols is significantly faster than with amines (e.g., lysine (B10760008) residues), ensuring greater specificity. At pH values above 7.5, the rate of reaction with amines increases, and the maleimide group becomes more prone to hydrolysis.
Q5: How does the stability of AAMA, an N-aryl maleimide, compare to N-alkyl maleimides?
A5: N-aryl maleimides like AAMA generally exhibit faster reaction rates with thiols compared to N-alkyl maleimides.[1] The resulting thio-succinimide conjugate of N-aryl maleimides also tends to hydrolyze more rapidly to the stable, ring-opened succinamic acid form. This is advantageous as it prevents the reversal of the thiol-maleimide linkage through retro-Michael reactions.[1][2]
Troubleshooting Guides
Problem 1: Low or no conjugation efficiency.
| Possible Cause | Recommended Solution |
| Hydrolyzed AAMA | Prepare a fresh stock solution of AAMA in anhydrous DMSO or DMF immediately before your experiment. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles. |
| Oxidized Thiols | Ensure that the thiol groups on your biomolecule are reduced and available for reaction. This can be achieved by treating the sample with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. It is also beneficial to degas buffers to remove oxygen, which can oxidize thiols. |
| Incorrect pH | Verify that the pH of your reaction buffer is between 6.5 and 7.5. Use non-nucleophilic buffers such as phosphate (B84403) or HEPES. Avoid buffers containing primary amines (e.g., Tris) as they can compete with the desired reaction. |
| Insufficient Molar Excess of AAMA | Increase the molar ratio of AAMA to your biomolecule. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point. |
Problem 2: Lack of reaction specificity (modification of amines).
| Possible Cause | Recommended Solution |
| High pH | Ensure your reaction buffer is at or below pH 7.5. The reactivity of amines with maleimides increases at higher pH. |
Problem 3: Instability of the conjugate, leading to loss of payload.
| Possible Cause | Recommended Solution |
| Retro-Michael Reaction | The thio-succinimide linkage can be reversible, especially in the presence of other thiols. For N-aryl maleimides like AAMA, the conjugate is more prone to rapid hydrolysis to a stable ring-opened form, which prevents this reversal.[1][2] Consider incubating the conjugate at a slightly basic pH (e.g., pH 8.5) for a short period after the initial reaction to promote this stabilizing hydrolysis. |
Data Presentation
Table 1: General Stability and Reactivity of N-Aryl Maleimides (like AAMA) vs. N-Alkyl Maleimides
| Feature | N-Aryl Maleimides (e.g., AAMA) | N-Alkyl Maleimides |
| Reaction Rate with Thiols | Faster[1] | Slower |
| Hydrolysis Rate of Maleimide | Faster | Slower |
| Hydrolysis Rate of Thio-succinimide Conjugate | Faster (leading to stable ring-opened product)[1][2] | Slower |
| Susceptibility to Retro-Michael Reaction | Lower (due to rapid conversion to stable form) | Higher |
Note: The information in this table is based on general trends for N-aryl maleimides and may not represent the exact quantitative data for AAMA.
Experimental Protocols
Protocol 1: Preparation of AAMA Stock Solution
-
Materials:
-
N-(4-acetamidophenyl)maleimide (AAMA) powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the AAMA powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a well-ventilated fume hood, weigh the desired amount of AAMA powder.
-
Dissolve the AAMA powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the AAMA is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Bioconjugation of a Thiol-Containing Protein with AAMA
-
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)
-
AAMA stock solution (e.g., 10 mM in anhydrous DMSO)
-
Reaction buffer (e.g., phosphate buffer, pH 7.2, degassed)
-
(Optional) TCEP solution to reduce disulfide bonds
-
Size-exclusion chromatography column for purification
-
-
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the degassed reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
Conjugation Reaction:
-
Add the AAMA stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold over the protein).
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Purification:
-
Remove unreacted AAMA and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling using appropriate analytical techniques, such as UV-Vis spectroscopy or mass spectrometry.
-
-
Visualizations
Caption: Experimental workflow for AAMA-protein conjugation.
Caption: Reaction pathway of AAMA with a thiol-containing protein.
References
Technical Support Center: AAMA Stability in Urinary pH
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of urinary pH on the stability of N-acetyl-S-(prop-2-enamide)-L-cysteine (AAMA). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is AAMA and why is its stability in urine a concern?
A1: N-acetyl-S-(prop-2-enamide)-L-cysteine (AAMA) is a mercapturic acid conjugate, a type of metabolite formed in the body after exposure to certain compounds, such as acrylamide. As a biomarker, accurate quantification of AAMA in urine is crucial for exposure assessment. The stability of AAMA in urine is a concern because the chemical environment of urine, particularly its pH, can vary significantly and potentially lead to the degradation of the analyte, resulting in inaccurate measurements.
Q2: How does urinary pH affect the stability of AAMA?
A2: The stability of mercapturic acids and their precursors can be pH-dependent. While AAMA is generally considered stable across the normal physiological range of human urine pH, extreme pH values (highly acidic or alkaline) can potentially lead to the hydrolysis of the prop-2-enamide moiety. It is crucial to maintain neutral pH conditions during sample storage and analysis to ensure the accurate quantification of urinary AAMA concentrations.[1]
Q3: What is the normal pH range of human urine, and should I measure the pH of my samples?
A3: The normal pH of human urine can range from 4.5 to 8.0. Given the potential for pH to influence AAMA stability, it is highly recommended to measure and record the pH of each urine sample upon collection. This information is valuable for data interpretation and for troubleshooting unexpected results.
Q4: What are the best practices for collecting and storing urine samples for AAMA analysis to minimize degradation?
A4: To ensure the stability of AAMA, urine samples should be collected in clean containers and frozen at -20°C or, ideally, -80°C as soon as possible after collection.[2][3][4] If immediate freezing is not possible, samples should be kept on ice or refrigerated at 4°C for no longer than 24 hours.[3][4] Adding preservatives should generally be avoided unless absolutely necessary, as they can interfere with analysis.[4]
Troubleshooting Guide
Problem 1: I am observing lower than expected AAMA concentrations in my samples.
-
Possible Cause 1: Analyte Degradation due to Improper pH.
-
Troubleshooting Step: Review your sample collection and storage procedures. Were the pH values of the urine samples measured and recorded? If samples had extreme pH values and were stored for an extended period at room temperature, degradation may have occurred. For future studies, consider adjusting the pH of the urine samples to a neutral range (pH 6.5-7.5) using a suitable buffer immediately after collection and before freezing.
-
-
Possible Cause 2: Improper Storage Temperature.
-
Possible Cause 3: Issues with Analytical Method.
-
Troubleshooting Step: Ensure your analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is properly validated for AAMA quantification. Check the stability of your calibration standards and quality control samples.
-
Problem 2: I am seeing high variability in AAMA concentrations across replicate samples from the same subject.
-
Possible Cause 1: Inconsistent Sample Handling.
-
Troubleshooting Step: Standardize your sample handling protocol. Ensure that all samples are treated identically from collection to analysis, including the time before freezing and the number of freeze-thaw cycles.
-
-
Possible Cause 2: Natural Fluctuation in Urinary pH.
-
Troubleshooting Step: If the pH of replicate urine samples varies, this could contribute to differential stability. Analyze the AAMA concentrations in relation to the measured pH of each sample to identify any potential correlation.
-
Data Presentation
The following tables provide illustrative data on the stability of AAMA under different urinary pH and storage conditions. Note: This data is hypothetical and intended to demonstrate the expected trends. Actual degradation rates should be determined experimentally.
Table 1: Illustrative AAMA Stability at Different Urinary pH Values (Stored at 4°C for 24 hours)
| Urinary pH | Initial AAMA Concentration (ng/mL) | AAMA Concentration after 24h (ng/mL) | % Recovery |
| 4.0 | 100 | 92 | 92% |
| 5.0 | 100 | 96 | 96% |
| 6.0 | 100 | 99 | 99% |
| 7.0 | 100 | 100 | 100% |
| 8.0 | 100 | 97 | 97% |
| 9.0 | 100 | 90 | 90% |
Table 2: Illustrative AAMA Stability at Different Storage Temperatures (Urine pH 7.0)
| Storage Temperature | Initial AAMA Concentration (ng/mL) | AAMA Concentration after 7 days (ng/mL) | % Recovery |
| Room Temperature (22°C) | 100 | 75 | 75% |
| Refrigerated (4°C) | 100 | 95 | 95% |
| Frozen (-20°C) | 100 | 99 | 99% |
| Ultra-low Freezer (-80°C) | 100 | 100 | 100% |
Experimental Protocols
1. Protocol for pH-Dependent Stability Study of AAMA in Urine
-
Urine Collection: Collect fresh urine samples from healthy volunteers. Pool the samples to create a homogenous matrix.
-
pH Adjustment: Divide the pooled urine into aliquots. Adjust the pH of each aliquot to a specific value (e.g., 4, 5, 6, 7, 8, 9) using small volumes of dilute hydrochloric acid or sodium hydroxide.
-
Spiking: Spike each pH-adjusted urine aliquot with a known concentration of AAMA standard.
-
Incubation: Incubate the spiked samples at a specific temperature (e.g., 4°C or room temperature).
-
Time-Point Sampling: At designated time points (e.g., 0, 4, 8, 12, 24 hours), remove a subsample from each pH aliquot.
-
Sample Preparation: Immediately process the subsamples for analysis. This typically involves solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[5][6]
-
LC-MS/MS Analysis: Quantify the AAMA concentration in each subsample using a validated LC-MS/MS method.[2][5][6][7][8]
-
Data Analysis: Calculate the percentage of AAMA remaining at each time point for each pH value to determine the stability profile.
2. Protocol for Quantification of AAMA in Urine Samples
-
Sample Thawing: Thaw frozen urine samples on ice to prevent degradation.
-
Internal Standard Spiking: Add an internal standard (e.g., a stable isotope-labeled AAMA) to each urine sample, calibrator, and quality control sample.
-
Sample Pre-treatment: Acidify the samples to a pH of approximately 3-4 with an appropriate acid (e.g., formic acid or acetic acid) to improve retention on the SPE column.[9]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol (B129727) followed by acidified water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the AAMA and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase of the LC-MS/MS system.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system for quantification.
-
Liquid Chromatography: Use a C18 or similar reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid), to separate AAMA from other urine components.[5][10]
-
Tandem Mass Spectrometry: Use electrospray ionization (ESI) in negative ion mode and monitor specific precursor-to-product ion transitions for AAMA and its internal standard for sensitive and selective detection.
-
-
Quantification: Construct a calibration curve using the peak area ratios of the analyte to the internal standard from the calibrator samples. Use this curve to determine the AAMA concentration in the unknown urine samples.
Visualizations
Caption: Potential degradation pathway of AAMA in urine via hydrolysis.
Caption: Workflow for assessing the pH-dependent stability of AAMA.
References
- 1. Assessment of urinary 6-hydroxy-2,4-cyclohexadienyl mercapturic acid as a novel biomarker of benzene exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. Urinary Excretion of Mercapturic Acids of the Rodent Carcinogen Methyleugenol after a Single Meal of Basil Pesto: A Controlled Exposure Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous profiling of mercapturic acids, glucuronic acids, and sulfates in human urine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Acrylamide Exposure Biomarkers: N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) vs. Glycidamide Hemoglobin Adducts
For Researchers, Scientists, and Drug Development Professionals
Acrylamide (B121943), a process-formed contaminant in certain cooked foods and a component of tobacco smoke, is a known neurotoxin and is classified as "likely to be carcinogenic to humans".[1] Accurate assessment of internal exposure to acrylamide is crucial for toxicological studies and human health risk assessment. This guide provides an objective comparison of two key biomarkers of acrylamide exposure: N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), a urinary metabolite, and glycidamide (B1671898) hemoglobin (Hb) adducts, a blood-based marker.
Introduction to Acrylamide Biomarkers
Upon entering the body, acrylamide is metabolized through two primary pathways. One pathway involves conjugation with glutathione, leading to the formation of mercapturic acids that are excreted in the urine, with AAMA being the major product.[2][3] The second, and more toxicologically significant pathway, involves the oxidation of acrylamide by cytochrome P450 2E1 to its reactive epoxide metabolite, glycidamide.[1][4]
Both acrylamide and glycidamide can form covalent adducts with macromolecules. Acrylamide reacts with the N-terminal valine of hemoglobin to form N-(2-carbamoylethyl)valine (AAVal). Similarly, the more reactive glycidamide forms N-(2-carbamoyl-2-hydroxyethyl)valine (GAVal) adducts with hemoglobin.[4][5] The measurement of these urinary metabolites and hemoglobin adducts provides a reliable indication of the internal dose of acrylamide.[1]
Key Differences and Applications
The fundamental difference between these biomarkers lies in their biological matrices and the exposure timeframe they represent.
-
AAMA (Urinary Metabolite): As a urinary metabolite, AAMA reflects short-term exposure to acrylamide, with an elimination half-life of approximately 3.5 hours for the initial phase.[3][6] This makes it a suitable biomarker for assessing recent dietary intake or acute exposure events.[7]
-
Glycidamide Hemoglobin Adducts (Blood-Based): Hemoglobin adducts are stable and accumulate over the lifespan of erythrocytes (approximately 120 days).[3][8] Consequently, measuring glycidamide-Hb adducts provides a time-weighted average of exposure over the preceding two to four months , offering insights into chronic or long-term exposure levels.[1] Since glycidamide is the genotoxic metabolite, its adducts are of particular interest for cancer risk assessment.[5][9]
Quantitative Data Comparison
The following tables summarize quantitative data on the levels of AAMA, glycidamide mercapturic acid (GAMA), and their corresponding hemoglobin adducts (AAVal and GAVal) in various human populations.
Table 1: Urinary Biomarker Levels in Non-Smokers
| Biomarker | Population | Median Concentration (µg/L) | Range (µg/L) | Citation |
| AAMA | General Population (n=91) | 29 | <1.5 - 229 | [10] |
| GAMA | General Population (n=91) | 7 | <1.5 - 85 | [10] |
| AAMA | General Population (n=16) | 29 | 3 - 338 | [9] |
| GAMA | General Population (n=16) | 5 | [9] |
Table 2: Hemoglobin Adduct Levels in Non-Smokers
| Biomarker | Population | Median Concentration (pmol/g globin) | Range (pmol/g globin) | Citation |
| AAVal | General Population (n=91) | 30 | 15 - 71 | [10] |
| GAVal | General Population (n=91) | 34 | 14 - 66 | [10] |
| AAVal | General Population (n=1) | ~27 | - | [5] |
Table 3: Comparison of Biomarker Ratios
| Ratio | Population | Median Value | Range | Significance | Citation |
| GAMA/AAMA (urine) | General Population (n=91) | 0.3 | 0.004 - 1.4 | Indicates the proportion of acrylamide metabolized to the genotoxic glycidamide. | [10] |
| GAVal/AAVal (hemoglobin) | General Population (n=91) | 1.1 | 0.4 - 2.7 | Reflects the relative internal exposure to glycidamide versus acrylamide over a longer period. | [10] |
| GAMA/AAMA (urine) | General Population (n=29) | 0.16 | 0.03 - 0.53 | Supports that the metabolic conversion to glycidamide is comparable between rats and humans. | [9] |
Experimental Protocols
The analysis of AAMA and glycidamide-Hb adducts typically involves sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Analysis of Urinary AAMA and GAMA by LC-MS/MS
This method quantifies the mercapturic acid metabolites of acrylamide and glycidamide in urine.
1. Sample Preparation:
- An aliquot of urine is spiked with stable isotope-labeled internal standards (e.g., d3-AAMA, d3-GAMA).[6]
- The sample is diluted and acidified.
- Solid-phase extraction (SPE) is often employed for sample cleanup and concentration of the analytes.
2. Chromatographic Separation:
- The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
- Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase typically consisting of water and methanol (B129727) or acetonitrile (B52724) with an acid modifier (e.g., formic acid).
3. Mass Spectrometric Detection:
- The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
- Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analytes and their internal standards for high selectivity and sensitivity.
Analysis of Hemoglobin Adducts by the Modified Edman Method and GC-MS/MS
This procedure measures the N-terminal valine adducts of acrylamide and glycidamide in hemoglobin.
1. Globin Isolation:
- Erythrocytes are isolated from whole blood by centrifugation.
- The red blood cells are lysed, and the globin protein is precipitated and washed.[11]
2. Adduct Cleavage and Derivatization (Modified Edman Degradation):
- The globin is reacted with an isothiocyanate reagent, such as pentafluorophenyl isothiocyanate (PFPITC), under neutral conditions.[5][12] This reaction cleaves the adducted N-terminal valine.
- The resulting pentafluorophenylthiohydantoin (PFPTH) derivatives of AAVal and GAVal are extracted.[5]
- For GAVal-PFPTH, an additional derivatization step with acetic anhydride (B1165640) is performed to protect the hydroxyl group.[5][12]
3. GC-MS/MS Analysis:
- The derivatized adducts are analyzed by gas chromatography coupled with tandem mass spectrometry.[5][12]
- A stable isotope-labeled internal standard, such as ((2)H(3))AAVal-PFPTH, is used for quantification.[5]
Visualization of Pathways and Workflows
Caption: Metabolic pathway of acrylamide leading to the formation of AAMA and hemoglobin adducts.
Caption: General experimental workflow for the analysis of AAMA and hemoglobin adducts.
Conclusion
Both this compound and glycidamide hemoglobin adducts are robust and reliable biomarkers for assessing internal exposure to acrylamide. The choice between them depends on the specific research question and the desired exposure timeframe.
-
AAMA is the biomarker of choice for assessing recent or short-term exposure , such as evaluating the impact of dietary interventions or identifying sources of acute exposure.
-
Glycidamide-Hb adducts are indispensable for evaluating long-term, cumulative exposure and are particularly relevant for epidemiological studies investigating the chronic health effects of acrylamide, including its carcinogenic potential.
For a comprehensive exposure assessment, the concurrent analysis of both urinary metabolites and hemoglobin adducts is recommended, as it provides a more complete picture of both recent and long-term internal doses of acrylamide and its genotoxic metabolite, glycidamide.[3][10]
References
- 1. cdc.gov [cdc.gov]
- 2. Metabolism and hemoglobin adduct formation of acrylamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstructing population exposures to acrylamide from human monitoring data using a pharmacokinetic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous analysis of hemoglobin adducts of acrylamide and glycidamide by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excretion of mercapturic acids of acrylamide and glycidamide in human urine after single oral administration of deuterium-labelled acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mercapturic acids of acrylamide and glycidamide as biomarkers of the internal exposure to acrylamide in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemoglobin adducts and mercapturic acid excretion of acrylamide and glycidamide in one study population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Simultaneous analysis of hemoglobin adducts of acrylamide and glycidamide by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to AAMA and Hemoglobin Adducts for Acrylamide Exposure Assessment
For Researchers, Scientists, and Drug Development Professionals
Acrylamide (B121943), a potential human carcinogen, is formed in carbohydrate-rich foods during high-temperature cooking and is also present in tobacco smoke. Accurate assessment of human exposure to acrylamide is crucial for understanding its health risks and for regulatory purposes. This guide provides a detailed comparison of two key biomarkers used for this assessment: N-acetyl-S-(2-carbamoylethyl)cysteine (AAMA), a urinary metabolite, and hemoglobin (Hb) adducts.
At a Glance: AAMA vs. Hemoglobin Adducts
| Feature | AAMA (Urinary Metabolite) | Hemoglobin Adducts (AAVal & GAVal) |
| Biomarker Type | Short-term exposure biomarker.[1] | Long-term exposure biomarker.[1][2] |
| Matrix | Urine.[1] | Blood (erythrocytes).[1] |
| Half-life | Short, reflecting recent exposure (days).[1] | Long, reflecting average exposure over the lifespan of an erythrocyte (approx. 120 days).[1][2] |
| Primary Analyte(s) | N-acetyl-S-(2-carbamoylethyl)cysteine (AAMA) and N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-l-cysteine (GAMA).[1] | N-(2-carbamoylethyl)valine (AAVal) and N-(2-carbamoyl-2-hydroxyethyl)valine (GAVal) at the N-terminal valine of hemoglobin.[2][3] |
| Analytical Method | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] | Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS following a modified Edman degradation.[2][3][4][5] |
| Key Advantage | Non-invasive sample collection (urine). Reflects recent dietary intake. | Provides a time-weighted average of exposure, less susceptible to daily dietary variations.[2] |
| Key Limitation | Highly influenced by recent diet, leading to temporal variability. | More invasive sample collection (blood). Does not capture acute exposure spikes. |
| Correlation with Smoking | Strongly correlated with smoking dose.[4] | Strongly correlated with smoking dose, with levels approximately 3-fold higher in smokers.[4][6] |
| Correlation with Diet | A weak but significant correlation has been observed in non-smokers.[4] | A positive but small correlation has been found with dietary acrylamide intake.[7] |
Metabolic Fate and Biomarker Formation
Acrylamide is absorbed and distributed throughout the body. It is metabolized through two primary pathways: conjugation with glutathione (B108866) to form mercapturic acids (excreted in urine as AAMA and GAMA) and epoxidation by cytochrome P450 2E1 to glycidamide (B1671898).[1] Both acrylamide and its reactive metabolite, glycidamide, can form adducts with the N-terminal valine of hemoglobin.[1]
Caption: Metabolic pathways of acrylamide leading to the formation of urinary metabolites and hemoglobin adducts.
Experimental Protocols
Measurement of AAMA and GAMA in Urine
Principle: This method relies on the detection and quantification of the mercapturic acid derivatives of acrylamide and glycidamide in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol Outline:
-
Sample Preparation: A urine sample is collected. An internal standard (e.g., isotopically labeled AAMA) is added to a specific volume of urine.
-
Solid Phase Extraction (SPE): The sample is typically cleaned up and concentrated using a solid-phase extraction cartridge to remove interfering substances.
-
LC-MS/MS Analysis: The extracted sample is injected into an HPLC system, which separates AAMA and GAMA from other urine components. The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification.[1][4] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: The concentration of AAMA and GAMA in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Measurement of Hemoglobin Adducts (AAVal and GAVal)
Principle: This method involves the isolation of hemoglobin from red blood cells, followed by the cleavage and derivatization of the N-terminal valine adducts for analysis by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. The modified Edman degradation procedure is commonly employed.[2][3][5]
Protocol Outline:
-
Hemoglobin Isolation: Red blood cells are isolated from a whole blood sample by centrifugation. The cells are lysed to release hemoglobin, which is then purified.
-
Modified Edman Degradation:
-
The isolated globin is reacted with an isothiocyanate reagent, such as pentafluorophenyl isothiocyanate (PFPITC), which specifically targets the N-terminal amino group.[5]
-
The derivatized N-terminal amino acids, including the adducted valines (AAVal and GAVal), are cleaved from the protein chain under acidic conditions, forming phenylthiohydantoin (PTH) or similar derivatives.
-
-
Extraction: The PTH derivatives are extracted from the reaction mixture using an organic solvent.
-
GC-MS or LC-MS/MS Analysis: The extracted derivatives are analyzed by GC-MS or LC-MS/MS.[2][3] For GC-MS analysis, a derivatization step (e.g., silylation) may be necessary to increase the volatility of the analytes.[5]
-
Quantification: Stable isotope-labeled internal standards for AAVal and GAVal are added at the beginning of the procedure to account for any sample loss or variation in derivatization efficiency. Quantification is achieved by comparing the response of the native adduct to the internal standard against a calibration curve.
Logical Workflow for Exposure Assessment
The choice between AAMA and hemoglobin adducts depends on the specific research question. For assessing recent dietary exposure, AAMA is more suitable. For evaluating long-term, cumulative exposure, hemoglobin adducts are the biomarker of choice.
Caption: Decision workflow for selecting between AAMA and hemoglobin adducts for acrylamide exposure assessment.
Conclusion
Both AAMA and hemoglobin adducts are valuable biomarkers for assessing acrylamide exposure. AAMA in urine provides a non-invasive method to assess recent exposure, making it suitable for studies investigating the impact of short-term dietary interventions. Hemoglobin adducts in blood offer a more stable, long-term measure of exposure, which is advantageous for epidemiological studies correlating chronic exposure with health outcomes. The choice of biomarker should be guided by the specific objectives of the research. In many cases, the parallel use of both biomarkers can provide a more comprehensive picture of acrylamide exposure.
References
- 1. Reconstructing population exposures to acrylamide from human monitoring data using a pharmacokinetic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. Comparison of the hemoglobin adducts formed by administration of N-methylolacrylamide and acrylamide to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Mercapturic Acids and a Hemoglobin Adduct for the Dosimetry of Acrylamide Exposure in Smokers and Nonsmokers | Semantic Scholar [semanticscholar.org]
- 5. Simultaneous analysis of hemoglobin adducts of acrylamide and glycidamide by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dietary acrylamide exposure and hemoglobin adducts--National Health and Nutrition Examination Survey (2003-04) - PubMed [pubmed.ncbi.nlm.nih.gov]
AAMA as a Biomarker for Acrylamide Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) with other key acrylamide (B121943) metabolites as biomarkers for assessing exposure to acrylamide. The following sections detail the metabolic pathways of acrylamide, compare the performance of its primary biomarkers, and provide detailed experimental protocols for their quantification.
Introduction to Acrylamide Metabolism and its Biomarkers
Acrylamide (AA) is a processing contaminant found in various cooked foods and is also present in tobacco smoke. Due to its classification as a probable human carcinogen, accurate assessment of human exposure is critical.[1] This is achieved through the measurement of specific biomarkers. Once absorbed, acrylamide is metabolized through two primary pathways: direct conjugation with glutathione (B108866) (GSH) and oxidation to glycidamide (B1671898) (GA) by cytochrome P450 2E1 (CYP2E1).[1]
The GSH conjugation pathway leads to the formation of the mercapturic acid derivative, this compound (AAMA), which is excreted in the urine.[2] The oxidative pathway produces glycidamide, a reactive epoxide that is considered the ultimate genotoxic metabolite of acrylamide.[3] Glycidamide can also be conjugated with GSH to form N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA), another urinary metabolite.[3]
Both acrylamide and glycidamide can also form adducts with proteins, most notably with the N-terminal valine of hemoglobin (Hb) to form AAVal and GAVal, respectively. These hemoglobin adducts serve as biomarkers of medium- to long-term exposure.[4]
This guide focuses on the comparison of the urinary metabolites AAMA and GAMA, and the hemoglobin adducts AAVal and GAVal, as biomarkers of acrylamide exposure.
Comparison of Acrylamide Biomarkers
The choice of biomarker for assessing acrylamide exposure depends on the specific research question, particularly the desired window of exposure. Urinary metabolites are suitable for assessing recent or short-term exposure, while hemoglobin adducts provide an integrated measure of exposure over a longer period.
| Biomarker | Matrix | Half-Life / Exposure Window | Key Advantages | Key Limitations |
| AAMA (this compound) | Urine | Short (hours to days)[5] | Major metabolite, reflects recent dietary intake, non-invasive sample collection.[2] | High intra-individual variability, influenced by recent meals. |
| GAMA (N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine) | Urine | Short (hours to days)[5] | Indicates formation of the genotoxic metabolite glycidamide.[3] | Lower concentrations than AAMA, also reflects recent exposure. |
| AAVal (N-(2-carbamoylethyl)valine) | Blood (Hemoglobin) | Medium-term (lifespan of an erythrocyte, ~120 days)[4][5] | Reflects average exposure over several months, less susceptible to daily dietary variations.[4] | Invasive sample collection, more complex analytical procedure. |
| GAVal (N-(2-carbamoyl-2-hydroxyethyl)valine) | Blood (Hemoglobin) | Medium-term (lifespan of an erythrocyte, ~120 days)[4] | Indicates the biologically effective dose of the genotoxic metabolite over a longer period. | Invasive sample collection, lower concentrations than AAVal. |
Quantitative Data Summary
The following table summarizes typical concentration ranges of acrylamide biomarkers in different populations. These values can vary significantly based on dietary habits, smoking status, and occupational exposure.
| Biomarker | Population | Median Concentration | Reference(s) |
| AAMA | Non-smokers | 29 - 41.6 µg/L | [6] |
| Smokers | 107.3 - 127 µg/L | [6] | |
| Children (non-smoking) | 30.7 µg/g creatinine | [7] | |
| GAMA | Non-smokers | 5 - 8.7 µg/L | [6] |
| Smokers | 15 - 19 µg/L | [6] | |
| Children (non-smoking) | 11.4 µg/g creatinine | [7] | |
| AAVal | Non-smokers | ~30 pmol/g globin | [8] |
| Smokers | ~79.1 pmol/g globin | [9] | |
| GAVal | Non-smokers | ~34 pmol/g globin | [8] |
| Smokers | Levels are a fraction of AAVal levels |
Experimental Protocols
Analysis of Urinary AAMA and GAMA by LC-MS/MS
This protocol describes a common method for the simultaneous quantification of AAMA and GAMA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To remove interfering substances from the urine matrix and concentrate the analytes.
-
Materials:
-
Urine sample (e.g., 1-4 mL)
-
Internal standards (e.g., isotope-labeled AAMA and GAMA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol (B129727) (for conditioning and elution)
-
Water (for equilibration and washing)
-
-
Procedure:
-
Spike the urine sample with internal standards.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute AAMA and GAMA with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify AAMA and GAMA.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid to improve ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), often in positive or negative mode depending on the specific method.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for AAMA, GAMA, and their internal standards are monitored (e.g., for AAMA: m/z 233 → 104).
-
3. Quality Control
-
Calibration Curve: A calibration curve is generated using standards of known concentrations to quantify the analytes in the samples.
-
Quality Control Samples: Low, medium, and high concentration QC samples are analyzed with each batch of samples to ensure the accuracy and precision of the method.
-
Internal Standards: Isotope-labeled internal standards are used to correct for matrix effects and variations in sample preparation and instrument response.
Analysis of Hemoglobin Adducts (AAVal and GAVal) by GC-MS
This protocol outlines a general procedure for the analysis of AAVal and GAVal in blood samples using gas chromatography-mass spectrometry (GC-MS), often involving a modified Edman degradation procedure.
1. Sample Preparation
-
Objective: To isolate globin, release the N-terminal valine adducts, and derivatize them for GC-MS analysis.
-
Materials:
-
Whole blood sample
-
Reagents for erythrocyte lysis and globin precipitation (e.g., water, isopropanol (B130326) with HCl)
-
Internal standards (e.g., isotope-labeled AAVal and GAVal)
-
Reagents for Edman degradation (e.g., pentafluorophenyl isothiocyanate - PFPITC)
-
Derivatization agent (e.g., heptafluorobutyric anhydride (B1165640) - HFBA)
-
Organic solvents for extraction (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
Isolate erythrocytes from whole blood by centrifugation.
-
Lyse the erythrocytes with water and precipitate the globin using an acidic solvent.
-
Wash and dry the globin pellet.
-
Hydrolyze the globin protein to release the N-terminal valine adducts (AAVal and GAVal).
-
Alternatively, use a modified Edman degradation procedure with PFPITC to cleave the N-terminal valine adducts.
-
Extract the cleaved adducts into an organic solvent.
-
Derivatize the adducts (e.g., with HFBA) to increase their volatility for GC-MS analysis.
-
2. GC-MS Analysis
-
Objective: To separate and quantify the derivatized AAVal and GAVal.
-
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS) with an electron ionization (EI) or chemical ionization (CI) source
-
-
Chromatographic Conditions (Example):
-
Column: A capillary column suitable for the separation of the derivatized analytes (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Injection Mode: Splitless injection.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity.
-
Scan Type: Selected Ion Monitoring (SIM) to monitor specific ions characteristic of the derivatized adducts and their internal standards.
-
3. Quality Control
-
Similar to the LC-MS/MS method, calibration curves, QC samples, and internal standards are essential for accurate and reliable quantification.
Visualizations
Caption: Metabolic pathway of acrylamide.
References
- 1. Are AAMA and GAMA Levels in Urine after Childbirth a Suitable Marker to Assess Exposure to Acrylamide from Passive Smoking during Pregnancy?-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of acrylamide and glycidamide in various biological matrices by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anis.au.dk [anis.au.dk]
- 6. aama-public.s3.amazonaws.com [aama-public.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Simultaneous analysis of hemoglobin adducts of acrylamide and glycidamide by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
Bridging the Gap: A Comparative Guide to Cross-Validating Urinary AAMA with Dietary Acrylamide Assessment
For Researchers, Scientists, and Drug Development Professionals
Acrylamide (B121943), a potential human carcinogen, is formed in carbohydrate-rich foods during high-temperature cooking. Accurate assessment of dietary acrylamide exposure is crucial for epidemiological studies and risk assessment. This guide provides a comprehensive comparison of two primary methods for this purpose: the direct measurement of the urinary biomarker N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and the estimation of intake through dietary assessment methods, primarily the Food Frequency Questionnaire (FFQ). This guide will delve into the experimental protocols, present comparative data from cross-validation studies, and illustrate the key processes involved.
Data Presentation: Quantitative Comparison of Validation Studies
The correlation between dietary acrylamide intake estimated from FFQs and biomarker levels provides a measure of the FFQ's validity. The following table summarizes key findings from several cross-validation studies. It is important to note that some studies use hemoglobin adducts of acrylamide and its metabolite glycidamide (B1671898) as biomarkers, which reflect exposure over a longer period (approximately the lifespan of a red blood cell) compared to the shorter-term exposure reflected by urinary AAMA.
| Study Cohort & Size | Dietary Assessment Method | Biomarker | Correlation Coefficient (r) | Key Findings & Remarks |
| Nurses' Health Study II (n=342 women) | Food Frequency Questionnaire (FFQ) | Hemoglobin adducts of acrylamide and glycidamide | 0.31 (95% CI: 0.20-0.41) | Moderate correlation observed after adjusting for laboratory batch, energy intake, and age. Further adjustment for BMI and alcohol intake, and correction for measurement error, increased the correlation to 0.34 (95% CI: 0.23-0.45).[1][2] |
| Cancer of the Prostate in Sweden (CAPS) (subset of 170 cases and 161 controls) | Food Frequency Questionnaire (FFQ) | Hemoglobin adducts of acrylamide | 0.25 (95% CI: 0.14-0.35) | Correlation in non-smokers adjusted for age, region, energy intake, and laboratory batch. The correlation was higher among controls (r=0.35) than cases (r=0.15). |
| Polish women post-partum (n=93) | 24-hour dietary recall | Urinary AAMA and GAMA | 0.26 (p<0.05) | A weak but significant positive correlation was found. |
| Japanese Population (JPHC FFQ Validation Study) | Food Frequency Questionnaire (FFQ) vs. 28-day Dietary Records (DRs) | - | Deattenuated r = 0.54 (men), 0.48 (women) in Cohort I; 0.40 (men), 0.37 (women) in Cohort II | This study validated an FFQ against detailed dietary records, showing moderate to good agreement. |
| Pilot Study in a Japanese Population (n=14) | FFQ and Dietary Record (DR) vs. Duplicate Diet Method (DM) | - | DM vs. DR: r=0.52DM vs. FFQ: r=-0.011 | The dietary record showed a marginally positive correlation with the duplicate diet method, while the FFQ showed a low correlation.[3] |
Experimental Protocols
Urinary AAMA Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the quantification of AAMA in urine. Specific parameters may vary between laboratories.
a. Sample Collection and Storage:
-
Collect first-morning void or 24-hour urine samples in sterile containers.
-
To prevent degradation, samples should be stored at -20°C or, for long-term storage, at -80°C until analysis.
b. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thawing and Centrifugation: Thaw urine samples at room temperature. Centrifuge at approximately 3,000 x g for 10 minutes to remove particulate matter.
-
Internal Standard Spiking: Add an internal standard (e.g., isotope-labeled AAMA) to a known volume of the urine supernatant.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) by passing methanol (B129727) followed by water through it.
-
Sample Loading: Load the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water or a weak organic solvent to remove interfering substances.
-
Elution: Elute the AAMA and internal standard from the cartridge using an appropriate solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a C18 or similar reversed-phase column. Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: Monitor specific precursor-to-product ion transitions for both AAMA and the internal standard using Multiple Reaction Monitoring (MRM). The concentration of AAMA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of AAMA.
Dietary Acrylamide Assessment using a Food Frequency Questionnaire (FFQ)
This protocol describes the general steps involved in estimating dietary acrylamide intake from FFQ data.
a. FFQ Administration:
-
Administer a validated FFQ to study participants. The FFQ should contain a comprehensive list of foods known to contribute to acrylamide intake (e.g., fried potatoes, coffee, bread, biscuits, cereals).
-
For each food item, the questionnaire should capture the frequency of consumption (e.g., per day, week, or month) and portion size over a specified period (e.g., the past year).
b. Development of an Acrylamide Food Composition Database:
-
Data Compilation: Compile a database of acrylamide concentrations in various food items. This data can be sourced from governmental databases (e.g., FDA, EFSA), published literature, or through direct chemical analysis of representative food samples.[4][5][6][7][8]
-
Consideration of Cooking Methods: Since acrylamide formation is highly dependent on cooking methods, the database should, where possible, include different acrylamide values for the same food prepared in different ways (e.g., boiled vs. fried potatoes).[7]
-
Assignment of Acrylamide Values: Assign an acrylamide concentration value to each food item listed in the FFQ. For composite food items or those with various preparation methods, a weighted average may be calculated based on typical consumption patterns.
c. Calculation of Dietary Acrylamide Intake:
-
Frequency Conversion: Convert the reported frequency of consumption for each food item into a daily frequency.
-
Intake Calculation per Food Item: For each food item, multiply the daily frequency of consumption by the portion size (in grams) and the assigned acrylamide concentration (in µg/g).
-
Total Daily Intake: Sum the acrylamide intake from all food items to calculate the total daily dietary acrylamide intake for each participant.
-
Energy Adjustment: To account for variations in overall food consumption, dietary acrylamide intake is often adjusted for total energy intake using methods such as the residual method.
Mandatory Visualization
Caption: Experimental workflow for a cross-validation study.
Caption: Logical relationship in cross-validation.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Validation of a food frequency questionnaire measurement of dietary acrylamide intake using hemoglobin adducts of acrylamide and glycidamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validity of Estimated Acrylamide Intake by the Dietary Record Method and Food Frequency Questionnaire in Comparison with a Duplicate Method: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acrylamide database - Food Safety - European Commission [food.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Table 6-4, Acrylamide Content of Food - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cfs.gov.hk [cfs.gov.hk]
A Comparative Guide to Proficiency Testing Schemes for Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Proficiency testing (PT), also known as External Quality Assessment (EQA), is a cornerstone of quality management for laboratories performing amino acid analysis. Participation in these schemes provides an objective assessment of a laboratory's performance, allowing for comparison with peers and ensuring the reliability of analytical data. This is of paramount importance in research and drug development, where accurate quantification of amino acids is critical for applications ranging from biomarker discovery to the quality control of biotherapeutics.
This guide offers a comparative overview of prominent proficiency testing schemes for amino acid analysis and details the common analytical methodologies employed.
Comparison of Major Proficiency Testing Schemes
Several organizations offer proficiency testing programs for amino acid analysis, each with a slightly different focus. The most well-regarded schemes are provided by the College of American Pathologists (CAP), the European Research Network for Diagnosis and Management of Inherited Disorders of Metabolism (ERNDIM), and the Centers for Disease Control and Prevention (CDC) through its Newborn Screening Quality Assurance Program (NSQAP).
The choice of a PT scheme will depend on the specific needs of the laboratory, including the regulatory environment, the scope of the amino acid panel, and the desired depth of performance analysis. For comprehensive quality assurance, participation in more than one PT scheme is often recommended.[1][2]
| Feature | College of American Pathologists (CAP) | European Research Network for Diagnosis and Management of Inherited Disorders of Metabolism (ERNDIM) | CDC Newborn Screening Quality Assurance Program (NSQAP) |
| Primary Focus | Clinical diagnostic scenarios; feedback is often relevant to a specific pathological disease presented in the challenge.[1][2] | Comprehensive quantitative and interpretive performance for a wide range of inborn errors of metabolism.[1][2][3] | Quality assurance for newborn screening laboratories, primarily using dried blood spot (DBS) samples.[4][5] |
| Scheme Types | Biochemical Genetics PT Surveys, including amino acids.[6] | Quantitative schemes, qualitative (interpretive) schemes, and Diagnostic Proficiency Testing (DPT).[7][8] | Proficiency testing and quality control programs for newborn screening analytes.[5] |
| Sample Matrix | Plasma or urine specimens.[9] | Urine, plasma, and dried blood spots depending on the specific scheme.[7] | Dried blood spots (DBS).[4][10] |
| Evaluation Criteria | Based on participant consensus (>80%) or reference laboratory results.[6] | Scoring system evaluates both analytical performance and interpretative proficiency.[11][12] | Consensus of 80% of US laboratories must be reached for a specimen to be evaluated.[10] |
| Data Reporting | Participant Summary Reports with peer group comparisons.[13] | Detailed annual reports with performance scores and interpretations.[11][14] | Quarterly and annual reports with participant data and statistical analysis.[5][10] |
Performance Data from Proficiency Testing Schemes
The following tables summarize publicly available performance data from the CAP and ERNDIM proficiency testing schemes, providing an insight into the expected analytical and diagnostic capabilities of participating laboratories.
Table 1: Summary of CAP/ACMG Biochemical Genetics PT Performance (2004-2014)[6]
| Performance Metric | Amino Acids |
| Overall Analytic Sensitivity | 93.4% |
| Overall Clinical Sensitivity | 91.0% |
| - US Laboratories | 92.9% |
| - International Laboratories | 86.5% |
Table 2: Diagnostic Proficiency for Amino Acid Disorders in ERNDIM DPT Scheme[3]
| Performance Metric | Value Range | Mean |
| Diagnostic Proficiency | 33% - 100% | 84% |
Experimental Protocols for Key Amino Acid Analysis Methods
The accuracy and reliability of amino acid analysis are intrinsically linked to the analytical method employed. Below are detailed protocols for three commonly used techniques in laboratories participating in PT schemes.
Ultra-Performance Liquid Chromatography (UPLC) with Pre-column Derivatization
This method offers high resolution and sensitivity and is widely used for amino acid analysis. Derivatization is necessary to render the amino acids detectable by UV or fluorescence detectors.
a) Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)
This is a popular method that derivatizes both primary and secondary amino acids in a single step, producing stable derivatives.
-
Reagents:
-
AccQ•Tag™ Ultra Borate (B1201080) Buffer
-
AccQ•Tag™ Ultra Reagent (AQC) dissolved in acetonitrile
-
Sample or standard solution
-
-
Procedure:
-
To 10 µL of the sample or standard, add 70 µL of AccQ•Tag™ Ultra Borate Buffer.
-
Add 20 µL of the reconstituted AccQ•Tag™ Ultra Reagent.
-
Vortex the mixture immediately and thoroughly.
-
Heat the mixture at 55°C for 10 minutes.
-
After cooling, the sample is ready for UPLC analysis.
-
b) Derivatization with o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC)
This two-step automated process allows for the analysis of both primary (OPA) and secondary (FMOC) amino acids.
-
Reagents:
-
Borate buffer (pH 10.2)
-
OPA/3-mercaptopropionic acid (3-MPA) reagent
-
FMOC reagent
-
-
Procedure (typically automated by the autosampler):
-
The sample is mixed with the borate buffer.
-
The OPA/3-MPA reagent is added to derivatize primary amino acids.
-
The FMOC reagent is then added to derivatize the secondary amino acids.
-
The reaction mixture is injected onto the UPLC system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a gold standard for its high sensitivity, selectivity, and speed, especially for complex biological samples. It can be performed with or without derivatization.
-
Sample Preparation (Direct, Underivatized Method):
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid for protein precipitation.
-
Vortex for 30 seconds and refrigerate at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant and mix with 450 µL of an internal standard solution (containing stable isotope-labeled amino acids) in the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
-
LC Conditions:
-
Column: A mixed-mode or HILIC column is often used for separating polar underivatized amino acids.
-
Mobile Phase: Typically a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) in water) and an organic solvent (e.g., acetonitrile).
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for each amino acid and its corresponding internal standard.
-
Ion-Exchange Chromatography with Post-column Ninhydrin (B49086) Derivatization
This is the classical and a very robust method for amino acid analysis.
-
Sample Preparation:
-
For protein samples, acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is performed to liberate the amino acids.
-
Physiological fluids may require deproteinization.
-
-
Chromatography:
-
The sample is loaded onto a cation-exchange column.
-
A series of buffers with increasing pH and/or ionic strength are pumped through the column to separate the individual amino acids.
-
-
Post-column Derivatization and Detection:
-
The eluent from the column is mixed with a ninhydrin reagent.
-
The mixture is passed through a high-temperature reaction coil (e.g., boiling water bath) where ninhydrin reacts with the amino acids to form a colored compound (Ruhemann's purple).
-
The absorbance of the colored product is measured by a photometer at 570 nm (and 440 nm for proline). The intensity of the color is proportional to the amino acid concentration.[15]
-
Visualizing Workflows and Relationships
To better understand the processes involved, the following diagrams illustrate the general workflow of participating in a proficiency testing scheme and the analytical workflows for the described methods.
General workflow for participation in a proficiency testing scheme.
Comparison of common analytical workflows for amino acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 5. benchchem.com [benchchem.com]
- 6. jascoinc.com [jascoinc.com]
- 7. 193.16.218.141 [193.16.218.141]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. agilent.com [agilent.com]
- 11. jasco-global.com [jasco-global.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. support.biochrom.co.uk [support.biochrom.co.uk]
Urinary AAMA as a Biomarker for Acrylamide Exposure from Food: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the correlation between urinary N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA), a key metabolite of acrylamide (B121943), and the levels of acrylamide found in various food products. Acrylamide is a process contaminant formed in carbohydrate-rich foods during high-temperature cooking and is classified as a probable human carcinogen.[1] Urinary AAMA is a well-established short-term biomarker for assessing recent acrylamide exposure.[2][3] This guide summarizes quantitative data from human studies, details relevant experimental protocols, and illustrates the metabolic pathway of acrylamide.
Quantitative Data Summary
The following table summarizes data on acrylamide levels in common food products and the corresponding urinary AAMA concentrations observed in human subjects. It is important to note that a direct one-to-one correlation in a single study is often challenging due to variations in individual metabolism, diet, and lifestyle factors such as smoking. However, the data presented clearly demonstrates a positive correlation between the consumption of acrylamide-rich foods and elevated urinary AAMA levels.
| Food Category | Typical Acrylamide Levels in Food (μg/kg) | Study Population & Conditions | Resulting Urinary AAMA Levels |
| Potato Products | |||
| Potato Chips | 211 - 4660[4][5] | General Population | Consumption of potato chips is a significant predictor of higher urinary AAMA levels.[6][7] |
| French Fries | 779 - 1299[4] | General Population | A positive association has been found between the frequency of consumption of french-fried potatoes and urinary AAMA levels.[6][7] |
| Beverages | |||
| Coffee (Roasted) | 135 - 1139[4] | General Population | Coffee consumption is a known contributor to dietary acrylamide intake and is correlated with urinary AAMA levels.[2][8] |
| Coffee (Ready-to-drink) | 5.3 - 79.5[4] | Healthy Volunteers | Ingestion of four cups of coffee resulted in a slightly enhanced short-term AAMA response.[9] |
| Cereal Products | |||
| Bread | 31 - 454[4] | General Population | Bread products contribute to the overall dietary intake of acrylamide.[10] |
| Breakfast Cereals | <20 - 639[4] | General Population | Consumption of breakfast cereals is a source of dietary acrylamide exposure.[4] |
| Controlled Diet Studies | |||
| Minimized Acrylamide Diet | ~0.05 - 0.06 μg/kg bw/day | Healthy Volunteers (Washout Period) | A baseline AAMA excretion of 0.14 ± 0.10 μmol/day was observed, suggesting some endogenous production.[9] |
| Low Acrylamide Diet | 0.15 - 0.17 μg/kg bw (from coffee) | Healthy Volunteers | Slightly enhanced urinary AAMA excretion within the background range.[9] |
| High Acrylamide Diet | 14.1 - 15.9 μg/kg bw | Healthy Volunteers | Significantly increased urinary AAMA excretion.[9] |
Experimental Protocols
Analysis of Acrylamide in Food Samples
A common and robust method for the quantification of acrylamide in food is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
a. Sample Preparation:
-
A representative portion of the food sample is homogenized.
-
A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-acrylamide) is added to a weighed portion of the homogenized sample.
-
Acrylamide is extracted from the food matrix using water, often with shaking or vortexing.
-
The mixture is centrifuged to separate the solid and liquid phases.
-
The aqueous extract is further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.
b. LC-MS/MS Analysis:
-
The purified extract is injected into an HPLC system equipped with a column suitable for separating acrylamide from other components.
-
The eluent from the HPLC column is introduced into a tandem mass spectrometer.
-
Acrylamide and the internal standard are ionized, typically using electrospray ionization (ESI).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the specific precursor-to-product ion transitions for both acrylamide and its internal standard, ensuring high selectivity and sensitivity.[5][11]
Analysis of AAMA in Urine Samples
The determination of AAMA in urine is also predominantly performed using LC-MS/MS, which provides the necessary sensitivity and specificity.
a. Sample Preparation:
-
Aliquots of urine samples are collected, and a stable isotope-labeled internal standard of AAMA is added.
-
The urine samples are typically purified and concentrated using solid-phase extraction (SPE) to isolate the AAMA and remove matrix interferences.[2]
-
The purified extract is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
The reconstituted sample is injected into an HPLC system for chromatographic separation of AAMA.
-
The separated AAMA is then detected and quantified by a tandem mass spectrometer, again using ESI and MRM mode for high selectivity and accurate quantification against the internal standard.[2]
Signaling Pathways and Logical Relationships
The following diagram illustrates the metabolic pathway of acrylamide to its urinary metabolite AAMA.
References
- 1. Dietary exposure to acrylamide: A critical appraisal on the conversion of disregarded intermediates into acrylamide and possible reactions during digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary acrylamide metabolites as biomarkers for short-term dietary exposure to acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of exposure to acrylamide in European children and adults based on urinary biomarkers: results from the “European Human Biomonitoring Initiative” HBM4EU participating studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Acrylamide Exposure and Cancer Risk: A Systematic Approach to Human Epidemiological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trends in acrylamide content in selected potato/sweet potato products on the Canadian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Estimating the acrylamide exposure of adult individuals from coffee: Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomarker monitoring of controlled dietary acrylamide exposure indicates consistent human endogenous background [coffeeandhealth.org]
- 10. Dietary acrylamide and cancer of the large bowel, kidney, and bladder: Absence of an association in a population-based study in Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for AAMA (2-amino-N-(2-aminoethyl)-benzamide) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 2-amino-N-(2-aminoethyl)-benzamide (AAMA). As a novel or less-studied compound, validated analytical methods for AAMA are not extensively documented in publicly available literature. Therefore, this document outlines common and effective approaches used for structurally similar compounds, such as aromatic amines and benzamide (B126) derivatives. The principles, proposed experimental protocols, and expected performance data presented here serve as a robust framework for developing and validating analytical methods for AAMA. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Electrochemical Detection.
Data Presentation: Comparison of Potential Analytical Techniques
The choice of an analytical technique for AAMA quantification will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the estimated performance characteristics of several suitable methods. These values are based on data reported for analogous compounds and should be considered as a starting point for method development and validation.[1][2][3][4][5]
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) | Remarks |
| HPLC-UV | 10 - 100 ng/mL | 50 - 500 ng/mL | > 0.995 | < 5% | Simple, robust, and cost-effective. Suitable for routine analysis of bulk material or formulations with moderate to high concentrations of AAMA.[6] |
| HPLC-MS/MS | 0.01 - 1 ng/mL | 0.05 - 5 ng/mL | > 0.999 | < 10% | Highly sensitive and selective, ideal for trace-level quantification in complex matrices like biological fluids. Provides structural confirmation.[7][8] |
| GC-MS (with Derivatization) | 0.1 - 5 ng/mL | 0.5 - 20 ng/mL | > 0.998 | < 15% | Excellent for volatile compounds. AAMA is non-volatile and requires derivatization to increase its volatility and thermal stability.[9][10] |
| Electrochemical Detection | 0.5 - 10 ng/mL | 2 - 50 ng/mL | > 0.997 | < 10% | Offers high sensitivity for electroactive compounds like aromatic amines. Can be coupled with HPLC.[11][12] |
Experimental Protocols
The following are detailed, proposed methodologies for the key analytical techniques. These protocols are adapted from established methods for similar compounds and should be optimized and validated for the specific analysis of AAMA.[5][9][13]
Protocol 1: HPLC-UV Method for AAMA Quantification
This method is suitable for the determination of AAMA in bulk drug substances or simple formulations.
1. Sample Preparation:
-
Accurately weigh and dissolve the AAMA sample in a suitable diluent (e.g., acetonitrile (B52724):water, 50:50 v/v) to a final concentration of approximately 100 µg/mL.
-
Prepare a series of calibration standards by serially diluting a stock solution of AAMA reference standard.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the AAMA standards against their known concentrations.
-
Determine the concentration of AAMA in the sample by comparing its peak area to the calibration curve.
Protocol 2: HPLC-MS/MS Method for Trace Analysis of AAMA
This method is ideal for quantifying low levels of AAMA in complex matrices such as plasma or tissue extracts.
1. Sample Preparation (e.g., for Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of AAMA) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions for AAMA need to be determined by infusing a standard solution.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of AAMA to the internal standard against the concentration of the standards.
-
Quantify AAMA in the samples using the regression equation from the calibration curve.
Protocol 3: GC-MS Method for AAMA with Derivatization
Due to its low volatility, AAMA requires derivatization prior to GC-MS analysis.
1. Derivatization Procedure:
-
Evaporate a known volume of the sample extract containing AAMA to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
3. Data Analysis:
-
Identify the derivatized AAMA peak by its retention time and mass spectrum.
-
For quantification, create a calibration curve using derivatized standards and an appropriate internal standard.
Visualizations
The following diagrams illustrate the general workflows and principles discussed in this guide.
References
- 1. agilent.com [agilent.com]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. researchgate.net [researchgate.net]
- 9. series.publisso.de [series.publisso.de]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Urinary Amino-alpha-carboline (AAMA): A Comparative Analysis of Smokers and Non-smokers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of urinary 2-amino-9H-pyrido[2,3-b]indole (AαC), a mutagenic and carcinogenic amino-alpha-carboline (AAMA), in smokers versus non-smokers. The data presented is supported by experimental findings from peer-reviewed studies.
Introduction to AAMA and its Significance
2-Amino-9H-pyrido[2,3-b]indole (AαC) is a heterocyclic aromatic amine formed during the combustion of tobacco and in high-temperature cooking of meat.[1][2] As a known mutagen and a probable human carcinogen, the levels of AαC in biological samples are a significant biomarker for assessing exposure to harmful substances from sources like cigarette smoke.[3] This guide focuses on the quantitative differences in urinary AαC levels between individuals who smoke cigarettes and those who do not.
Quantitative Comparison of Urinary AAMA Levels
Studies have consistently shown that smokers have significantly higher levels of urinary AαC compared to non-smokers. The concentration of this biomarker often correlates with the intensity of smoking. Below is a summary of key findings from a study comparing urinary AαC levels in men.
| Group | Number of Subjects (n) | Mean Urinary AαC Level (ng/g creatinine) |
| Non-smokers | 86 | 2.54 |
| Light Smokers (1-19 cigarettes/day) | - | 7.50 |
| Heavy Smokers (≥20 cigarettes/day) | - | 11.92 |
| Total Smokers | 84 | - |
Data sourced from a study on adult men in Shanghai, China.[1]
The data clearly indicates a dose-dependent relationship between the number of cigarettes smoked per day and the urinary concentration of AαC.[1] Heavy smokers exhibit mean AαC levels that are more than four times higher than those observed in non-smokers.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic activation pathway of AAMA and the general experimental workflow for its quantification in urine samples.
Experimental Protocols
The following is a detailed methodology for the quantification of AαC in human urine, adapted from established laboratory procedures.
Materials and Reagents
-
Internal Standard: [¹³C₆]-AαC
-
Reagents: Acetic acid, Methanol (B129727), Ammonium (B1175870) hydroxide (B78521), Chloroform (B151607), Ammonium bicarbonate
-
Solid-Phase Extraction (SPE) Cartridges: Oasis WAX SPE cartridges
Sample Preparation and Solid-Phase Extraction (SPE)
-
To 0.5 mL of urine, add the internal standard, [¹³C₆]-AαC.
-
Acidify the samples with 2% (v/v) acetic acid.
-
Add two volumes of methanol to precipitate salt and protein.
-
Incubate the samples on ice for 30 minutes.
-
Centrifuge at 17,000 x g for 10 minutes to pellet the precipitate.
-
Pre-condition the Oasis WAX SPE cartridges by washing with methanol/5% ammonium hydroxide, followed by water/2% acetic acid.
-
Load the supernatant from the centrifuged sample onto the pre-conditioned SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of water/2% acetic acid (twice), followed by methanol/2% acetic acid, water, and finally 40% methanol/5% ammonium hydroxide.
-
Elute the AαC and its internal standard with methanol/5% ammonium hydroxide and collect the eluate.
-
Dry the collected samples using vacuum centrifugation.
-
Reconstitute the dried samples in 50 µL of 5 mM ammonium bicarbonate (pH 9.0).
-
Add 5 µL of chloroform to the reconstituted sample.
-
Vortex and sonicate the sample for 10 minutes.
-
Centrifuge at 21,000 x g for three minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The analysis is performed using a liquid chromatography system coupled with a tandem mass spectrometer. The specific chromatographic conditions and mass spectrometer parameters would be optimized for the separation and detection of AαC and its internal standard.
Conclusion
The quantitative data and experimental methodologies presented in this guide unequivocally demonstrate that cigarette smoking is a major source of exposure to the mutagenic and carcinogenic compound AαC. Urinary levels of AαC are significantly elevated in smokers and correlate with smoking intensity. The detailed experimental protocol provides a robust framework for researchers and drug development professionals to accurately quantify this important biomarker of tobacco smoke exposure.
References
- 1. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
Assessing the Reliability of Adipose-Derived Mesenchymal Stem Cells (AAMA) in Different Population Groups: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipose-derived mesenchymal stem cells (AD-MSCs), often referred to by various proprietary names including "AAMA" (Advanced Adipose-derived Mesenchymal stem cells), have garnered significant attention in regenerative medicine due to their therapeutic potential, accessibility, and relative abundance.[1][2] These multipotent stromal cells can be isolated from adipose tissue and have demonstrated the capacity to differentiate into various cell lineages, modulate immune responses, and secrete a cocktail of bioactive molecules that aid in tissue repair.[3][4] However, the reliability and therapeutic efficacy of AD-MSCs can be influenced by a multitude of factors, including the donor's age, sex, and potentially, their ethnic background. This guide provides a comparative analysis of AD-MSC performance across different population groups, supported by experimental data and detailed methodologies, to aid researchers and clinicians in the development and application of these promising cell-based therapies.
I. Comparison of AD-MSCs with Bone Marrow-Derived MSCs (BM-MSCs)
A primary alternative to AD-MSCs are bone marrow-derived mesenchymal stem cells (BM-MSCs). The choice between these two cell sources often depends on the specific therapeutic application, ease of access, and desired cellular characteristics.
Table 1: Quantitative Comparison of AD-MSCs and BM-MSCs
| Feature | Adipose-Derived MSCs (AD-MSCs) | Bone Marrow-Derived MSCs (BM-MSCs) | Key Findings & Citations |
| Cell Yield | High (500-2500 times more MSCs per equivalent volume of tissue) | Low | Adipose tissue offers a significantly higher yield of MSCs, making it a more abundant source.[5] |
| Proliferation Rate | Higher | Lower | AD-MSCs generally exhibit a faster rate of proliferation in culture.[6] |
| Differentiation Potential | Strong adipogenic potential, with osteogenic and chondrogenic potential | Strong osteogenic and chondrogenic potential, with adipogenic potential | The differentiation bias differs, which may be a key consideration for specific regenerative applications.[5][7] |
| Immunomodulatory Activity | Potent immunomodulatory effects | Potent immunomodulatory effects | Both cell types exhibit strong immunomodulatory capabilities, though some studies suggest AD-MSCs may have more potent effects.[7] |
| Secretome | Rich in pro-angiogenic and anti-apoptotic factors | Rich in factors supporting osteogenesis and chondrogenesis | The secretome profile varies, influencing their respective therapeutic mechanisms. |
| Harvesting Procedure | Less invasive (lipoaspiration) | More invasive (bone marrow aspiration) | The collection of adipose tissue is generally considered a safer and less painful procedure for the donor.[5] |
II. Influence of Donor Age on AD-MSC Reliability
The age of the donor is a critical factor that can significantly impact the functionality and therapeutic potential of AD-MSCs.
Table 2: Effect of Donor Age on AD-MSC Properties
| Property | Younger Donors | Older Donors | Key Findings & Citations |
| Proliferation Rate | Higher | Lower | The proliferative capacity of AD-MSCs tends to decrease with the age of the donor. |
| Differentiation Potential | Generally robust | Potential decrease in osteogenic and adipogenic potential | Studies show conflicting results, but some indicate a decline in differentiation capacity with age. |
| Secretome Profile | Potentially more robust secretome | Altered secretome with potentially reduced regenerative factors | The profile of secreted growth factors and cytokines may change with age, impacting therapeutic efficacy. |
| Senescence | Lower levels of cellular senescence | Higher levels of cellular senescence | AD-MSCs from older donors may exhibit signs of cellular aging more readily. |
III. Influence of Donor Gender on AD-MSC Reliability
The influence of donor gender on AD-MSC function is an area of ongoing research, with some studies suggesting potential differences in their therapeutic properties.
Table 3: Effect of Donor Gender on AD-MSC Properties
| Property | Female Donors | Male Donors | Key Findings & Citations |
| Proliferation Rate | No significant difference reported in most studies | No significant difference reported in most studies | The majority of studies have not found a significant difference in the proliferation rates of AD-MSCs based on donor gender.[6] |
| Differentiation Potential | No significant difference reported in most studies | No significant difference reported in most studies | Differentiation into adipogenic, osteogenic, and chondrogenic lineages appears to be comparable between sexes.[6] |
| Immunomodulatory Potency | May exhibit greater immunomodulatory potency in vitro | - | Some in vitro evidence suggests that AD-MSCs from female donors may have enhanced immunomodulatory capabilities. |
IV. Influence of Donor Ethnicity on AD-MSC Reliability
A Critical Gap in Knowledge
A comprehensive review of the current scientific literature reveals a significant lack of research specifically investigating the influence of donor ethnicity on the reliability and therapeutic efficacy of AD-MSCs. While the importance of diversity in clinical trials is widely recognized to ensure the generalizability of findings, there is a dearth of studies that have stratified outcomes of AD-MSC therapies by the ethnic background of the donors.[8][9][10][11]
Some studies have reported race-ethnic differences in adipokine levels, which are hormones secreted by adipose tissue, but these studies did not directly assess the functional characteristics of the resident AD-MSCs. This represents a critical gap in our understanding and highlights the need for future research to address how genetic and ancestral differences may impact AD-MSC function, including their proliferation, differentiation, and secretome profiles.
V. Experimental Protocols
To ensure the reproducibility and comparability of research findings, the following are detailed methodologies for key experiments cited in the assessment of AD-MSC reliability.
Isolation of AD-MSCs by Enzymatic Digestion
This protocol describes a common method for isolating AD-MSCs from adipose tissue.
Workflow for AD-MSC Isolation
Procedure:
-
Tissue Collection and Preparation: Obtain adipose tissue aspirate or resected fat. Wash the tissue extensively with sterile phosphate-buffered saline (PBS) to remove blood and other contaminants.[1]
-
Mechanical Dissociation: Mince the adipose tissue into small fragments (1-3 mm³) using sterile scissors or a scalpel.[12]
-
Enzymatic Digestion: Incubate the minced tissue with a solution of collagenase type I (e.g., 0.1% w/v) in PBS or a balanced salt solution at 37°C for 30-60 minutes with gentle agitation.[1][13][14]
-
Enzyme Neutralization: Add an equal volume of Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS) to neutralize the collagenase activity.[1]
-
Centrifugation: Centrifuge the cell suspension at 300-500 x g for 5-10 minutes to pellet the stromal vascular fraction (SVF). The mature adipocytes will form a floating lipid layer at the top.
-
SVF Collection: Carefully aspirate and discard the upper lipid layer and the supernatant. Resuspend the SVF pellet in fresh culture medium.
-
Filtration and Plating: Filter the cell suspension through a 70-100 µm cell strainer to remove any remaining tissue debris.[12] Plate the cells onto tissue culture flasks.
-
Cell Culture: Culture the cells in a standard MSC growth medium at 37°C in a humidified atmosphere with 5% CO2. After 24-48 hours, remove non-adherent cells by changing the medium. The adherent, spindle-shaped cells are the AD-MSCs, which can then be expanded for further experiments.
Characterization of AD-MSCs by Flow Cytometry
Flow cytometry is used to confirm the identity and purity of the isolated AD-MSC population based on the expression of specific cell surface markers.
Workflow for Flow Cytometry Characterization
Procedure:
-
Cell Preparation: Harvest cultured AD-MSCs using a gentle cell dissociation reagent (e.g., TrypLE). Wash the cells with PBS containing 2% FBS.
-
Antibody Staining: Resuspend the cells in a staining buffer and incubate with a panel of fluorochrome-conjugated antibodies against specific cell surface markers for 20-30 minutes at 4°C in the dark.
-
Washing: After incubation, wash the cells twice with staining buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in a suitable buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the acquired data using appropriate software to determine the percentage of cells expressing each marker.
In Vitro Differentiation Assays
To assess the multipotency of AD-MSCs, their ability to differentiate into adipogenic, osteogenic, and chondrogenic lineages is evaluated.
Workflow for In Vitro Differentiation
Adipogenic Differentiation:
-
Cell Seeding: Seed AD-MSCs in a culture plate at an appropriate density.
-
Induction: When the cells reach confluence, replace the growth medium with an adipogenic induction medium containing dexamethasone, isobutylmethylxanthine (IBMX), insulin, and indomethacin.[16][17]
-
Maintenance: Culture the cells for 14-21 days, changing the medium every 2-3 days.
-
Staining: Fix the cells and stain with Oil Red O to visualize the accumulation of lipid droplets within the differentiated adipocytes.[7][16][18]
Osteogenic Differentiation:
-
Cell Seeding: Seed AD-MSCs in a culture plate.
-
Induction: At near confluence, switch to an osteogenic induction medium containing dexamethasone, β-glycerophosphate, and ascorbic acid.[16][19]
-
Maintenance: Culture for 14-21 days, with medium changes every 2-3 days.
-
Staining: Fix the cells and stain with Alizarin Red S to detect the deposition of calcium, indicative of bone mineralization.[16][19]
VI. Signaling Pathways in AD-MSC-Mediated Tissue Repair
The therapeutic effects of AD-MSCs are largely attributed to their secretome, which contains a variety of growth factors, cytokines, and extracellular vesicles that modulate key signaling pathways in recipient cells, promoting tissue regeneration.
Key Signaling Pathways in AD-MSC-Mediated Repair
VII. Conclusion
AD-MSCs represent a highly promising tool for a wide range of regenerative medicine applications. Their high yield, ease of isolation, and potent therapeutic capabilities make them an attractive alternative to other MSC sources, such as BM-MSCs. However, the reliability and efficacy of AD-MSC-based therapies can be influenced by donor characteristics. While the impact of donor age is relatively well-documented, with a general trend towards decreased functionality with increasing age, the influence of gender is less clear.
Crucially, there is a significant lack of data on how donor ethnicity affects AD-MSC performance. This knowledge gap underscores the urgent need for future research to investigate the potential influence of genetic and ethnic background on the biological properties of AD-MSCs. Such studies are essential to ensure the safe and effective application of these therapies across diverse patient populations and to move towards more personalized and predictable regenerative medicine strategies. Researchers and clinicians should be mindful of these variables when designing and interpreting studies and clinical trials involving AD-MSCs.
References
- 1. Isolation of Adipose-Derived Mesenchymal Stromal/Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping global trends in adipose-derived mesenchymal stem cell research: A bibliometric analysis using scopus database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Mechanisms and Therapeutic Potential of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adipose-Derived Mesenchymal Stromal/Stem Cells: Tissue Localization, Characterization, and Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimizing an immunomodulatory potency assay for Mesenchymal Stromal Cell [frontiersin.org]
- 6. Different populations and sources of human mesenchymal stem cells (MSC): A comparison of adult and neonatal tissue-derived MSC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Outcomes Among Racial and Ethnic Minority Patients With Advanced Cancers in Phase 1 Trials: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Clinical Study Populations by Race and Ethnicity in the Biomedical Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellntec.com [cellntec.com]
- 13. research.regionh.dk [research.regionh.dk]
- 14. researchgate.net [researchgate.net]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. nichireibiosciences.co.jp [nichireibiosciences.co.jp]
- 17. Adipogenic Differentiation of Human/Mouse Mesenchymal Stem Cells: R&D Systems [rndsystems.com]
- 18. Osteoblast and adipocyte differentiation of Ad-MSCs [bio-protocol.org]
- 19. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of AAMA excretion in human vs animal models
For Immediate Release
This guide provides a comparative analysis of the excretion of N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), a major metabolite of acrylamide (B121943), in humans and animal models. This document is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and related fields. The information presented herein is compiled from peer-reviewed scientific literature to facilitate a deeper understanding of the species-specific differences in acrylamide metabolism and excretion.
Data Presentation: Quantitative Comparison of AAMA Excretion
The following table summarizes the urinary excretion of AAMA in humans and various animal models following controlled administration of acrylamide. The data highlights significant inter-species variations in the extent of AAMA excretion, which is a critical consideration for extrapolating animal model data to human risk assessment.
| Species | Dose of Acrylamide | Percentage of Dose Excreted as AAMA in Urine | Key Findings & Notes |
| Human | 0.5 µg/kg b.w. | 51.7%[1] | In humans, conjugation of acrylamide with glutathione (B108866) to form AAMA is the major metabolic pathway.[1][2] |
| 20 µg/kg b.w. | 49.2%[1] | AAMA can be further oxidized to AAMA-sulfoxide in humans, a metabolite not detected in rats.[1] | |
| 0.94 mg (total) | 50.0% (± 9.4%)[2] | ||
| Rat (Fischer 344) | 20 µg/kg b.w. | 33.6%[1] | In rats, the formation of glycidamide (B1671898) (GA) and its corresponding mercapturic acid (GAMA) is more prominent compared to humans, suggesting a higher degree of oxidative metabolism.[1] |
| 100 µg/kg b.w. | 38.8%[1] | The ratio of GAMA to AAMA in urine is approximately 0.2 in rats, compared to 0.1 in humans and 0.5 in mice, indicating significant differences in the balance between the two major metabolic pathways of acrylamide. | |
| Mouse (B6C3F1) | 0.1 mg/kg b.w. | Data not directly reported as a percentage of dose. | While specific percentage of AAMA excretion was not found, studies indicate that mice have a higher GAMA/AAMA ratio in urine (0.5) compared to rats and humans, suggesting a greater propensity for the oxidative metabolism of acrylamide to glycidamide. |
| Dog (Beagle) | 1 mg/kg/day | Data not directly reported as a percentage of dose. | Following oral administration of acrylamide, approximately 60% of the administered radioactivity is excreted in the urine in dogs.[3] Dogs are known to efficiently absorb and excrete acrylamide and/or its metabolites in urine.[4] However, specific quantitative data for AAMA excretion as a percentage of the administered dose was not found in the reviewed literature. |
Experimental Protocols
The quantification of AAMA in urine is most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While specific parameters may vary between laboratories, the general workflow is outlined below.
General Protocol for Urinary AAMA Quantification by LC-MS/MS
1. Sample Collection and Storage:
-
Urine samples are collected from subjects over a specified period (e.g., 24 hours) following acrylamide administration.
-
Samples should be immediately refrigerated or frozen at -20°C or lower to prevent degradation of metabolites.
2. Sample Preparation:
-
Thawing and Centrifugation: Frozen urine samples are thawed at room temperature and centrifuged to pellet any particulate matter.
-
Dilution: An aliquot of the supernatant is diluted with a suitable buffer or mobile phase. This step is crucial for reducing matrix effects.
-
Internal Standard Spiking: A known concentration of an isotope-labeled internal standard (e.g., ¹³C₃-AAMA) is added to all samples, calibrators, and quality controls to correct for variations in sample preparation and instrument response.
-
Protein Precipitation (Optional): For some applications, protein precipitation using organic solvents like acetonitrile (B52724) may be performed to further clean up the sample.
-
Solid-Phase Extraction (SPE) (Optional): For cleaner samples and to concentrate the analyte, SPE may be employed. Anion exchange cartridges are a common choice for isolating acidic metabolites like AAMA.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18) is typically used to separate AAMA from other urinary components.
-
Mobile Phase: A gradient of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used to elute the analytes.
-
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used to ionize the AAMA molecules.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both AAMA and its internal standard are monitored. This provides high selectivity and sensitivity for quantification.
-
4. Quantification:
-
A calibration curve is constructed by analyzing standards of known AAMA concentrations.
-
The concentration of AAMA in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualization
Acrylamide Metabolism to AAMA
The primary pathway for AAMA formation involves the direct conjugation of acrylamide with glutathione, a critical detoxification process. This reaction is catalyzed by the enzyme Glutathione S-transferase (GST). The resulting glutathione conjugate is then further metabolized through a series of enzymatic steps to yield the final excretable product, AAMA.
Experimental Workflow for Urinary AAMA Analysis
The following diagram illustrates the typical workflow for the analysis of AAMA in urine samples, from collection to final quantification.
References
- 1. Toxicokinetics of acrylamide in rats and humans following single oral administration of low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicokinetics of acrylamide in humans after ingestion of a defined dose in a test meal to improve risk assessment for acrylamide carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative tissue distribution and excretion of [1-14C]acrylamide in beagle dogs and miniature pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N--Acetyl-S-(2-carbamoylethyl)-L-cysteine
For Immediate Implementation by Laboratory Personnel
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the safe and compliant disposal of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine, ensuring the protection of researchers, scientists, and drug development professionals. Adherence to these protocols is mandatory to minimize risks and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1] |
| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Body Protection | Wear an impervious laboratory coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | Use a mechanical exhaust or laboratory fume hood to avoid exposure, especially when handling powders to prevent dust formation.[1] |
In the event of accidental exposure:
-
Eye Contact: Flush eyes with water as a precaution.[1]
-
Skin Contact: Wash off with soap and plenty of water.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
In all cases of exposure, consult a physician and show them the Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this chemical in the regular trash or down the drain.[2] Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous wastes unless specifically confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[3]
1. Waste Identification and Segregation:
-
Treat this compound as a chemical waste product.
-
Do not mix it with other waste streams unless explicitly instructed to do so by your EHS department. Proper segregation of different types of waste, such as halogenated and non-halogenated solvents, is crucial for safe disposal.[4]
2. Containerization:
-
Place the waste this compound in a suitable, closed, and chemically compatible container to prevent leakage or reaction.[1][2][5] Plastic containers are often preferred to minimize the risk of breakage.[2]
-
Ensure the container is clearly and accurately labeled.[2][4]
3. Labeling:
-
Use the hazardous waste tags provided by your institution.
-
The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[2]
-
Indicate the quantity of waste and the date of generation.[2]
4. Storage:
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[5][6]
-
The SAA must be inspected weekly for any signs of leakage.[5]
5. Collection and Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup.[1]
-
Complete all required waste disposal forms as per your institution's and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the environmentally responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
Personal protective equipment for handling N-Acetyl-S-(2-carbamoylethyl)-L-cysteine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetyl-S-(2-carbamoylethyl)-L-cysteine. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| Body Part | Equipment | Standards/Specifications |
| Eyes | Safety glasses with side-shields | Conforming to NIOSH (US) or EN 166 (EU) standards[1] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Dispose of contaminated gloves after use in accordance with good laboratory practices[1] |
| Respiratory | Air-purifying respirator (if dust formation is likely) | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls[1] |
| Body | Impervious clothing/Laboratory coat | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
-
Handling:
-
Storage:
Emergency and First Aid Measures
In the event of exposure, immediate action is necessary.
-
Eye Contact: Flush eyes with water as a precaution.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician[1].
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[1].
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[1].
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential.
-
Spill Response:
-
Waste Disposal:
Workflow for Safe Handling and Disposal
The following diagram outlines the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
